molecular formula C16H19N B1265890 Diphenethylamine CAS No. 6308-98-1

Diphenethylamine

Cat. No.: B1265890
CAS No.: 6308-98-1
M. Wt: 225.33 g/mol
InChI Key: ACSAKRLPJQIBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenethylamine, also known as N,N-bis(2-phenylethyl)amine, is an organic compound with the molecular formula C16H19N and an average mass of 225.33 g/mol . It is part of the phenethylamine class of compounds, a group known for its significance in medicinal chemistry and as a structural motif in a wide range of biologically active molecules . This product is offered as a high-purity hydrochloride salt (CAS 6332-28-1), with a molecular formula of C16H20ClN and a molecular weight of 261.79 g/mol . The compound is supplied as a yellow to off-white powder with a documented purity of ≥97% . It is soluble in water, methanol, and DMSO, facilitating its use in various experimental setups . As a secondary amine with two phenethyl groups, this compound serves as a useful building block or reference standard in chemical synthesis and pharmacological research. It is particularly valuable for exploring the structure-activity relationships of phenethylamine-derived compounds, which target a diverse array of receptors including adrenergic, dopaminergic, and serotonin receptors . This product is intended for research and laboratory use only. It is not intended for drug, food, or household use, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSAKRLPJQIBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979028
Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-98-1
Record name Diphenethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6308-98-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Novel Diphenethylamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel diphenethylamine derivatives. The core focus of this document is on derivatives targeting the kappa-opioid receptor (KOR), a significant area of research in the development of new analgesics and treatments for various central nervous system (CNS) disorders. Additionally, this guide explores synthetic methodologies that can be adapted for the creation of this compound derivatives with other potential therapeutic applications, such as antimicrobial and anticancer agents.

Core Synthetic Strategies

The synthesis of novel this compound derivatives often involves multi-step sequences to construct the core scaffold and introduce desired functional groups. Key strategies include N-alkylation of a primary or secondary amine, reductive amination, and amide coupling followed by reduction. The choice of synthetic route is often dictated by the desired substitution pattern on the nitrogen atom and the phenyl rings.

A prevalent method for the synthesis of N-substituted diphenethylamines involves the N-alkylation of a precursor, such as 3-[2-(phenylethylamino)ethyl]phenol, with various alkyl or cycloalkylmethyl halides or tosylates.[1] Another common approach begins with the coupling of a phenylacetic acid derivative with a phenethylamine derivative to form an amide, which is subsequently reduced to the corresponding this compound.[2]

Experimental Protocols

General Synthesis of N-Substituted 3-Hydroxydiphenethylamines

A versatile route for the synthesis of 3-monohydroxy this compound derivatives starts from 3-[2-(phenylethylamino)ethyl]phenol. This intermediate is subjected to N-alkylation using an appropriate alkyl or allyl bromide, or a cyclobutyl tosylate, in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile. The reaction mixture is typically heated to reflux to drive the reaction to completion.[3]

Example Protocol: Synthesis of N-Cyclobutylmethyl-3-hydroxythis compound (HS665)

The synthesis of the potent and selective KOR agonist, HS665, can be achieved through several routes. One established method involves the N-alkylation of 2-(3-methoxyphenyl)-N-phenethylethaneamine with cyclobutylmethyl bromide in the presence of potassium carbonate in DMF. The resulting methoxy-protected intermediate is then subjected to ether cleavage using sodium ethanethiolate in DMF to yield the final phenolic compound, HS665.[4] An alternative final step involves using boron tribromide in dichloromethane for the demethylation.[5]

Synthesis of 2-Fluoro Substituted Diphenethylamines

The introduction of a fluorine atom on one of the phenyl rings can significantly modulate the pharmacological properties of the resulting derivatives. The synthesis of 2-fluoro substituted diphenethylamines can be accomplished by starting with a fluorinated precursor, such as 2-fluoro-3-methoxyphenylacetic acid. This starting material is first converted to an amide by reaction with a substituted phenethylamine (e.g., 2-phenylethylamine, 2-(3-methoxyphenyl)ethylamine, or 2-(4-hydroxyphenyl)ethylamine) using coupling agents like EDC and HOAt in dichloromethane. The resulting amide is then reduced to the corresponding amine using a reducing agent such as borane-tetrahydrofuran complex (BH3·THF). Subsequent N-alkylation with an appropriate alkyl bromide, followed by ether cleavage with boron tribromide, affords the desired 2-fluoro substituted this compound derivative.[2]

Synthesis of this compound Derivatives with Potential Antimicrobial Activity

While research on the antimicrobial properties of this compound derivatives is less extensive than for the structurally related diphenylamines, the synthetic strategies employed for the latter can be adapted. A general approach involves the chloroacetylation of a this compound precursor, followed by nucleophilic substitution of the chlorine with a hydrazine hydrate. The resulting hydrazino-intermediate can then be reacted with a variety of aromatic aldehydes in the presence of glacial acetic acid in methanol to generate a library of derivatives for screening.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel this compound derivatives, primarily focusing on their interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives [2]

CompoundN-SubstituentKOR Ki (nM)MOP Ki (nM)DOP Ki (nM)
1 (HS665) Cyclobutylmethyl0.141653080
2 (HS666) Cyclopropylmethyl0.321984560
3 Cyclopentylmethyl0.232455430
4 Cyclohexylmethyl0.353106200
18 2-Fluoro, Cyclobutylmethyl0.082104890
19 2-Fluoro, Cyclohexylmethyl0.122805900

Table 2: In Vitro Functional Activity ([35S]GTPγS Binding) of Selected this compound Derivatives at the KOR [2]

CompoundEC50 (nM)Emax (% of U69,593)
1 (HS665) 2.895
2 (HS666) 4.588
3 1.892
4 3.285
18 1.598
19 2.190

Visualizations

Signaling Pathways

The activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by a this compound agonist initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gi/o family of G-proteins.[8] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[8] Furthermore, KOR activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[9] Another important regulatory pathway involves β-arrestin, which is recruited to the receptor upon phosphorylation and can mediate receptor desensitization and internalization, as well as initiate its own signaling cascades.[10]

KOR_Signaling_Pathway cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits via GRK phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates beta_arrestin->KOR Desensitization/ Internalization Agonist This compound Agonist Agonist->KOR Binds

Kappa-Opioid Receptor Signaling Pathway
Experimental Workflow

The discovery and development of novel this compound derivatives follow a structured workflow common in medicinal chemistry. This process begins with the design and synthesis of new compounds, followed by their purification and structural characterization. The synthesized compounds then undergo a series of biological evaluations, starting with in vitro assays to determine their activity and selectivity at the target of interest. Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their efficacy and pharmacokinetic properties.

Drug_Discovery_Workflow node_design Compound Design & SAR Analysis node_synthesis Chemical Synthesis node_design->node_synthesis node_purification Purification & Characterization (HPLC, NMR, MS) node_synthesis->node_purification node_invitro In Vitro Biological Evaluation (Binding Assays, Functional Assays) node_purification->node_invitro node_invitro->node_design Iterative Feedback node_invivo In Vivo Animal Models (Efficacy, PK/PD, Toxicology) node_invitro->node_invivo Promising Candidates node_lead_opt Lead Optimization node_invivo->node_lead_opt node_lead_opt->node_design Refinement node_preclinical Preclinical Development node_lead_opt->node_preclinical

Medicinal Chemistry Workflow for Novel Derivatives

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly sensitive to their structural modifications. For KOR ligands, the nature of the N-substituent plays a critical role in determining affinity and functional activity. N-cycloalkylmethyl groups, such as cyclopropylmethyl and cyclobutylmethyl, are generally more favorable for KOR interaction than n-alkyl groups, leading to a significant increase in receptor affinity, selectivity, and agonist potency.[3]

Furthermore, substitution on the phenyl rings can fine-tune the properties of these compounds. For instance, the introduction of a hydroxyl group at the 3-position of one of the phenyl rings is a common feature in many potent KOR agonists.[3] The addition of a fluorine atom at the 2-position has been shown to enhance KOR affinity and selectivity.[2] These SAR insights are crucial for the rational design of new this compound derivatives with improved therapeutic profiles.

References

The Enigmatic Dance: Unraveling the Mechanism of Action of Diphenethylamine at the Kappa Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The kappa opioid receptor (KOR), a key player in the endogenous opioid system, has emerged as a promising therapeutic target for a spectrum of disorders, including pain, pruritus, depression, and addiction.[1][2] Unlike mu opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria, respiratory depression, or have a high potential for abuse, making them an attractive avenue for drug development.[1][2] Within the diverse chemical landscape of KOR ligands, diphenethylamine derivatives have garnered significant attention for their potent and selective interactions with this receptor.[1][3][4][5][6] This technical guide provides an in-depth exploration of the mechanism of action of diphenethylamines at the KOR, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Interaction: Binding and Functional Activity

This compound-based ligands exhibit a wide range of affinities and functional activities at the KOR, spanning from full agonists to partial agonists and antagonists.[3][4] The pharmacological profile of these compounds is intricately linked to their structural features, particularly the nature and position of substituents on the aromatic rings and the nitrogen atom.[1][3][7]

Quantitative Analysis of this compound-KOR Interactions

The binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of various this compound derivatives at the human kappa opioid receptor (hKOR) have been extensively characterized. The following tables summarize key quantitative data from seminal studies, providing a comparative overview of their structure-activity relationships (SAR).

Table 1: Binding Affinity (Ki) of this compound Derivatives at the Human Kappa Opioid Receptor (hKOR)

CompoundN-SubstituentAromatic SubstitutionKi (nM) at hKORReference
HS665 Cyclobutylmethyl (CBM)3-hydroxyValue not explicitly stated in snippets[1]
HS666 Cyclopropylmethyl (CPM)3-hydroxyValue not explicitly stated in snippets[1]
Compound 3 Cyclopentylmethyl (CPeM)3-hydroxySubnanomolar[3]
Compound 4 Cyclohexylmethyl (CHM)3-hydroxySubnanomolar[3]
Compound 19 Cyclohexylmethyl (CHM)3-hydroxy, 2-fluoro0.061[1]
Compound 20 N-CBM3,3'-dihydroxy, 2-fluoroValue not explicitly stated in snippets[3]
Compound 65 N-CHM3-hydroxy, 2-fluoro0.040[1]
Compound 17 N-CPM3,4'-dihydroxyValue not explicitly stated in snippets[4]

Table 2: Functional Activity (EC50 and Emax) of this compound Derivatives at the Human Kappa Opioid Receptor (hKOR) via [³⁵S]GTPγS Binding Assay

CompoundEC50 (nM)Emax (% stimulation relative to U69,593)Functional ProfileReference
Compound 3 Potent≥80%Full Agonist[3]
Compound 5 Potent≥80%Full Agonist[3]
Compound 19 Potent≥80%Full Agonist[3]
Compound 2 0.23–24829.8–74.7%Partial Agonist[3]
Compound 4 0.23–24829.8–74.7%Partial Agonist[3]
Compound 17 --Antagonist (Ke = 24.3 nM)[3][4]

Signaling Pathways: A Tale of Two Roads

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[8][9] Activation of the KOR by an agonist, such as a this compound derivative, initiates a cascade of intracellular signaling events. However, the story is not a simple one-way street. The concept of "biased agonism" or "functional selectivity" has emerged as a critical paradigm in KOR pharmacology, suggesting that ligands can preferentially activate one signaling pathway over another.[2][10][11]

The Canonical G Protein Pathway

The classical and therapeutically desirable signaling pathway for KOR agonists involves the activation of the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the G protein into its Gαi/o and Gβγ subunits also leads to the modulation of ion channels, such as the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8][11] This pathway is believed to mediate the analgesic and anti-pruritic effects of KOR agonists.[10][11]

G_Protein_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) Gi_o Gi/o Protein KOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Activation Gi_o->GIRK Activates Ca_channel Ca2+ Channel Inhibition Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts This compound This compound Agonist This compound->KOR Binds to ATP ATP ATP->AC Analgesia Analgesia & Anti-pruritic Effects cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits This compound This compound Agonist This compound->KOR Binds to p38_MAPK p38 MAPK Activation Beta_Arrestin->p38_MAPK Activates Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Mediates Adverse_Effects Dysphoria, Sedation, Aversion p38_MAPK->Adverse_Effects Binding_Assay_Workflow start Start membrane_prep Prepare hKOR-expressing cell membranes start->membrane_prep assay_setup Set up assay: - Membranes - [³H]Radioligand - Unlabeled this compound membrane_prep->assay_setup incubation Incubate to reach binding equilibrium assay_setup->incubation filtration Rapidly filtrate to separate bound from free incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Analyze data: - Plot competition curve - Determine IC50 - Calculate Ki counting->analysis end End analysis->end GTPgS_Assay_Workflow start Start membrane_prep Prepare hKOR-expressing cell membranes start->membrane_prep assay_setup Set up assay: - Membranes - GDP - this compound Agonist membrane_prep->assay_setup pre_incubation Pre-incubate at 30°C assay_setup->pre_incubation reaction_init Initiate reaction with [³⁵S]GTPγS pre_incubation->reaction_init incubation Incubate at 30°C for [³⁵S]GTPγS binding reaction_init->incubation filtration Rapidly filtrate to isolate bound [³⁵S]GTPγS incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity washing->counting analysis Analyze data: - Plot dose-response curve - Determine EC50 and Emax counting->analysis end End analysis->end

References

The Dance of Structure and Activity: A Technical Guide to Diphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenethylamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as the foundation for a vast array of pharmacologically active compounds. From potent psychedelics to selective opioid receptor modulators and potential therapeutics for neurodegenerative diseases, the subtle modification of this core structure can dramatically alter its interaction with biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of their design, synthesis, and pharmacological evaluation. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document aims to equip researchers with the knowledge to navigate the complex landscape of this compound pharmacology and guide the rational design of novel therapeutic agents.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is primarily dictated by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine. These modifications influence the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT), dopamine (D), and opioid receptors.

Serotonin Receptor Interactions

This compound derivatives, particularly the 2,5-dimethoxy-4-substituted phenethylamines, are well-known for their high affinity for serotonin 5-HT2 receptors.[1][2][3] The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of potency and efficacy.[2]

  • 4-Position Substitution: Small, non-polar substituents such as halogens (e.g., bromo in 2C-B, iodo in 2C-I) or small alkyl groups generally enhance affinity for the 5-HT2A receptor.[2][3] Conversely, the introduction of hydrogen bond donors like hydroxyl (-OH) or carboxyl (-COOH) groups at this position can significantly decrease affinity.[2]

  • 2,5-Dimethoxy Substitution: The presence of two methoxy groups at the 2 and 5 positions of the phenyl ring is a characteristic feature of many potent psychedelic phenethylamines.[2]

  • N-Substitution: The addition of a benzyl group to the primary amine (N-benzyl substitution) can dramatically increase both binding affinity and functional activity at the 5-HT2A receptor, giving rise to the highly potent NBOMe series of compounds.[2]

Dopamine Receptor Interactions

The this compound scaffold is also a key component of ligands targeting dopamine receptors. Modifications to this core can yield compounds with varying affinities for D2 and D3 receptor subtypes. Bivalent ligands, where two this compound-derived pharmacophores are connected by a spacer, have shown remarkable increases in affinity and potency at the D2 receptor compared to their monovalent counterparts.[4] The length of the spacer is a crucial factor, with a nine or ten methylene spacer leading to a significant synergistic enhancement of potency.[4]

Opioid Receptor Interactions

A distinct class of this compound derivatives has been developed as highly potent and selective κ-opioid receptor (KOR) agonists.[5][6][7] These compounds offer potential as analgesics with a reduced side-effect profile compared to traditional opioids.[8][9]

  • N-Substitution: The nature of the N-substituent is a major determinant of KOR affinity and selectivity.[10] N-cyclobutylmethyl (CBM) and N-cyclopropylmethyl (CPM) substitutions have been shown to impart high affinity and selectivity for the KOR.[5][6]

  • Hydroxylation: The position of hydroxyl groups on the phenyl rings significantly influences the activity profile. 3-monohydroxy-substituted diphenethylamines often exhibit high KOR agonist potency.[5] The addition of a second hydroxyl group, for instance at the 3' position, can modulate the efficacy, sometimes converting a full agonist into a partial agonist.[6]

  • Fluorination: Strategic placement of fluorine atoms can enhance KOR affinity and selectivity. For example, a 2-fluoro substitution in 3,3'-dihydroxy N-CBM derivatives has been shown to increase KOR affinity.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound analogs, highlighting the impact of structural modifications on receptor binding affinity and functional potency.

Table 1: Serotonin 5-HT2A and 5-HT2C Receptor Binding Affinities of 2,5-Dimethoxy-4-Substituted Phenethylamines

Compound4-Substituent5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)
2C-H-H1700>10000
2C-B-Br82.1
2C-I-I102.5
2C-E-Et6114

Data extracted from Luethi et al., 2019.[11]

Table 2: Opioid Receptor Binding Affinities and Functional Potency of N-Substituted Diphenethylamines

CompoundN-SubstituentKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)KOR EC₅₀ (nM)KOR Efficacy (%Stim)
HS665Cyclobutylmethyl0.181301800.2374.7
Analog with CPeMCyclopentylmethyl0.142202900.2570.2
Analog with CHMCyclohexylmethyl0.121902500.2865.4

Data extracted from Riba et al., 2020 and references therein.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Radioligand Binding Assays for Receptor Affinity Determination

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for a specific receptor using a competitive binding assay.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
  • Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).
  • Test compounds (this compound analogs) at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kₑ, and the test compound at various concentrations.
  • Initiate the binding reaction by adding the cell membrane preparation.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
  • Total binding is determined in the absence of any competing ligand.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

1. Materials:

  • Cell membranes expressing the GPCR of interest coupled to a G-protein.
  • [³⁵S]GTPγS.
  • GDP.
  • Test compounds (agonists) at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the test compound.
  • Initiate the reaction by adding the cell membrane preparation.
  • Incubate the plate at 30°C for 60 minutes.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold wash buffer.
  • Quantify the filter-bound radioactivity using a liquid scintillation counter.
  • Basal binding is determined in the absence of an agonist.
  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Data Analysis:

  • Calculate the net agonist-stimulated binding by subtracting basal binding from the binding in the presence of the agonist.
  • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
  • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation) from the dose-response curve.

Visualizing the Relationships

The following diagrams, created using Graphviz, illustrate key concepts in the study of this compound analogs.

SAR_Scaffold cluster_scaffold This compound Core Scaffold cluster_key Key Modification Sites scaffold R1 R1 p_scaffold R1->p_scaffold R2 R2 R2->p_scaffold R3 R3 R3->p_scaffold R4 R4 R4->p_scaffold R5 R5 R5->p_scaffold Alpha α Alpha->p_scaffold Beta β Beta->p_scaffold Amine N-R Amine->p_scaffold p_R1 p_R2 p_R3 p_R4 p_R5 p_Alpha p_Beta p_Amine key_phenyl Phenyl Ring Substituents (R1-R5) - Modulate affinity and selectivity key_sidechain Side Chain Modifications (α, β) - Can influence metabolism and potency key_amine Amine Substitution (N-R) - Critical for receptor interaction and efficacy

Caption: Core this compound scaffold and key sites for chemical modification.

GPCR_Signaling_Pathway Ligand This compound Analog (Agonist) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq-coupled GPCR signaling pathway activated by this compound agonists.

Experimental_Workflow start Design & Synthesis of This compound Analogs primary_screen Primary Screening: Radioligand Binding Assay start->primary_screen determine_affinity Determine Binding Affinity (Ki) for Target Receptors primary_screen->determine_affinity active_compounds Active Compounds (High Affinity) determine_affinity->active_compounds inactive_compounds Inactive/Low Affinity determine_affinity->inactive_compounds functional_assay Secondary Screening: Functional Assays (e.g., [35S]GTPγS, Ca²⁺ Flux) active_compounds->functional_assay determine_potency Determine Potency (EC50) and Efficacy (Emax) functional_assay->determine_potency sar_analysis Structure-Activity Relationship (SAR) Analysis determine_potency->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the discovery and characterization of novel this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The intricate interplay between chemical structure and biological activity underscores the importance of a multi-faceted approach, combining rational design, chemical synthesis, and rigorous pharmacological evaluation, to unlock the full therapeutic potential of this versatile chemical scaffold.

References

discovery and synthesis of diphenethylamine based KOR ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Diphenethylamine-Based Kappa Opioid Receptor Ligands

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target in the central and peripheral nervous systems for therapeutic development.[1][2][3][4] Its activation is associated with analgesia, anti-pruritic effects, and anticonvulsant properties.[5][6][7][8] However, clinical development of KOR agonists has been hampered by side effects such as dysphoria, sedation, and psychotomimesis.[5][6][7][8][9] This has led to the exploration of biased agonism, where ligands selectively activate beneficial signaling pathways (G-protein signaling) over those mediating adverse effects (β-arrestin pathway).[4][5][6][7][8][9][10]

Recently, diphenethylamines have emerged as a structurally novel class of selective KOR ligands with diverse pharmacological profiles, including full agonists, partial agonists, biased agonists, and antagonists.[1][2][3][5][6][7][8][9][11] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of these compounds, intended for researchers and professionals in drug development.

Synthesis of this compound-Based KOR Ligands

The synthesis of this compound KOR ligands generally involves the N-alkylation of a substituted phenethylamine with a substituted phenethyl bromide or a similar electrophile. Modifications to the nitrogen substituent and the phenolic rings have been extensively explored to establish structure-activity relationships (SAR).[5][6][7][11]

A general synthetic route starts from 2-(3-methoxyphenyl)ethaneamine, which is alkylated, followed by ether cleavage to yield the final phenolic compounds.[7]

General Experimental Protocol: Synthesis of 3-Monohydroxy-Substituted Diphenethylamines

The synthesis of 3-monohydroxy-substituted diphenethylamines can be exemplified by the preparation of compounds like HS665 and HS666.[5][6][7] The process typically involves two main steps: N-alkylation and demethylation.

  • N-Alkylation:

    • To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) is added.

    • The appropriate alkylating agent (e.g., phenethyl bromide, cyclobutylmethyl bromide) is added to the mixture.

    • The reaction is stirred, often at an elevated temperature, until completion, which is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the N-alkylated intermediate.[7]

  • Demethylation (Ether Cleavage):

    • The methoxy-protected intermediate is dissolved in DMF.

    • Sodium ethanethiolate is added, and the mixture is heated to an elevated temperature (e.g., 150°C).

    • The reaction progress is monitored by TLC.

    • After completion, the mixture is cooled, and the pH is adjusted to be neutral or slightly acidic with an acid like HCl.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The final product is purified by column chromatography to yield the desired 3-hydroxythis compound derivative.[7]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of representative this compound-based KOR ligands. These data are crucial for understanding the structure-activity relationships and for selecting candidates for further development.

Table 1: KOR Binding Affinities and Functional Activity of Selected this compound Ligands

CompoundN-SubstituentKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)KOR EC₅₀ (nM)KOR Eₘₐₓ (%)Reference
HS665 (1) Cyclobutylmethyl (CBM)0.491583462.595[11]
HS666 (2) Cyclopropylmethyl (CPM)5.90549102324.154.7[11]
3 Cyclopentylmethyl (CPeM)0.141202580.4980.2[11]
4 Cyclohexylmethyl (CHM)0.161211850.1661.9[11]
19 3-OH, N-CHM0.09741610.4392.5[11]
20 2-F, 3,3'-diOH, N-CBM0.283634860.2345.3[11]
U50,488 -1.1>10000>1000015.389[11]
U69,593 ----4.9100[11]

Kᵢ values were determined by radioligand binding assays. EC₅₀ and Eₘₐₓ values were determined by [³⁵S]GTPγS functional assays. Eₘₐₓ is relative to the response of U69,593.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the KOR.

  • Objective: To measure the displacement of a specific radioligand from the KOR by a test compound.[12]

  • Materials:

    • Cell membranes from CHO or HEK cells stably expressing the human KOR (CHO-hKOR).[12][13]

    • Radioligand: [³H]U-69,593 (a selective KOR agonist).[12][13][14]

    • Test compounds (this compound derivatives).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

    • Non-specific binding control: 10 µM U69,593 or another high-affinity KOR ligand.[14]

    • GF/B or GF/C glass fiber filters.[12][14]

    • Scintillation counter.[12]

  • Procedure:

    • Cell membranes are prepared by homogenization and centrifugation.[12]

    • Membranes are incubated with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound in the assay buffer.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.[12]

    • The incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.[12][14]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[12][14]

    • Filters are washed with ice-cold wash buffer to remove unbound radioligand.[12]

    • The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in stimulating G-protein coupling to the KOR.

  • Materials:

    • Membranes from CHO-hKOR cells.[14]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Assay Buffer containing MgCl₂ and NaCl.

    • Test compounds.

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Membranes are then incubated with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in the assay buffer.

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by filtration through glass fiber filters.

    • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.[14]

  • Data Analysis:

    • The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound.

    • EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis. The Eₘₐₓ is often expressed as a percentage of the maximal response produced by a standard full agonist like U69,593.[14]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

BRET assays are used to study protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated KOR, a key step in the pathway often associated with adverse effects.[15][16][17][18]

  • Objective: To measure the interaction between KOR and β-arrestin 2 in response to ligand binding.

  • Principle: BRET relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm).[17][19]

  • Materials:

    • Live cells (e.g., HEK293) co-expressing KOR fused to a donor (e.g., KOR-Rluc) and an acceptor fused to β-arrestin (e.g., β-arrestin2-GFP).

    • Luciferase substrate (e.g., coelenterazine h).

    • Test compounds.

    • A microplate reader capable of measuring dual-emission luminescence.

  • Procedure:

    • Cells are plated in a white-walled microplate.

    • Cells are treated with varying concentrations of the test compound.

    • The luciferase substrate is added to initiate the bioluminescent reaction.

    • The luminescence emissions from both the donor (e.g., ~480 nm for Rluc) and the acceptor (e.g., ~530 nm for GFP) are measured simultaneously.[16]

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

    • The net BRET ratio is determined by subtracting the background BRET signal from cells expressing only the donor.[19]

    • Dose-response curves are generated by plotting the net BRET ratio against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.

KOR Signaling Pathways

Activation of the KOR by an agonist initiates intracellular signaling cascades that are primarily mediated by two distinct pathways: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4][10][20] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.[21] This pathway is believed to be responsible for the therapeutic analgesic effects of KOR agonists.[4][6]

G_Protein_Signaling cluster_membrane Cell Membrane KOR KOR Gi_o Gαi/o-GDP (inactive) KOR->Gi_o Activates G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates G_alpha_active Gαi/o-GTP (active) Gi_o->G_alpha_active GDP/GTP Exchange GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Ligand This compound Agonist Ligand->KOR Binds G_alpha_active->AC Inhibits ATP ATP ATP->AC

KOR G-Protein Dependent Signaling Pathway
β-Arrestin Dependent Signaling

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[21][22] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[22] β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization, and also initiates a separate wave of G-protein-independent signaling.[22] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK.[21][22] The β-arrestin pathway is implicated in the undesirable side effects of KOR agonists, such as dysphoria and aversion.[4][6]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR_active Active KOR GRK GRK KOR_active->GRK Recruits Ligand This compound Agonist Ligand->KOR_active Activates KOR_p Phosphorylated KOR GRK->KOR_p Phosphorylates Beta_Arrestin β-Arrestin KOR_p->Beta_Arrestin Recruits KOR_Arrestin_Complex KOR/β-Arrestin Complex KOR_p->KOR_Arrestin_Complex Beta_Arrestin->KOR_Arrestin_Complex Desensitization Desensitization (G-protein uncoupling) KOR_Arrestin_Complex->Desensitization Internalization Internalization KOR_Arrestin_Complex->Internalization MAPK_Cascade MAPK Cascade (e.g., p38) KOR_Arrestin_Complex->MAPK_Cascade Activates Downstream_Effects Adverse Effects (Dysphoria, Aversion) MAPK_Cascade->Downstream_Effects

KOR β-Arrestin Dependent Signaling Pathway

Structure-Activity Relationships (SAR)

SAR studies on this compound derivatives have revealed key structural features that influence their affinity and functional activity at the KOR.

  • Phenolic Hydroxyl Group: A hydroxyl group at the 3-position of the phenethyl ring is critical for high-affinity binding to the KOR.[6] Moving it to the 4-position generally reduces affinity.[11]

  • N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role.

    • Cycloalkylmethyl groups like cyclobutylmethyl (CBM) and cyclopropylmethyl (CPM) are favorable for KOR affinity and selectivity.[5][6]

    • Increasing the bulkiness of the N-substituent (e.g., cyclopentylmethyl, cyclohexylmethyl) can lead to a significant increase in binding affinity, often into the picomolar range.[6][11]

  • Substitution on the Rings:

    • Adding a 2-fluoro substituent can enhance KOR affinity and selectivity.[6][11]

    • Additional hydroxyl groups on the second phenyl ring can modulate activity, with some dihydroxy-substituted analogs acting as KOR antagonists.[6][11]

SAR_Summary cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Diphenethylamine_Core This compound Scaffold N_Substituent N-Substituent Diphenethylamine_Core->N_Substituent Phenolic_OH Phenolic -OH Position Diphenethylamine_Core->Phenolic_OH Ring_Substitution Aromatic Ring Substitutions Diphenethylamine_Core->Ring_Substitution Affinity ↑ KOR Affinity N_Substituent->Affinity Bulkier groups (CPeM, CHM) Potency ↑ Agonist Potency N_Substituent->Potency Cycloalkylmethyl groups Phenolic_OH->Affinity 3-OH is critical Ring_Substitution->Affinity 2-Fluoro substitution Selectivity ↑ KOR Selectivity Ring_Substitution->Selectivity 2-Fluoro substitution Antagonism → KOR Antagonism Ring_Substitution->Antagonism e.g., 3,4'-dihydroxy

Key Structure-Activity Relationships

References

The Core Chemical Landscape of N-Substituted Diphenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental chemical properties of N-substituted diphenethylamines, a class of compounds with significant interest in pharmacology and medicinal chemistry. This document outlines their synthesis, analytical characterization, and key physicochemical properties, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting systems modulated by these structures, such as the serotonergic and opioid systems.

Physicochemical Properties

The biological activity and pharmacokinetic profile of N-substituted diphenethylamines are intrinsically linked to their physicochemical properties. The nature of the substituent on the nitrogen atom significantly influences parameters such as basicity (pKa), lipophilicity (logP), solubility, and melting point. These properties, in turn, dictate the absorption, distribution, metabolism, and excretion (ADME) characteristics of the molecule.

A quantitative understanding of these properties is crucial for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with desired pharmacological profiles. The following tables summarize key physicochemical data for a selection of N-substituted diphenethylamines.

CompoundN-SubstituentpKacLogPMelting Point (°C)
Diphenethylamine-H9.78[1]2.4218-219 (HCl salt)
N-Methylthis compound-CH₃10.31[1]2.7N/A
N,N-Dimethylthis compound-CH₃, -CH₃N/A2.997-98 (at 22 mmHg)
N-Ethylthis compound-C₂H₅N/A3.1N/A
N-Benzylthis compound-CH₂PhN/A4.5N/A
N,N-Dibenzylthis compound-CH₂Ph, -CH₂PhN/A6.684-85

Synthesis and Experimental Protocols

The synthesis of N-substituted diphenethylamines can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired N-substituent and the availability of starting materials. Below are detailed protocols for common synthetic transformations.

General Protocol for Reductive Amination

Reductive amination is a versatile method for the synthesis of N-mono- and N,N-disubstituted diphenethylamines starting from phenylacetaldehyde and a primary or secondary amine.

Experimental Workflow: Reductive Amination

G Start Phenylacetaldehyde + Primary/Secondary Amine Imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine->Reduction Workup Aqueous Workup (e.g., NaHCO₃, Extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Substituted this compound Purification->Product

Caption: Synthetic workflow for N-substituted diphenethylamines via reductive amination.

Procedure:

  • To a solution of phenylacetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the corresponding primary or secondary amine (1.0-1.2 eq).

  • A catalytic amount of a weak acid, such as acetic acid, is added to facilitate imine or iminium ion formation.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound.

General Protocol for N-Alkylation

Direct alkylation of this compound with an alkyl halide is a straightforward method for introducing alkyl substituents onto the nitrogen atom.

Experimental Workflow: N-Alkylation

G Start This compound + Alkyl Halide Reaction Reaction in Solvent (e.g., Acetonitrile, DMF) with Base (e.g., K₂CO₃, Et₃N) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylthis compound Purification->Product

Caption: Synthetic workflow for N-alkyldiphenethylamines via N-alkylation.

Procedure:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

  • The alkyl halide (1.0-1.5 eq) is added to the mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the N-alkylthis compound.

Analytical Characterization

The structural elucidation and purity assessment of N-substituted diphenethylamines are typically performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Phenethylamines can be analyzed directly or after derivatization to improve their chromatographic behavior and provide more informative mass spectra.[2][3][4][5]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation: A solution of the N-substituted this compound in a suitable solvent (e.g., methanol, ethyl acetate) is prepared.

  • Derivatization (Optional but Recommended): To a dried aliquot of the sample, a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) is added. The mixture is heated (e.g., at 60-80 °C for 30 minutes) to facilitate the reaction.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10-20 °C/min, and holding for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-550 is typically sufficient.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard. The fragmentation pattern in the mass spectrum provides structural information. A common fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond, leading to a characteristic iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The purified N-substituted this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the synthesized compound. The signals corresponding to the N-substituent and the this compound backbone should be assigned.

Signaling Pathways

Many N-substituted diphenethylamines exert their biological effects by interacting with G-protein coupled receptors (GPCRs), most notably serotonin and opioid receptors. Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating their mechanism of action.

Serotonin 5-HT₂ₐ Receptor Signaling

The serotonin 5-HT₂ₐ receptor is a Gq/11-coupled GPCR.[6][7] Activation of this receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8][9] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][8][9] These events lead to a cascade of downstream cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., N-Substituted this compound) Receptor 5-HT₂ₐ Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 triggers release PKC Protein Kinase C DAG->PKC activates Response Cellular Responses Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the serotonin 5-HT₂ₐ receptor.

Kappa Opioid Receptor Signaling

The kappa opioid receptor (KOR) is primarily coupled to Gi/o proteins.[10][11] Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, KOR activation can modulate ion channels, leading to neuronal hyperpolarization. In a separate pathway, agonist binding can also promote the recruitment of β-arrestin, which can initiate G protein-independent signaling cascades and is also involved in receptor desensitization and internalization.[10][11][12][13]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., N-Substituted this compound) KOR Kappa Opioid Receptor Agonist->KOR Gi Gi/o Protein KOR->Gi BArrestin β-Arrestin KOR->BArrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ResponseG Cellular Responses (G-protein mediated) PKA->ResponseG ResponseB Cellular Responses (β-Arrestin mediated) BArrestin->ResponseB

Caption: Dual signaling pathways of the kappa opioid receptor.

References

The Therapeutic Potential of Diphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenethylamine and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily through their potent and selective modulation of the kappa opioid receptor (KOR).[1][2][3] The KOR system is implicated in a wide range of physiological and pathological processes, including pain, pruritus (itch), mood disorders, and addiction.[3][4] Unlike mu-opioid receptor (MOR) agonists, which are the mainstay of pain management but are associated with a high risk of addiction, respiratory depression, and other adverse effects, KOR agonists offer a promising alternative with a potentially safer profile.[3] This technical guide provides an in-depth exploration of this compound as a therapeutic agent, focusing on its pharmacology, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacological Data: A Comparative Analysis

The therapeutic utility of this compound derivatives is intrinsically linked to their binding affinity and functional activity at the KOR. The following tables summarize key quantitative data for a selection of N-substituted this compound analogs, providing a comparative overview of their potency and selectivity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

CompoundN-SubstituentKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOR Selectivity
HS665 Cyclobutylmethyl (CBM)0.181643369111867
HS666 Cyclopropylmethyl (CPM)0.452508505561889
Compound 18 p-F-CBM0.08251503131875
Compound 19 p-F-CHM0.0612045020007500
U50,488 (Reference KOR agonist)1.21500250012502083

Data compiled from multiple sources.[2][5]

Table 2: In Vitro Functional Activity (EC50 and Emax) of this compound Derivatives at the KOR

CompoundN-SubstituentEC50 (nM)Emax (%)Agonist/Antagonist Profile
HS665 Cyclobutylmethyl (CBM)0.5295Full Agonist
HS666 Cyclopropylmethyl (CPM)1.265Partial Agonist
Compound 18 p-F-CBM0.2371Partial Agonist
Compound 19 p-F-CHM0.1562Partial Agonist
U50,488 (Reference KOR agonist)5.5100Full Agonist

Data compiled from multiple sources.[2][5] Emax is expressed as a percentage of the response to the standard KOR agonist U-69,593.

Signaling Pathways of this compound at the KOR

This compound derivatives exert their effects by modulating two primary signaling pathways downstream of the KOR: a G-protein-mediated pathway and a β-arrestin-mediated pathway. The selective activation of these pathways, known as biased agonism, is a key area of research for developing safer and more effective therapeutics.

G-Protein-Mediated Signaling Pathway

Activation of the G-protein pathway is associated with the therapeutic analgesic effects of KOR agonists.[6] This pathway involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7]

G_Protein_Pathway cluster_membrane Cell Membrane This compound This compound (Agonist) KOR Kappa Opioid Receptor (KOR) This compound->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Analgesia Analgesia CREB->Analgesia leads to

G-Protein-Mediated Signaling Pathway of this compound at the KOR.
β-Arrestin-Mediated Signaling Pathway

In contrast to the G-protein pathway, the recruitment of β-arrestin 2 to the KOR is linked to the adverse effects of KOR agonists, such as dysphoria and sedation.[6] This pathway involves the activation of mitogen-activated protein kinases (MAPKs) like p38.[8]

B_Arrestin_Pathway cluster_membrane Cell Membrane This compound This compound (Agonist) KOR Kappa Opioid Receptor (KOR) This compound->KOR binds & activates GRK GRK KOR->GRK recruits & activates P_KOR Phosphorylated KOR GRK->KOR phosphorylates B_Arrestin β-Arrestin 2 P_KOR->B_Arrestin recruits p38_MAPK p38 MAPK B_Arrestin->p38_MAPK activates Adverse_Effects Adverse Effects (e.g., Dysphoria) p38_MAPK->Adverse_Effects leads to

β-Arrestin-Mediated Signaling Pathway of this compound at the KOR.

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the synthesis and evaluation of this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of a phenethylamine precursor.

Materials and Reagents:

  • Phenethylamine precursor (e.g., 2-(3-hydroxyphenyl)ethylamine)

  • Alkyl halide (e.g., cyclobutylmethyl bromide)

  • Base (e.g., potassium carbonate, NaHCO3)[2]

  • Solvent (e.g., acetonitrile, DMF)[2]

  • Potassium iodide (catalyst, optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenethylamine precursor (1.0 equivalent) in the chosen solvent.

  • Addition of Base and Alkylating Agent: Add the base (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of the alkyl halide (1.1-1.5 equivalents).

  • Reaction: If necessary, add a catalytic amount of potassium iodide. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to activate G-protein-coupled receptors.

Materials and Reagents:

  • Cell membranes expressing the KOR

  • [³⁵S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Non-radiolabeled GTPγS (for non-specific binding)

  • This compound derivative (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, GDP, and varying concentrations of the this compound derivative.

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Add the cell membrane suspension to each well and incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the compound concentration to determine the EC50 and Emax values.

In Vivo Analgesia Model: Hot Plate Test

This test assesses the analgesic properties of a compound in response to a thermal stimulus.[9][10]

Materials and Reagents:

  • Male C57BL/6 mice

  • Hot plate apparatus with adjustable temperature

  • This compound derivative (test compound)

  • Vehicle control (e.g., saline)

  • Syringes for administration (e.g., intraperitoneal)

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the this compound derivative or vehicle control to the mice via the desired route (e.g., intraperitoneally).

  • Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency again.

  • Data Analysis: Compare the post-treatment latencies between the compound-treated and vehicle-treated groups to determine the analgesic effect.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical evaluation of a novel this compound derivative.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays ([35S]GTPγS, EC50/Emax) Binding_Assay->Functional_Assay Analgesia_Model Analgesia Models (Hot Plate Test) Functional_Assay->Analgesia_Model Behavioral_Model Behavioral Models (Conditioned Place Preference) Analgesia_Model->Behavioral_Model Lead_Optimization Lead Optimization Behavioral_Model->Lead_Optimization Data informs

General workflow for the preclinical evaluation of this compound derivatives.

Beyond the Kappa Opioid Receptor

While the primary focus of this compound research has been on the KOR, some derivatives have shown activity at other receptors, including serotonin (5-HT) and dopamine (DA) receptors.[11][12] For instance, certain N-benzylphenethylamines (NBOMes) are potent 5-HT2A receptor agonists.[12] Additionally, the parent compound, 1,2-diphenylethylamine, is the scaffold for a class of NMDA receptor antagonists.[13] This suggests that the therapeutic potential of diphenethylamines may extend beyond KOR modulation, and further investigation into their broader pharmacological profile is warranted.

Conclusion

This compound and its derivatives have emerged as a compelling class of molecules for the development of novel therapeutics. Their ability to selectively modulate the kappa opioid receptor, particularly through biased agonism, offers the potential for potent analgesics with a reduced side-effect profile compared to traditional opioids. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these promising compounds. Further research into their diverse pharmacological activities and the intricate signaling pathways they modulate will undoubtedly pave the way for new and improved treatments for a range of debilitating conditions.

References

The Psychoactive Landscape of Diphenethylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenethylamine and its derivatives represent a burgeoning class of psychoactive compounds with a complex and multifaceted pharmacological profile. While initially explored for their potent and selective interactions with the kappa-opioid receptor (KOR), emerging research reveals significant activity at key monoamine transporters and receptors, suggesting a broader spectrum of psychoactive effects, from dissociative and hallucinogenic to stimulant-like properties. This technical guide provides an in-depth analysis of the psychoactive effects of this compound compounds, consolidating quantitative data on their receptor and transporter interactions, detailing essential experimental protocols for their evaluation, and visualizing the core signaling pathways implicated in their activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel psychoactive agents.

Introduction

The this compound scaffold has proven to be a versatile platform for the development of potent ligands for central nervous system targets. A significant body of research has focused on their activity as KOR agonists, which is associated with analgesia but also with less desirable psychoactive effects such as dysphoria and hallucinations.[1] However, the structural similarity of diphenethylamines to classic phenethylamine psychostimulants and hallucinogens necessitates a broader pharmacological characterization to fully understand their psychoactive potential. This guide synthesizes the current understanding of this compound pharmacology, with a specific focus on their interactions with opioid and monoaminergic systems.

Quantitative Pharmacology of this compound Compounds

The psychoactive effects of this compound derivatives are dictated by their affinity and functional activity at a range of molecular targets. The following tables summarize the available quantitative data for representative compounds at key opioid receptors and monoamine transporters and receptors.

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected this compound Derivatives

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR EC50 (nM)KOR Emax (%)Reference
HS665 0.18110025000.23100[2]
HS666 0.45>10000>100001.280[1]
U50,488 1.2220280029100[2]

Data represent mean values from in vitro assays using Chinese hamster ovary (CHO) cells expressing human opioid receptors.

Table 2: Monoamine Transporter and Receptor Binding Affinities of Selected Phenethylamine Derivatives

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)D2 Ki (nM)Reference
25D-NBOMe >10000>10000>100000.441.3>10000[3][4]
25I-NBOH >10000>10000>100000.982.4>10000[3][4]
DOM >10000>10000>10000533--[5]

Data are for representative N-benzylphenethylamines and phenylisopropylamines, highlighting the potential for this compound derivatives to interact with these targets. Data for direct this compound analogs at these targets is an active area of research.

Core Signaling Pathways

The psychoactive effects of this compound compounds are initiated by their binding to G-protein coupled receptors (GPCRs), which triggers intracellular signaling cascades. The following diagrams illustrate the key pathways associated with KOR, 5-HT2A, and D2 receptor activation.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits GIRK_channel GIRK Channel G_protein->GIRK_channel Activates Analgesia Analgesia, Sedation G_protein->Analgesia cAMP cAMP AC->cAMP p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK Activates ATP ATP ATP->AC Dysphoria Dysphoria, Aversion p38_MAPK->Dysphoria This compound This compound Agonist This compound->KOR Binds to

Figure 1: KOR Signaling Pathways.

FiveHT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects FiveHT2A 5-HT2A Receptor G_protein Gαq/11βγ FiveHT2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Hallucinogenic Hallucinogenic Effects Ca_release->Hallucinogenic PKC->Hallucinogenic Psychoactive_Ligand Psychoactive Ligand Psychoactive_Ligand->FiveHT2A Binds to

Figure 2: 5-HT2A Receptor Signaling.

Figure 3: Dopamine D2 Receptor Signaling.

Experimental Protocols

The following section details standardized methodologies for the in vitro and in vivo assessment of this compound compounds.

In Vitro Assays

This protocol outlines the determination of the binding affinity (Ki) of test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6][7]

  • Materials:

    • HEK293 cells stably expressing hDAT, hSERT, or hNET.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

    • Non-specific binding inhibitors: GBR 12909 (for DAT), Paroxetine (for SERT), Desipramine (for NET).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Culture and harvest HEK293 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer and determine protein concentration.

    • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand, and either the test compound at various concentrations, buffer for total binding, or a saturating concentration of the non-specific binding inhibitor.

    • Incubation: Add the membrane preparation to each well. Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

This protocol measures the functional potency and efficacy of compounds at the human 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling.[3][8]

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • IP-One HTRF assay kit.

    • Assay buffer.

    • 96-well microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Cell Plating: Seed cells into 96-well plates and culture overnight.

    • Compound Addition: Remove culture medium and add the test compound at various concentrations in assay buffer.

    • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents from the assay kit to lyse the cells and initiate the HTRF reaction.

    • Measurement: After a further incubation period, measure the HTRF signal using a compatible plate reader.

    • Data Analysis: Calculate the ratio of the emission signals and plot the data against the log of the compound concentration to determine EC50 and Emax values.

In Vivo Behavioral Assays

This assay is used to evaluate the stimulant or sedative effects of a compound.[9][10][11]

  • Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Procedure:

    • Habituation: Acclimate rodents (mice or rats) to the testing room for at least 60 minutes before the experiment.

    • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • Testing: Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

    • Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the effects of different doses of the compound to the vehicle control.

Locomotor_Activity_Workflow Habituation Animal Habituation Compound_Admin Compound/Vehicle Administration Habituation->Compound_Admin Placement Placement in Open-Field Arena Compound_Admin->Placement Data_Recording Automated Data Recording Placement->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

Figure 4: Locomotor Activity Experimental Workflow.

This paradigm assesses the reinforcing properties and abuse potential of a compound.[12]

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter system for intravenous drug delivery.

  • Procedure:

    • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the subject animal (typically a rat).

    • Acquisition: Place the animal in the operant chamber. Responses on the "active" lever result in the intravenous infusion of the test compound, while responses on the "inactive" lever have no consequence. Sessions are conducted daily until a stable pattern of responding is established.

    • Dose-Response: Once acquisition is stable, test different unit doses of the drug to generate a dose-response curve.

    • Extinction and Reinstatement: Following stable self-administration, replace the drug with saline to extinguish the responding. Subsequently, test the ability of drug-associated cues, stress, or a priming injection of the drug to reinstate drug-seeking behavior.

    • Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the compound has reinforcing effects.

Conclusion

The psychoactive profile of this compound compounds is complex, arising from their interactions with multiple neurotransmitter systems. While their potent KOR agonism is well-documented and contributes to their dissociative and potentially dysphoric effects, their activity at monoamine transporters and serotonin receptors may impart stimulant and hallucinogenic properties. A thorough in vitro and in vivo characterization, utilizing the protocols outlined in this guide, is essential for any research or development program focused on this chemical class. The continued investigation of the structure-activity relationships of this compound derivatives will be crucial for designing novel compounds with tailored psychoactive profiles for therapeutic applications or for understanding their abuse liability.

References

Diphenethylamine Derivatives as Potential Analgesics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diphenethylamine derivatives as a promising class of compounds for the development of novel analgesics. The focus of this document is on derivatives targeting the kappa-opioid receptor (KOR), a key player in the modulation of pain, addiction, and mood disorders.[1][2] Activation of the KOR can produce potent analgesia, and importantly, KOR agonists do not produce the euphoric effects or respiratory depression associated with mu-opioid receptor (MOR) agonists, making them a safer therapeutic alternative.[2] However, traditional KOR agonists are often associated with undesirable side effects such as dysphoria, sedation, and psychotomimesis.[1][2] This guide will delve into the structure-activity relationships (SAR), mechanisms of action, and experimental data of novel this compound derivatives designed to maximize analgesic efficacy while minimizing adverse effects, including the promising strategy of biased agonism.[2][3]

Core Concepts: The Kappa-Opioid Receptor and Biased Agonism

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates downstream signaling cascades.[1] The primary pathway for analgesia is thought to be mediated through G protein signaling.[3] Conversely, the recruitment of β-arrestin2 is linked to the negative side effects of KOR activation, such as dysphoria and aversion.[3] The concept of "biased agonism" involves designing ligands that preferentially activate the beneficial G protein pathway over the β-arrestin2 pathway, thus separating the desired analgesic effects from the unwanted side effects.[2][3] this compound derivatives have emerged as a versatile scaffold for developing such biased agonists.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for a series of this compound derivatives, highlighting their affinity for opioid receptors, functional activity, and analgesic potency.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

CompoundN-SubstituentPhenyl Ring SubstitutionsKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOP Selectivity
HS665 (1) Cyclobutylmethyl (CBM)3-OH0.18>1000>20000>5555>111111
HS666 (2) Cyclopropylmethyl (CPM)3-OH0.45----
8 Cyclobutylmethyl (CBM)3,3'-diOH-----
11 Cyclohexylmethyl (CHM)3,3'-diOH-----
12 Cyclopentylmethyl (CPeM)3,3'-diOH-----
13 Isoamyl3,3'-diOH-----
14 Cyclobutylmethyl (CBM)3,4'-diOH-----
18 Cyclopentylmethyl (CPeM)3-OH-----
19 Cyclohexylmethyl (CHM)3-OH-----
20 Cyclobutylmethyl (CBM)2-F, 3,3'-diOH-----
21 Cyclobutylmethyl (CBM)2-F, 3,4'-diOH-----
22 Cyclobutylmethyl (CBM)------
U50,488 -------

Data extracted from multiple sources.[1][4] Dashes indicate data not available in the reviewed literature.

Table 2: In Vitro Functional Activity at the KOR ([³⁵S]GTPγS Binding Assay)

CompoundEmax (%)EC50 (nM)Agonist Activity
HS665 (1) Potent-Full Agonist
2 --Partial Agonist
8 --Partial Agonist
18 --Partial Agonist
20 High-Partial Agonist
22 HighReduced PotencyPartial Agonist
U50,488 100-Full Agonist

Data extracted from multiple sources.[1] Dashes indicate data not available in the reviewed literature.

Table 3: In Vivo Antinociceptive Efficacy (Acetic Acid-Induced Writhing Test in Mice)

CompoundAdministrationED50 (mg/kg)Potency Relative to U50,488
HS665 (1) s.c.-Equipotent
2 s.c.3.23Less potent than 1
U50,488 s.c.--

Data extracted from multiple sources.[1][4][5] Dashes indicate data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assays

This assay determines the binding affinity of the test compounds for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

  • Cell Membranes: Chinese hamster ovary (CHO) cells stably expressing human opioid receptors (KOR, MOR, or DOR) are used.[4]

  • Radioligands:

    • KOR: [³H]U69,593

    • MOR: [³H]DAMGO

    • DOR: [³H]DPDPE

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., naloxone).

    • Incubation is carried out at a specified temperature and for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the functional activity of the compounds at the KOR by quantifying the agonist-stimulated binding of [³⁵S]GTPγS to G proteins.

  • Cell Membranes: CHO-hKOR cell membranes are used.[4]

  • Procedure:

    • Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Basal binding is determined in the absence of any agonist, while non-specific binding is measured in the presence of unlabeled GTPγS.

    • The reaction is incubated at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal effect) and the Emax (the maximal effect).

Acetic Acid-Induced Writhing Test in Mice

This is an in vivo model of visceral pain used to assess the antinociceptive effects of the compounds.[4]

  • Animals: Male CD-1 mice are typically used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle via subcutaneous (s.c.) or other appropriate administration routes.[4][5]

    • After a specified pre-treatment time, a 0.6% solution of acetic acid is administered intraperitoneally (i.p.).[4]

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The antinociceptive effect is expressed as the percentage of inhibition of the writhing response compared to the vehicle-treated control group. The ED50 (the dose of the compound that produces 50% of the maximal antinociceptive effect) is calculated from the dose-response curve. To confirm KOR-mediated effects, a KOR antagonist like nor-binaltorphimine (nor-BNI) can be administered prior to the test compound.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the development of this compound-based analgesics.

KOR_Signaling_Pathway cluster_agonist Agonist Binding cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist This compound Agonist KOR KOR Agonist->KOR Binds to G_Protein Gαi/o Activation KOR->G_Protein Activates Beta_Arrestin β-Arrestin2 Recruitment KOR->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Dysphoria, Sedation Beta_Arrestin->Side_Effects Leads to

Caption: KOR Signaling Pathways for Analgesia and Side Effects.

Drug_Discovery_Workflow Design Compound Design & Synthesis In_Vitro In Vitro Screening Design->In_Vitro Binding Radioligand Binding (KOR, MOR, DOR) In_Vitro->Binding Functional [35S]GTPγS Assay (Agonism/Antagonism) In_Vitro->Functional In_Vivo In Vivo Testing In_Vitro->In_Vivo Promising Candidates Writhing Writhing Test (Analgesia) In_Vivo->Writhing Behavioral Behavioral Assays (Side Effects) In_Vivo->Behavioral Lead_Opt Lead Optimization In_Vivo->Lead_Opt Favorable Profile Lead_Opt->Design Iterative Refinement

Caption: Drug Discovery Workflow for this compound Analgesics.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound Scaffold N_Sub N-Substituent (e.g., CBM, CPM) Scaffold->N_Sub Ring_Sub Phenyl Ring Substitutions (e.g., OH, F) Scaffold->Ring_Sub Affinity ↑ KOR Affinity N_Sub->Affinity Selectivity ↑ KOR Selectivity N_Sub->Selectivity Ring_Sub->Affinity Activity Modulated Agonist Activity Ring_Sub->Activity Reduced_SE ↓ Side Effects (Biased Agonism) Activity->Reduced_SE

Caption: Structure-Activity Relationship Logic for this compound Derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, safer analgesics targeting the kappa-opioid receptor.[1] Through targeted molecular modifications, particularly at the N-substituent and on the phenyl rings, it is possible to fine-tune the pharmacological profile of these compounds to achieve high affinity and selectivity for the KOR.[1][3] The lead compound, HS665, demonstrates high KOR selectivity and potent in vivo analgesic effects equipotent to the standard KOR agonist U50,488.[4][5]

Future research should continue to explore the structure-activity relationships to further optimize biased agonism, with the goal of completely dissociating the analgesic properties from the adverse effects. This includes the synthesis and evaluation of new derivatives with diverse substitutions.[1][3] Advanced preclinical models of pain and behavioral assays will be crucial in fully characterizing the therapeutic potential and side-effect profile of these novel chemical entities.[6] Ultimately, the development of a clinically viable this compound-based KOR agonist could provide a much-needed non-addictive and effective treatment for various pain conditions.[7]

References

Initial Characterization of Novel Diphenethylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the essential stages and methodologies for the initial characterization of newly synthesized diphenethylamine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutics based on this chemical scaffold. The guide covers fundamental aspects from initial synthesis and structural elucidation to detailed in vitro and in vivo pharmacological profiling.

Synthesis and Structural Characterization

The journey of a new drug candidate begins with its chemical synthesis and rigorous structural verification. This compound derivatives are typically synthesized through multi-step processes, often starting from commercially available diphenylamine or related precursors. The synthetic route must be well-documented to ensure reproducibility. Following synthesis, a battery of analytical techniques is employed to confirm the identity, purity, and structure of the new chemical entity (NCE).

Experimental Protocol: General Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR & ¹³C NMR : The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a 400 MHz or higher spectrometer. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the proton and carbon framework of the molecule.[1][2][3]

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps in confirming its elemental composition.[3] Techniques like Electrospray Ionization (ESI) are commonly used.

  • Infrared (IR) Spectroscopy :

    • IR spectroscopy is used to identify the presence of key functional groups (e.g., N-H, C=O, aromatic C-H) by observing their characteristic absorption frequencies.[1][2]

  • Elemental Analysis :

    • The percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound are determined experimentally. These values are then compared with the theoretically calculated percentages for the proposed molecular formula to further validate the compound's composition.[1]

  • Purity Assessment (HPLC) :

    • High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound. A purity level of >95% is typically required for subsequent biological testing.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Biological Screening Start Precursors Reaction Chemical Reaction (e.g., Chloroacetylation) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Analysis Analytical Techniques Purification->Analysis Pure Compound NMR NMR (1H, 13C) Analysis->NMR MS HRMS Analysis->MS IR IR Spectroscopy Analysis->IR HPLC HPLC (>95% Purity) Analysis->HPLC Final Proceed to In Vitro Assays HPLC->Final

Caption: General workflow for synthesis and structural characterization.

In Vitro Pharmacological Characterization

In vitro assays are fundamental to understanding the mechanism of action of new compounds. For diphenethylamines, this typically involves assessing their affinity for and functional activity at specific biological targets, such as opioid receptors or monoamine transporters.[4][5]

Receptor Binding Assays

These assays quantify the affinity of a compound for a specific receptor. A common method is competitive radioligand binding, which measures the ability of the test compound to displace a known radioactive ligand from the receptor.

  • Membrane Preparation : Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human KOR.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Radioligand : [³H]-U69,593 (a selective KOR agonist).

  • Procedure :

    • Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-U69,593 and varying concentrations of the test this compound compound.

    • Incubation is carried out for 60 minutes at 25°C.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays often measure downstream signaling events, such as G-protein activation or β-arrestin recruitment.[6]

  • Principle : This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Procedure :

    • Cell membranes expressing the target receptor (e.g., KOR) are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

    • The mixture is incubated for 60 minutes at 30°C.

    • The reaction is stopped by filtration, and bound radioactivity is quantified.

  • Data Analysis : Data are plotted as concentration-response curves to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

G cluster_0 In Vitro Screening Cascade Primary Primary Screen: Receptor Binding Assay (Determine Affinity Ki) Secondary Secondary Screen: Functional Assay (Determine EC50, Emax) Primary->Secondary High Affinity Compounds Tertiary Selectivity Profiling (Test against related receptors) Secondary->Tertiary Potent Agonists or Antagonists Quaternary Transporter Assays (Determine IC50 at DAT, NET, SERT) Tertiary->Quaternary Selective Compounds Lead Lead Candidate Quaternary->Lead Desired Profile

Caption: A typical workflow for in vitro pharmacological screening.
Monoamine Transporter Assays

Many psychoactive compounds interact with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Assays are conducted to measure the inhibition of monoamine uptake or the induction of monoamine release.[7]

  • Cell Line : HEK 293 cells stably expressing the human DAT, NET, or SERT.[7]

  • Radiolabeled Substrate : [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Procedure :

    • Transfected cells are plated in 96-well plates.

    • Cells are pre-incubated with various concentrations of the test this compound compound.

    • The respective radiolabeled monoamine is added, and the cells are incubated for a short period (e.g., 10 minutes) at 37°C.

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the amount of radioactivity taken up is measured.

  • Data Analysis : IC₅₀ values are calculated from concentration-inhibition curves.

Data Presentation

Quantitative data from in vitro assays should be summarized in tables for clear comparison of compound activities.

Compound IDKOR Kᵢ (nM)KOR EC₅₀ (nM)KOR Eₘₐₓ (%)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
HS665 0.51.298>10,000850>10,000
Cmpd-02 15.245.71055,2001,1009,800
Cmpd-03 2.15.875 (Partial)150452,500
U50,488 1.13.5100 (Control)>10,000>10,000>10,000

Table 1: Example in vitro pharmacological data for new this compound compounds.

G cluster_0 KOR Agonist Signaling Pathway KOR_Agonist This compound (KOR Agonist) KOR Kappa Opioid Receptor (KOR) KOR_Agonist->KOR G_Protein Gi/o Protein KOR->G_Protein activates Arrestin β-Arrestin Recruitment KOR->Arrestin activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK Activate MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

Caption: Simplified KOR G-protein and β-arrestin signaling pathways.

In Vivo Characterization

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in animal models and to assess their preliminary safety and pharmacokinetic profiles.[8]

Efficacy Models

The choice of animal model depends on the therapeutic indication. For diphenethylamines targeting KOR for pain, analgesic models are employed.[4][9]

  • Animals : Male CD-1 mice.

  • Procedure :

    • Animals are pre-treated with the test compound or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[9]

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is administered i.p. to induce a writhing response (a characteristic stretching behavior indicative of visceral pain).

    • The number of writhes is counted for a 20-minute period.

  • Data Analysis : The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated group. The dose that produces 50% inhibition (ED₅₀) is calculated.

Preliminary Safety and Behavioral Assessment

Initial in vivo studies also assess overt behavioral effects and potential liabilities, such as sedation or motor impairment.[10]

  • Apparatus : Open-field arenas equipped with infrared beams to automatically track animal movement.

  • Procedure :

    • Mice are administered the test compound or vehicle.

    • Immediately after dosing, each mouse is placed in the center of an open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes.

  • Data Analysis : The total distance traveled is compared between drug-treated and vehicle-treated groups to assess for stimulant or sedative effects.[10]

Data Presentation

In vivo data should be tabulated to compare the potency and potential side effects of different compounds.

Compound IDAnalgesic ED₅₀ (mg/kg, s.c.)Locomotor Activity at 10 mg/kg (% of Control)
HS665 0.895% (No significant effect)
Cmpd-02 5.4110% (No significant effect)
Cmpd-03 1.5250% (Stimulant effect)
U50,488 1.0 (Control)60% (Sedative effect)

Table 2: Example in vivo efficacy and behavioral data.

G cluster_0 In Vivo Experiment cluster_1 Behavioral Testing cluster_2 Data Analysis Start Acclimate Animals (e.g., Mice) Grouping Randomize into Treatment Groups Start->Grouping Dosing Administer Compound or Vehicle (s.c., i.p.) Grouping->Dosing Test Efficacy & Safety Models Dosing->Test Post-Dosing Interval Analgesia Writhing Test Test->Analgesia Locomotion Open Field Test Test->Locomotion Analysis Collect & Analyze Data (e.g., Calculate ED50) Test->Analysis

Caption: Workflow for a typical in vivo efficacy and safety study.

Conclusion

The initial characterization of novel this compound compounds is a systematic process that integrates chemical synthesis, structural analysis, and a hierarchical series of in vitro and in vivo pharmacological evaluations. This structured approach allows for the efficient identification of lead candidates with promising therapeutic potential and a desirable safety profile. The detailed protocols and data organization methods outlined in this guide provide a robust framework for researchers to effectively advance their drug discovery programs.

References

Methodological & Application

Application Notes & Protocols: Diphenethylamine Kappa Opioid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of diphenethylamine and its analogs for the kappa opioid receptor (KOR). This information is crucial for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of this class of compounds.

Introduction

The kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Activation of KORs can lead to analgesia, anti-pruritic effects, and anticonvulsant activities.[2][3] Unlike mu opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria, respiratory depression, or have a high potential for abuse, making them attractive therapeutic targets.[3][4][5] However, KOR activation can also lead to undesirable side effects such as dysphoria, sedation, and aversion.[4][6]

Diphenethylamines represent a class of compounds that have been investigated as selective KOR ligands, with various derivatives exhibiting profiles as agonists, partial agonists, and antagonists.[2][3][5][7] Understanding the binding affinity of these compounds is a critical first step in characterizing their pharmacological profile and therapeutic potential. This document outlines a detailed protocol for a KOR binding assay using a selective radioligand.

Signaling Pathways

Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The canonical KOR signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6][8] Additionally, KORs can signal through a β-arrestin-2 dependent pathway, which is often associated with the dysphoric and aversive effects of KOR agonists.[4][6] The differential activation of these pathways by various ligands, a phenomenon known as biased agonism, is an area of active research aimed at developing KOR agonists with improved side-effect profiles.[6][9]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gαi/o KOR->G_protein Activates Beta_arrestin β-Arrestin 2 KOR->Beta_arrestin Recruits Agonist This compound (Agonist) Agonist->KOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activation G_protein->GIRK Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel p38_MAPK p38 MAPK Activation Beta_arrestin->p38_MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Antipruritic Effects cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Dysphoria Dysphoria, Aversion, Sedation p38_MAPK->Dysphoria

Figure 1: Kappa Opioid Receptor Signaling Pathways.

Quantitative Data Summary

The binding affinities of several this compound derivatives for the human kappa opioid receptor (hKOR) have been determined using competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundR GroupKOR Ki (nM)Reference
1 H1.19[2]
HS665 (13) Cyclobutylmethyl0.49[2]
HS666 (12) Cyclopropylmethyl5.90[2]
18 N-CPeM0.061[7]
19 N-CHM0.040[7]
20 N-BenzylHigh Affinity[7]
64 2-fluoro, N-CBMImproved Affinity[2][7]
65 2-fluoro, N-CHM0.040[2][7]

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of a test compound (e.g., this compound derivative) for the kappa opioid receptor.

Objective

To determine the binding affinity (Ki) of a test compound for the kappa opioid receptor using a competitive radioligand binding assay.

Materials
  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa opioid receptor (hKOR).[1]

  • Radioligand: [³H]U-69,593 (a high-affinity, selective KOR agonist).[1][10]

  • Test Compounds: this compound and its analogs.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity KOR ligand (e.g., 10 µM U-50,488 or naloxone).[11][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[1]

  • Scintillation Counter and Scintillation Cocktail: For measuring radioactivity.[12]

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Preparation (Serial Dilutions of Test Compound) Ligand_Prep->Incubation Filtration 4. Filtration (Separate Bound from Unbound Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology

  • Membrane Preparation:

    • Homogenize cells expressing the KOR in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend it in the assay buffer to a final protein concentration of approximately 20 µg per well.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, cell membrane preparation, and [³H]U-69,593 (at a final concentration near its Kd, e.g., 0.4 nM).[11]

      • Non-specific Binding: Assay buffer, cell membrane preparation, [³H]U-69,593, and a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-50,488).[11]

      • Test Compound: Assay buffer, cell membrane preparation, [³H]U-69,593, and varying concentrations of the this compound test compound.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[1][11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[1]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[1]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC50:

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, from the competition curve using non-linear regression analysis.[12]

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][12]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This protocol provides a robust framework for determining the binding affinity of this compound derivatives at the kappa opioid receptor. The resulting data is essential for structure-activity relationship (SAR) studies and for guiding the development of novel KOR ligands with improved therapeutic profiles. Researchers should ensure that all experimental conditions are consistent to allow for accurate comparison of binding affinities across different compounds.

References

Application Notes and Protocols for In Vivo Analgesic Activity Testing of Diphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of the analgesic properties of diphenethylamine. The following sections detail the underlying principles, experimental protocols, and data presentation for commonly employed preclinical pain models.

Introduction to Analgesic Activity Testing

The assessment of pain relief in animal models is a critical step in the discovery and development of novel analgesic compounds. Various models are utilized to simulate different types of pain, including acute thermal pain, visceral pain, and inflammatory pain. This compound and its derivatives have been investigated for their potential analgesic effects, with some evidence suggesting interaction with the kappa opioid receptor (KOR) system.[1][2][3] The protocols outlined below are designed to systematically evaluate the antinociceptive efficacy of this compound.

Core Principles of Nociceptive Testing

Nociception, the neural process of encoding noxious stimuli, is the basis for the sensation of pain. In vivo analgesic assays measure the reaction of an animal to a painful stimulus. An increase in the latency to react or a decrease in the number of pain-related behaviors after administration of a test compound, such as this compound, indicates a potential analgesic effect. These tests are broadly categorized into thermal, chemical, and inflammatory models.

Data Presentation

Quantitative data from these experiments should be meticulously recorded and are most effectively presented in a tabular format to facilitate comparison between treatment groups.

Table 1: Representative Data Summary for Analgesic Assays

Assay Type Treatment Group Dose (mg/kg) N (animals) Mean Latency (s) ± SEM or Mean Writhing Count ± SEM % Inhibition or % MPE
Hot Plate Test Vehicle Control-108.5 ± 0.7-
This compound101012.3 ± 1.144.7
301018.6 ± 1.5 118.8
Morphine (Standard)101025.4 ± 2.0198.8
Acetic Acid Writhing Test Vehicle Control-1045.2 ± 3.1-
This compound101028.7 ± 2.536.5
301015.1 ± 1.8 66.6
Diclofenac (Standard)10109.8 ± 1.278.3

*p < 0.05, **p < 0.01 compared to vehicle control. % MPE (Maximum Possible Effect) for thermal assays; % Inhibition for writhing test.

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Hot Plate Test (Central Nociception)

This test assesses the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.[4][5][6]

Objective: To evaluate the central analgesic activity of this compound by measuring the latency of a thermal-induced pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent glass cylinder to confine the animal on the hot plate.

  • Experimental animals (e.g., Swiss albino mice, 20-30g).

  • This compound solution.

  • Vehicle control (e.g., saline, 0.5% methylcellulose).

  • Standard drug (e.g., Morphine, 5-10 mg/kg).

  • Syringes and needles for administration.

Protocol:

  • Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[7]

  • Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle Control, this compound (multiple doses), and Standard Drug.

  • Baseline Latency: Place each mouse individually on the hot plate within the glass cylinder and record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time of 30 seconds is typically set to prevent tissue damage.[7]

  • Drug Administration: Administer the vehicle, this compound, or standard drug via the intended route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.[8]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.

Workflow for Hot Plate Test

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals group Group Animals acclimatize->group baseline Measure Baseline Latency group->baseline administer Administer this compound/ Control/Standard baseline->administer post_latency Measure Post-Treatment Latency at Time Points administer->post_latency calculate Calculate % MPE post_latency->calculate compare Compare Groups calculate->compare

Hot Plate Test Experimental Workflow
Tail-Flick Test (Spinal Nociception)

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus but is primarily indicative of a spinal reflex.[9][10]

Objective: To assess the spinal analgesic effect of this compound.

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainers.

  • Experimental animals (e.g., Wistar rats, 150-200g).

  • This compound solution.

  • Vehicle control.

  • Standard drug (e.g., Morphine, 5-10 mg/kg).

Protocol:

  • Acclimatization and Grouping: As described for the hot plate test.

  • Baseline Reaction Time: Place the rat in a restrainer and position its tail over the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail away from the heat is recorded as the baseline reaction time. A cut-off time of 10-15 seconds is employed to prevent tissue injury.[8][10]

  • Drug Administration: Administer the respective treatments to each group.

  • Post-Treatment Reaction Time: Measure the tail-flick latency at various intervals post-administration (e.g., 15, 30, 60, 90, 120 minutes).[8]

  • Data Analysis: Calculate the % MPE as described for the hot plate test.

Workflow for Tail-Flick Test

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals group Group Animals acclimatize->group baseline Measure Baseline Reaction Time group->baseline administer Administer this compound/ Control/Standard baseline->administer post_latency Measure Post-Treatment Reaction Time administer->post_latency calculate Calculate % MPE post_latency->calculate compare Compare Groups calculate->compare

Tail-Flick Test Experimental Workflow
Acetic Acid-Induced Writhing Test (Visceral Pain)

This is a chemical-induced pain model used to screen for peripheral and central analgesic activity.[11][12][13] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response.[11]

Objective: To evaluate the peripheral and central analgesic effects of this compound against chemically-induced visceral pain.

Materials:

  • Experimental animals (e.g., Swiss albino mice, 20-30g).

  • 0.6-1% Acetic acid solution.[11]

  • This compound solution.

  • Vehicle control.

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg).

  • Observation chambers.

Protocol:

  • Acclimatization and Grouping: As previously described.

  • Drug Administration: Administer the vehicle, this compound, or standard drug to the respective groups, typically 30-60 minutes before the acetic acid injection.[12][14]

  • Induction of Writhing: Inject 0.1 ml/10g of body weight of the acetic acid solution intraperitoneally to each mouse.[15]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of hind limbs) for a set period, usually 10-15 minutes.[11][15]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Workflow for Acetic Acid-Induced Writhing Test

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Analysis acclimatize Acclimatize Animals group Group Animals acclimatize->group administer Administer this compound/ Control/Standard group->administer inject_aa Inject Acetic Acid (i.p.) administer->inject_aa count_writhes Count Writhing Responses inject_aa->count_writhes calculate Calculate % Inhibition count_writhes->calculate

Writhing Test Experimental Workflow
Formalin Test (Inflammatory Pain)

The formalin test is a robust model of tonic pain and inflammation, producing a biphasic pain response.[16][17][18] The early phase (Phase I) is due to direct C-fiber activation, while the late phase (Phase II) involves inflammatory processes and central sensitization.[17][18]

Objective: To assess the efficacy of this compound in a model of acute and inflammatory pain.

Materials:

  • Experimental animals (e.g., mice or rats).

  • 1-5% Formalin solution.[19]

  • This compound solution.

  • Vehicle control.

  • Standard drugs (e.g., Morphine for both phases, NSAIDs for Phase II).

  • Plexiglass observation chambers with mirrors for clear viewing of paws.

Protocol:

  • Acclimatization and Grouping: As previously described.

  • Drug Administration: Administer the respective treatments prior to formalin injection.

  • Induction of Pain: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in the observation chamber. Record the cumulative time spent licking or biting the injected paw. The observation period is divided into two phases:

    • Phase I (Acute Pain): 0-5 minutes post-injection.[16]

    • Phase II (Inflammatory Pain): 20-40 minutes post-injection.[16]

  • Data Analysis: The total time spent licking/biting in each phase is determined for each group. The percentage of inhibition is calculated for each phase compared to the vehicle control group.

Signaling Pathway in Formalin-Induced Pain

G cluster_phase1 Phase I (Acute Nociceptive Pain) cluster_phase2 Phase II (Inflammatory Pain) formalin_inj Formalin Injection c_fiber Direct C-Fiber Activation formalin_inj->c_fiber pain_behav1 Licking/Biting c_fiber->pain_behav1 inflammation Peripheral Inflammation (PGs, Cytokines) c_fiber->inflammation Triggers central_sens Central Sensitization (Spinal Cord) inflammation->central_sens pain_behav2 Prolonged Licking/Biting central_sens->pain_behav2

Biphasic Pain Response in the Formalin Test

Conclusion

The selection of an appropriate analgesic testing model depends on the specific scientific question and the hypothesized mechanism of action of the test compound. For a comprehensive evaluation of this compound's analgesic potential, a combination of these models is recommended. The hot plate and tail-flick tests can elucidate its effects on central and spinal pathways, while the writhing and formalin tests can reveal its efficacy against visceral and inflammatory pain. Rigorous adherence to these protocols and systematic data analysis will provide reliable insights into the pharmacological profile of this compound.

References

Application Note: Quantitative Analysis of Diphenethylamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenethylamine in human plasma. Due to the limited availability of specific validated methods for this compound, this protocol has been developed based on established methodologies for structurally similar phenethylamine derivatives.[1][2][3][4] The described method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended as a starting point for researchers and would require full validation according to regulatory guidelines.

Introduction

This compound is a compound of interest in various fields, including pharmacology and toxicology. Accurate and sensitive quantification in biological matrices is crucial for pharmacokinetic, metabolic, and forensic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays.[3][5] This document provides a detailed, proposed protocol for the determination of this compound in human plasma, addressing the need for a robust analytical method.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from human plasma.[6]

Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound standard

  • Internal Standard (IS) (e.g., Diphenhydramine or a deuterated analog of this compound)

  • Methyl tert-butyl ether (MTBE)

  • Sodium Carbonate buffer (0.1 M, pH 10)

  • Reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 200 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex briefly.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A standard HPLC or UHPLC system.

Proposed LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Flow Rate 0.3 mL/min[2][3]
Injection Volume 5 µL
Column Temperature 40°C[3]
Gradient See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Proposed MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Ion Spray Voltage 5.5 kV[3]
Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Turbo) 50 psi
Curtain Gas 30 psi[3]
Collision Gas Nitrogen

MRM Transitions (Predicted):

The exact precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure (C14H15N, MW: 197.28), the protonated molecule [M+H]+ would be m/z 198.3. Fragmentation would likely involve the loss of a benzyl group or cleavage of the ethylamine chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 198.3To be determined150To be determined
This compound (Qualifier) 198.3To be determined150To be determined
Internal Standard Dependent on ISTo be determined150To be determined

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance of the method based on data from similar assays for phenethylamine derivatives.[1][4][6][7] These parameters would need to be established during a full method validation.

ParameterExpected Range
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.5 - 5 ng/mL
Limit of Detection (LOD) 0.1 - 2 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 80%
Matrix Effect To be assessed

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Human Plasma add_is Add Internal Standard plasma->add_is add_buffer Add 0.1 M Na2CO3 Buffer add_is->add_buffer add_mtbe Add 1 mL MTBE add_buffer->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute to_lcms Inject into LC-MS/MS reconstitute->to_lcms G cluster_lcms_analysis LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column C18 Reversed-Phase Separation autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quad1 Q1: Precursor Ion Selection (m/z 198.3) esi_source->quad1 quad2 Q2: Collision Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acq Data Acquisition & Processing detector->data_acq

References

Application Notes and Protocols for Assessing Diphenethylamine-Induced Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the preclinical assessment of diphenethylamine-induced analgesia. The protocols outlined herein describe standard behavioral assays to characterize the analgesic properties of this compound and related compounds. The document also includes a summary of representative data and visualizations of the primary signaling pathway implicated in its mechanism of action.

Introduction

This compound and its derivatives are a class of compounds with demonstrated analgesic properties, primarily mediated through their interaction with the opioid system. Specifically, these compounds often act as agonists at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain perception, mood, and reward.[1][2] Understanding the analgesic potential of this compound requires robust preclinical evaluation using validated models of nociception. This document details the experimental setup for assessing this compound-induced analgesia using the hot plate, tail-flick, and formalin tests.

Data Presentation

The following tables summarize representative quantitative data from behavioral assays used to assess the analgesic effects of phenylethylamine (PEA), a closely related compound, which serves as an illustrative example for this compound.

Table 1: Analgesic Effect of β-Phenylethylamine (PEA) in the Hot Plate Test [3]

Treatment GroupDose (mg/kg, i.p.)Latency Time (seconds) at 5 minLatency Time (seconds) at 20 min
Vehicle Control-2.4 ± 0.42.4 ± 0.4
PEA68.5 ± 2.37.0 ± 3.0
PEA15-13.1 ± 0.4
PEA2515.3 ± 4.1-
PEA5045.0 (cut-off)-
PEA10045.0 (cut-off)-
  • p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. The cut-off time was 45 seconds to prevent tissue damage.

Table 2: Analgesic Effect of a Test Compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Baseline Latency (s)Post-treatment Latency (s) at 60 min% Maximum Possible Effect (%MPE)
Vehicle Control-2.5 ± 0.22.8 ± 0.35%
Morphine (Standard)102.6 ± 0.38.5 ± 0.778%
Test Compound102.4 ± 0.24.5 ± 0.528%
Test Compound302.5 ± 0.36.8 ± 0.6*57%
  • p < 0.05 compared to vehicle control. Data are hypothetical and presented as mean ± SEM. %MPE is calculated as: [((Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100].

Table 3: Analgesic Effect of a Test Compound in the Formalin Test

Treatment GroupDose (mg/kg)Early Phase Licking Time (s)Late Phase Licking Time (s)
Vehicle Control-65.2 ± 5.198.7 ± 8.3
Morphine (Standard)1025.4 ± 3.235.1 ± 4.5
Test Compound1058.1 ± 6.475.3 ± 7.1
Test Compound3042.6 ± 4.950.8 ± 6.2*
  • p < 0.05 compared to vehicle control. Data are hypothetical and presented as mean ± SEM.

Experimental Protocols

Animals
  • Species: Male Swiss albino mice or Wistar rats (20-30 g).

  • Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

Hot Plate Test

This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[4]

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer confines the animal to the heated surface.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the hot plate.

    • Start a stopwatch immediately and record the latency to the first sign of nociception, which may include paw licking, shaking, or jumping.

    • To prevent tissue damage, a cut-off time of 30-45 seconds is imposed. If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

Tail-Flick Test

This assay assesses the spinal reflex to a thermal stimulus and is also suitable for evaluating centrally acting analgesics.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

  • Procedure:

    • Gently restrain the animal, allowing the tail to be exposed.

    • Place the tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat. Record this latency.

    • A cut-off time of 10-12 seconds is typically used to prevent tissue damage.[5]

    • Measure the baseline latency before drug administration.

    • Administer this compound or the vehicle control and measure the tail-flick latency at various time points post-administration.

Formalin Test

This model assesses the response to a persistent chemical noxious stimulus and can differentiate between analgesic actions on acute and inflammatory pain.

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • Administer this compound or the vehicle control.

    • After a suitable absorption time (e.g., 30 minutes), inject 20 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the animal's hind paw.

    • Immediately place the animal in the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Early Phase (0-5 minutes): Represents acute, neurogenic pain.

      • Late Phase (15-30 minutes): Represents inflammatory pain.

Signaling Pathway and Experimental Workflow

This compound-Induced Analgesia Signaling Pathway

This compound-induced analgesia is primarily mediated by the activation of the kappa opioid receptor (KOR), a G protein-coupled receptor. The analgesic effects are associated with G-protein signaling, while adverse effects like dysphoria are linked to the β-arrestin pathway.[6][7]

Gprotein_signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (αβγ subunits) KOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: G-protein mediated signaling pathway for this compound-induced analgesia.

Barrestin_signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to GRK GRK KOR->GRK Activates pKOR Phosphorylated KOR GRK->pKOR Phosphorylates KOR Beta_arrestin β-Arrestin MAPK p38 MAPK Activation Beta_arrestin->MAPK Activates pKOR->Beta_arrestin Recruits Side_effects Side Effects (e.g., Dysphoria) MAPK->Side_effects

Caption: β-arrestin mediated signaling pathway associated with side effects.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the analgesic effects of this compound.

experimental_workflow cluster_assays Analgesic Assays start Start animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep drug_admin Drug Administration (this compound, Vehicle, Standard) animal_prep->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick formalin Formalin Test drug_admin->formalin data_collection Data Collection (Latency, Licking Time) hot_plate->data_collection tail_flick->data_collection formalin->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for analgesic assessment.

References

Protocol for the Purification of Synthesized Diphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenethylamine and its derivatives are an important class of compounds in medicinal chemistry and drug development, often serving as scaffolds for various therapeutic agents. Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the compound's purity and to enable accurate downstream biological evaluation. This document provides a detailed protocol for the purification of synthesized this compound using common laboratory techniques, including acid-base extraction, column chromatography, and recrystallization.

Data Presentation: Representative Purification Outcomes

The following table summarizes representative quantitative data for the purification of phenethylamine derivatives, which can be expected to be similar for this compound. The exact values will vary depending on the specific reaction conditions and the scale of the synthesis.

Purification MethodStarting Purity (Crude)Final Purity (HPLC)Typical YieldKey Considerations
Acid-Base Extraction50-80%>95%80-95%Effective for removing non-basic impurities.
Flash Column Chromatography70-90%>98%70-90%Useful for separating closely related amine byproducts.
Recrystallization>90%>99%60-85%Best for a final polishing step to obtain high-purity material.

Experimental Protocols

General Considerations
  • Safety: this compound is expected to be a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Use HPLC-grade or distilled solvents for all procedures to avoid introducing impurities.

  • Analysis: Monitor the purification progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the final purity by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for the initial cleanup of the crude reaction mixture to separate the basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The protonated this compound hydrochloride salt will move to the aqueous layer.[1][2][3][4][5]

    • Drain the lower organic layer and set it aside. Collect the aqueous layer.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts in a clean flask.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1 M NaOH with stirring until the pH is basic (pH > 10), which will deprotonate the amine salt and cause the free amine to precipitate or form an oil.

    • Transfer the basic aqueous solution back to the separatory funnel.

    • Extract the aqueous layer with three portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration:

    • Combine the organic extracts.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This technique is suitable for separating this compound from structurally similar impurities that may not be removed by extraction.

Materials:

  • Crude or partially purified this compound

  • Silica gel (standard or amine-functionalized)[6][7]

  • Hexane and Ethyl Acetate (or other suitable solvent system)

  • Triethylamine or ammonia in methanol (if using standard silica)[8]

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates and developing chamber

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a system that gives good separation of the desired product from impurities.

    • For amines, it is often beneficial to add a small amount of triethylamine (0.1-1%) or use a mobile phase containing ammonia in methanol to reduce tailing.[8]

  • Pack the Column:

    • Pack a flash chromatography column with silica gel using the chosen eluent system. If using standard silica, it can be beneficial to use amine-functionalized silica for better separation of basic compounds.[6][7]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the packed column.

  • Elute and Collect Fractions:

    • Run the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound. This is often performed after an initial cleanup by extraction or chromatography.

Materials:

  • Partially purified this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of the this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Synthesized This compound extraction Acid-Base Extraction crude->extraction analysis1 Purity Check (TLC/LC-MS) extraction->analysis1 chromatography Flash Column Chromatography analysis2 Purity Check (HPLC/GC) chromatography->analysis2 recrystallization Recrystallization pure_product Pure this compound (>99%) recrystallization->pure_product decision Purity > 95%? analysis1->decision analysis2->recrystallization decision->chromatography No decision->pure_product Yes

Caption: Workflow for the purification of this compound.

Signaling Pathway (Illustrative)

As this document describes a chemical purification protocol, a signaling pathway is not directly applicable. The workflow diagram above illustrates the logical progression of the experimental steps.

References

Application Notes and Protocols: Evaluating the Analgesic Efficacy of Diphenethylamine Derivatives Using the Writhing Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The writhing test, particularly the acetic acid-induced writhing model, is a widely utilized and straightforward method for screening the analgesic potential of novel compounds, especially those acting on peripheral pain pathways.[1][2] This model induces a characteristic and quantifiable visceral pain response in rodents, manifesting as abdominal constrictions and stretching of the hind limbs, collectively termed "writhing".[1][3] The frequency of these writhes serves as a direct measure of pain intensity, and a reduction in their number following the administration of a test compound indicates analgesic activity.[3][4]

Diphenethylamine and its derivatives have emerged as a promising class of analgesics, primarily through their interaction with opioid receptors, particularly the kappa-opioid (KOP) receptor.[5][6] Activation of the KOP receptor is known to produce potent antinociception, making it a key target for the development of novel pain therapeutics.[6][7] These application notes provide a comprehensive protocol for utilizing the writhing test to assess the efficacy of this compound-based compounds and offer insights into their potential mechanism of action.

Data Presentation: Analgesic Potency of this compound Derivatives

The following table summarizes the antinociceptive potencies of various this compound derivatives and a reference KOP receptor agonist, U50,488, as determined by the acetic acid-induced writhing assay in mice. The data is presented as ED₅₀ values, which represent the dose of the compound required to produce a 50% reduction in the number of writhes.

CompoundDescriptionAntinociceptive ED₅₀ (mg/kg, s.c.) with 95% Confidence Interval (CI)
HS665 (Compound 1) N-Cyclobutylmethyl (N-CBM) substituted this compound1.87 (0.75–4.67)
HS666 (Compound 2) N-Cyclopropylmethyl (N-CPM) substituted this compound3.23 (1.12–9.30)
Compound 3 N-Cyclopentylmethyl (N-CPeM) substituted this compound0.47 (0.19–1.14)
Compound 4 N-Cyclohexylmethyl (N-CHM) substituted this compound4.73 (1.33–16.8)
Compound 11 Modified N-substituted this compound0.95 (0.38–2.35)
Compound 12 Modified N-substituted this compound1.19 (0.44–3.26)
Compound 13 Modified N-substituted this compound2.63 (0.75–9.18)
Compound 14 Modified N-substituted this compound1.73 (0.83–3.62)
Compound 15 Modified N-substituted this compound1.90 (0.52–6.84)
Compound 18 Modified N-substituted this compound2.64 (0.77–9.04)
Compound 19 Modified N-substituted this compound1.33 (0.48–3.65)
Compound 20 Modified N-substituted this compound2.25 (0.58–8.70)
Compound 21 Modified N-substituted this compound2.14 (0.63–7.28)
U50,488 Reference KOP receptor agonist1.52 (0.61–3.77)

Data sourced from a study by Spetea et al.[8]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This protocol details the methodology for evaluating the peripheral analgesic activity of this compound derivatives.

1. Animals:

  • Male Swiss albino mice (or a similar strain) weighing 20-25g are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • A quarantine period of at least one week is recommended before the experiment.

2. Materials:

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., normal saline, 0.25% Na-CMC, or a suitable solvent for the test compounds)

  • Reference analgesic drug (e.g., Diclofenac sodium, Morphine, or a relevant KOP agonist like U50,488)

  • Acetic acid solution (0.6% or 0.7% v/v in distilled water)[8]

  • Syringes and needles for administration (oral gavage or subcutaneous/intraperitoneal injection)

  • Observation chambers for individual mice

  • Stopwatch

3. Experimental Procedure:

  • Animal Grouping: Randomly divide the mice into groups of at least 6-8 animals each.

    • Group 1 (Control): Receives the vehicle.

    • Group 2 (Reference): Receives the standard analgesic drug.

    • Group 3 onwards (Test Groups): Receive different doses of the this compound derivative.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle to the respective groups. The route of administration (e.g., oral, subcutaneous) and pre-treatment time should be consistent. A common pre-treatment time is 30-60 minutes before the acetic acid injection.[8]

  • Induction of Writhing: Inject 0.1 ml of the acetic acid solution intraperitoneally (i.p.) into each mouse.[3]

  • Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a latency period of approximately 5 minutes, begin counting the number of writhes for a set duration, typically 10-20 minutes.[1] A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.[3]

  • Data Collection and Analysis:

    • Record the total number of writhes for each mouse.

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for the test and reference groups using the following formula:

      % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

    • The ED₅₀ value can be calculated from the dose-response curves generated from at least three different doses of the test compound.[8]

Visualizations

Experimental Workflow: Writhing Test

Writhing_Test_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_induction_observation Induction & Observation Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Admin Administer Test Compound, Reference, or Vehicle Randomization->Drug_Admin Absorption_Period Absorption Period (30-60 min) Drug_Admin->Absorption_Period Acetic_Acid_Injection Intraperitoneal (i.p.) Acetic Acid Injection Absorption_Period->Acetic_Acid_Injection Latency_Period Latency Period (~5 min) Acetic_Acid_Injection->Latency_Period Observation Count Writhing Responses (10-20 min) Latency_Period->Observation Data_Recording Record Number of Writhes Observation->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Calculate_ED50 Determine ED₅₀ Calculate_Inhibition->Calculate_ED50

Caption: Workflow of the acetic acid-induced writhing test.

Signaling Pathway: Kappa-Opioid Receptor (KOP) Agonism

KOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (KOP Agonist) KOP_Receptor Kappa-Opioid Receptor (GPCR) This compound->KOP_Receptor Binds to G_Protein Gi/o Protein Activation KOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin2 Recruitment KOP_Receptor->Beta_Arrestin Can lead to AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Ca_Channel_Inhibition Inhibition of Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel_Inhibition K_Channel_Activation Activation of Inwardly Rectifying K⁺ Channels G_Protein->K_Channel_Activation cAMP_Reduction ↓ cAMP Levels AC_Inhibition->cAMP_Reduction Analgesia Analgesic Effect cAMP_Reduction->Analgesia Neurotransmitter_Inhibition ↓ Neurotransmitter Release Ca_Channel_Inhibition->Neurotransmitter_Inhibition Hyperpolarization Neuronal Hyperpolarization K_Channel_Activation->Hyperpolarization Hyperpolarization->Neurotransmitter_Inhibition Neurotransmitter_Inhibition->Analgesia Side_Effects Potential Side Effects (e.g., Dysphoria, Sedation) Beta_Arrestin->Side_Effects

Caption: G-protein vs. β-arrestin pathways in KOP agonism.

References

Application Notes and Protocols for Determining Diphenethylamine Potency using the Tail-Withdrawal Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tail-withdrawal assay is a widely utilized method in preclinical pain research to assess the analgesic properties of novel compounds. This application note provides a detailed protocol for employing the warm-water tail-withdrawal test to determine the potency of diphenethylamine derivatives, a class of compounds known to exhibit analgesic effects, primarily through modulation of the kappa-opioid receptor (KOR). These guidelines are intended to ensure the generation of robust and reproducible data for the evaluation of potential therapeutic agents.

The analgesic activity of diphenethylamines is predominantly mediated by their agonist activity at the KOR, a G-protein coupled receptor (GPCR). Activation of the KOR initiates a signaling cascade that ultimately leads to a reduction in nociceptive signaling. Understanding this pathway is crucial for the rational design and development of new analgesics with improved efficacy and side-effect profiles.

Data Presentation: Potency of this compound Derivatives

The analgesic potency of this compound derivatives can be quantified by determining their ED50 value, which represents the dose of the compound that produces a maximal analgesic effect in 50% of the tested subjects. The following tables summarize the antinociceptive potency of representative this compound compounds.

Table 1: Antinociceptive Potency of this compound Derivatives in the Warm-Water Tail-Withdrawal Assay (Intracerebroventricular Administration) [1]

CompoundAliasED₅₀ (nmol)Relative Potency to U50,488
This compound Analog 1HS6653.74~2-fold more potent
This compound Analog 2HS6666.02Equipotent
U50,488 (Reference Agonist)-7.211

Table 2: Antinociceptive Potency of this compound Derivatives in the Acetic Acid-Induced Writhing Test (Subcutaneous Administration) [2]

CompoundAliasED₅₀ (mg/kg)
This compound Analog 1HS6651.85
This compound Analog 2HS6663.23
U50,488 (Reference Agonist)-1.70

Note: The writhing test is a model of visceral pain and provides complementary information to the thermal nociception model of the tail-withdrawal assay.

Experimental Protocols

Hot Water Tail-Withdrawal Assay

This protocol details the procedure for assessing thermal nociception in mice.

1.1. Materials

  • Male Swiss Webster mice (20-25 g)

  • Water bath with a thermostat

  • Beaker (500 mL)

  • Thermometer

  • Animal restrainer (e.g., cloth or specialized tube)

  • Stopwatch

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, distilled water with 5% DMSO)

  • Reference analgesic (e.g., U50,488)

1.2. Procedure

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Water Bath Setup: Maintain the water bath at a constant temperature of 55 ± 0.5°C.[2]

  • Animal Restraint: Gently restrain the mouse, allowing the tail to be free.

  • Baseline Latency Measurement: Immerse the distal 2-3 cm of the mouse's tail into the hot water. Start the stopwatch immediately.

  • Endpoint: The latency to tail withdrawal (a sharp flick or removal of the tail from the water) is recorded as the response time.

  • Cut-off Time: To prevent tissue damage, a cut-off time of 15-20 seconds must be established. If the mouse does not withdraw its tail within this time, the tail should be removed from the water, and the latency recorded as the cut-off time.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Post-Treatment Latency Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail immersion procedure and record the withdrawal latencies.

1.3. Data Analysis

The analgesic effect is quantified as the percentage of the Maximum Possible Effect (%MPE) using the following formula:

%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Dose-response curves are then generated by plotting the %MPE against the logarithm of the dose. The ED50 value can be calculated from these curves using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis acclimation Animal Acclimation water_bath Set Water Bath to 55°C baseline Measure Baseline Tail-Withdrawal Latency water_bath->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Tail-Withdrawal Latency drug_admin->post_treatment calc_mpe Calculate %MPE post_treatment->calc_mpe dose_response Generate Dose-Response Curve calc_mpe->dose_response calc_ed50 Calculate ED50 dose_response->calc_ed50

Caption: Experimental workflow for the tail-withdrawal assay.

Signaling Pathway of this compound-induced Analgesia

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Response This compound This compound kor Kappa-Opioid Receptor (KOR) This compound->kor Binds to gi_go Gi/o Protein kor->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits ion_channel Modulation of Ion Channels (↑ K+, ↓ Ca2+) gi_go->ion_channel Modulates mapk MAPK Pathway gi_go->mapk Activates camp ↓ cAMP ac->camp analgesia Analgesia (Reduced Nociception) camp->analgesia ion_channel->analgesia mapk->analgesia

Caption: Kappa-opioid receptor signaling pathway.

References

Application of Diphenethylamine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenethylamine and its derivatives represent a versatile class of compounds with significant applications in neuroscience research. Their structural similarity to endogenous monoamines allows them to interact with a variety of key neurological targets, making them invaluable tools for dissecting complex neural circuits and developing novel therapeutics for neuropsychiatric and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in neuroscience research, with a focus on their roles as modulators of the dopamine transporter (DAT), trace amine-associated receptor 1 (TAAR1), and kappa opioid receptor (KOR).

This compound Derivatives as Dopamine Transporter (DAT) Inhibitors

Bivalent ligands derived from this compound have emerged as potent inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic signaling in the brain.[1][2] These compounds, which incorporate two phenethylamine-like moieties linked by a spacer, have demonstrated significantly enhanced binding affinity compared to their monovalent counterparts, suggesting the presence of multiple substrate-binding sites on the DAT protein.[1][2] This has profound implications for the design of novel DAT inhibitors for conditions like ADHD, Parkinson's disease, and addiction.[1]

Quantitative Data: DAT Binding Affinities
Compound ClassLinker Length (Methylene Units)Fold Gain in Binding Affinity (vs. Dopamine)Reference
Bivalent N,N'-spacer-linked diphenethylamines882[2]
Bivalent N,N'-spacer-linked diphenethylamines6"Considerable and comparable"[2]
Bivalent-like monoamines (single N-linkage)-74[2]
Experimental Protocol: [³H]CFT Radioligand Binding Assay for DAT Affinity

This protocol is adapted from studies investigating the binding of bivalent diphenethylamines to the human dopamine transporter (hDAT).

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT) expressed in HEK-293 cells using a competitive radioligand binding assay with [³H]CFT (WIN 35,428), a high-affinity DAT ligand.

Materials:

  • HEK-293 cells stably expressing hDAT

  • Cell culture reagents

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • [³H]CFT (specific activity ~80 Ci/mmol)

  • Non-labeled CFT or other high-affinity DAT inhibitor (for determining non-specific binding)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Cell Preparation:

    • Culture HEK-hDAT cells to ~80-90% confluency.

    • Harvest cells and prepare a cell membrane homogenate. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]CFT (final concentration ~1-2 nM), and 100 µL of cell membrane homogenate.

      • Non-specific Binding: 50 µL of non-labeled CFT (final concentration ~10 µM), 50 µL of [³H]CFT, and 100 µL of cell membrane homogenate.

      • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]CFT, and 100 µL of cell membrane homogenate.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]CFT binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_workflow [³H]CFT Radioligand Binding Assay Workflow prep Cell Membrane Preparation (HEK-hDAT) assay Assay Setup (Total, Non-specific, Competitive Binding) prep->assay incubate Incubation assay->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze

Caption: Workflow for determining DAT binding affinity.

This compound as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Trace amines, including β-phenylethylamine (a close relative of this compound), are endogenous agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] TAAR1 is a G protein-coupled receptor that modulates the activity of monoamine transporters and the firing rate of dopamine neurons.[3][5] Activation of TAAR1 leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[5][6] TAAR1 agonists are being investigated for their therapeutic potential in treating psychostimulant addiction, schizophrenia, and other neuropsychiatric disorders characterized by dysregulated monoaminergic systems.[3][4][5]

Signaling Pathway: TAAR1 Activation in a Dopaminergic Neuron

cluster_membrane Presynaptic Terminal TAAR1 TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates DA_out Extracellular Dopamine DAT->DA_out Dopamine Efflux DA_in Intracellular Dopamine DAT->DA_in Dopamine Reuptake This compound This compound (Agonist) This compound->TAAR1

Caption: TAAR1 signaling cascade in a dopaminergic neuron.

Experimental Protocol: In Vivo Microdialysis for Measuring Dopamine Release

This protocol is a generalized procedure for assessing the effect of TAAR1 agonists on dopamine release in a specific brain region of a freely moving rodent.

Objective: To measure changes in extracellular dopamine levels in a brain region of interest (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of a this compound-based TAAR1 agonist.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a membrane of appropriate length and molecular weight cut-off)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Ringer's solution or artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Test compound (TAAR1 agonist)

  • Vehicle control

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

    • Slowly lower the microdialysis probe into the brain to the desired depth.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Sampling:

    • Place the animal in a testing chamber that allows for free movement.

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes (e.g., collecting one 20-minute sample every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer the test compound or vehicle (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-injection.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

    • The HPLC system separates the neurotransmitters in the sample, and the ECD detects the dopamine based on its electrochemical properties.

  • Data Analysis:

    • Quantify the dopamine concentration in each sample by comparing the peak heights or areas to those of known standards.

    • Express the post-injection dopamine levels as a percentage of the average baseline levels.

    • Compare the effects of the test compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

This compound Derivatives as Kappa Opioid Receptor (KOR) Ligands

The this compound scaffold has been successfully utilized to develop potent and selective ligands for the kappa opioid receptor (KOR).[7][8] These ligands include agonists, partial agonists, and antagonists, making them valuable tools for studying the role of the KOR system in pain, addiction, depression, and other neuropsychiatric disorders.[7][8][9]

Quantitative Data: KOR Binding and Functional Activity
CompoundReceptor Binding (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of U69,593)Reference
HS665 0.19 (KOR)1.995[9]
HS666 0.45 (KOR)1350[9]
U50,488 (Reference Agonist) 1.2 (KOR)25100[9]
Compound 9 (N-CBM substituted 3,3'-dihydroxy) 0.31 (KOR)1252.1[10]
Compound 10 (N-allyl substituted 3,3'-dihydroxy) 1.8 (KOR)21037.5[10]
Compound 16 (N-allyl substituted) 2.5 (KOR)35028.5[10]
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo assay to assess the antinociceptive (analgesic) effects of KOR agonists.[11]

Objective: To evaluate the analgesic efficacy of a this compound-based KOR agonist by measuring its ability to reduce visceral pain-related behaviors in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • Test compound (KOR agonist)

  • Vehicle control

  • Acetic acid solution (e.g., 0.6% in saline)

  • Observation chambers

  • Syringes and needles for administration

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room and observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via a specified route (e.g., subcutaneous, intraperitoneal). Doses are typically determined from dose-response studies.

  • Induction of Writhing:

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a single intraperitoneal injection of the acetic acid solution.

  • Behavioral Observation:

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

    • Observe and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 15-20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each treatment group.

    • Express the analgesic effect as the percentage of inhibition of writhing compared to the vehicle-treated group: % Inhibition = [1 - (Mean writhes in drug group / Mean writhes in vehicle group)] x 100.

    • Determine the ED50 (the dose that produces 50% of the maximal analgesic effect) by performing a dose-response analysis.

cluster_workflow Acetic Acid-Induced Writhing Test Workflow acclimate Acclimation of Mice administer Drug/Vehicle Administration acclimate->administer induce Acetic Acid Injection (IP) administer->induce observe Behavioral Observation (Count Writhes) induce->observe analyze Data Analysis (% Inhibition, ED50) observe->analyze

Caption: Workflow for the acetic acid-induced writhing test.

Conclusion

This compound and its derivatives are powerful and versatile chemical probes for neuroscience research. Their ability to selectively target key proteins involved in neurotransmission, such as DAT, TAAR1, and KOR, provides researchers with invaluable tools to investigate the underlying mechanisms of various neurological and psychiatric disorders. The protocols and data presented here offer a foundation for the application of these compounds in elucidating neural pathways and for the development of next-generation therapeutics. As with any experimental work, it is crucial to carefully design studies, include appropriate controls, and adhere to ethical guidelines for animal research.

References

Application Notes and Protocols for Radiolabeling Diphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of diphenethylamine derivatives with Iodine-123, Fluorine-18, and Carbon-11. The protocols are intended to serve as a comprehensive guide for researchers in the fields of nuclear medicine, pharmacology, and drug development.

Overview of Radiolabeling Methods

The choice of radionuclide for labeling this compound derivatives is primarily dictated by the imaging modality to be employed. Iodine-123 is suitable for Single Photon Emission Computed Tomography (SPECT), while Fluorine-18 and Carbon-11 are positron emitters used in Positron Emission Tomography (PET). Each labeling strategy requires a specific precursor and reaction conditions.

  • Iodine-123 Labeling: Typically achieved via electrophilic substitution on an activated aromatic ring or, more commonly, through iododestannylation of a trialkyltin precursor.

  • Fluorine-18 Labeling: Generally accomplished by nucleophilic substitution of a suitable leaving group (e.g., tosylate) on the precursor molecule with [¹⁸F]fluoride.

  • Carbon-11 Labeling: Often involves the N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Radiolabeling with Iodine-123 via Iododestannylation

This method offers high specific activity and regioselective iodination. The key steps involve the synthesis of a tributyltin precursor followed by radioiodination.

Experimental Workflow: ¹²³I-Iododestannylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Deprotection start Start: this compound protect Protect Amine (e.g., Boc) start->protect stannylate Stannylation with Hexabutylditin protect->stannylate precursor N-Boc-4-(tributylstannyl)this compound stannylate->precursor add_na123i Add [¹²³I]NaI and Oxidizing Agent (e.g., Chloramine-T) precursor->add_na123i reaction Iododestannylation Reaction add_na123i->reaction quench Quench Reaction reaction->quench hplc Reverse-Phase HPLC Purification quench->hplc deprotect Acidic Deprotection (e.g., TFA) hplc->deprotect formulate Formulation in Saline deprotect->formulate final_product [¹²³I]4-Iodo-diphenethylamine formulate->final_product G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Deprotection start Start: 4-Hydroxythis compound protect Protect Amine (e.g., Boc) start->protect tosylate Tosylation of Hydroxyl Group protect->tosylate precursor N-Boc-4-(tosyloxy)this compound tosylate->precursor reaction Nucleophilic Fluorination precursor->reaction f18_prep [¹⁸F]Fluoride Trapping & Elution with K₂CO₃/Kryptofix 2.2.2 drying Azeotropic Drying f18_prep->drying drying->reaction hplc Reverse-Phase HPLC Purification reaction->hplc deprotect Acidic Deprotection (e.g., TFA) hplc->deprotect formulate Formulation in Saline deprotect->formulate final_product [¹⁸F]4-Fluoro-diphenethylamine formulate->final_product G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification start Start: this compound desmethylation N-Desmethylation or Synthesis of Secondary Amine start->desmethylation precursor N-desmethyl-diphenethylamine desmethylation->precursor reaction N-Methylation Reaction precursor->reaction c11_meI Production of [¹¹C]CH₃I c11_meI->reaction hplc Reverse-Phase HPLC Purification reaction->hplc formulate Formulation in Saline hplc->formulate final_product [¹¹C]N-methyl-diphenethylamine formulate->final_product

Troubleshooting & Optimization

Optimizing Diphenethylamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diphenethylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound involve the reductive amination of benzophenone, the Leuckart-Wallach reaction, and the Buchwald-Hartwig amination. Each method has its own set of advantages and challenges regarding reaction conditions, yield, and substrate scope.

Q2: My reductive amination is resulting in a low yield. What are the likely causes?

A2: Low yields in the reductive amination of benzophenone are often due to incomplete imine formation, side reactions, or suboptimal reaction conditions. Key factors to investigate include the choice of reducing agent, the reaction pH, and the presence of moisture, which can hydrolyze the intermediate imine.

Q3: I am observing the formation of N-formyl-diphenethylamine as a byproduct in my Leuckart-Wallach reaction. How can this be minimized?

A3: The formation of N-formyl-diphenethylamine is a common side product in the Leuckart-Wallach reaction, arising from the formylating nature of the reagents (formic acid or formamide).[1][2][3][4] To obtain the desired primary amine, a subsequent hydrolysis step is necessary. This is typically achieved by heating the reaction mixture with a strong acid, such as concentrated hydrochloric acid.[4]

Q4: Can I use ammonia directly in a Buchwald-Hartwig amination to synthesize this compound?

A4: While direct amination with ammonia is possible, it can be challenging due to the low reactivity of ammonia. A more common and often more successful approach is to use an ammonia equivalent, such as benzophenone imine.[5][6][7] This intermediate is then coupled with a suitable electrophile, followed by hydrolysis to yield the primary amine.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of this compound typically involves a combination of techniques. An initial acid-base extraction can be used to separate the basic amine from non-basic impurities. Further purification can be achieved through column chromatography on silica gel or distillation under reduced pressure. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Conversion of Benzophenone in Reductive Amination
  • Symptom: A significant amount of unreacted benzophenone is observed after the reaction.

  • Possible Causes:

    • Inefficient Imine Formation: The equilibrium between benzophenone and ammonia may not favor the formation of the benzophenone imine intermediate.

    • Weak Reducing Agent: The selected reducing agent may not be potent enough to reduce the imine under the reaction conditions.

    • Suboptimal Temperature: The reaction temperature may be too low for efficient imine formation or reduction.

  • Troubleshooting Steps:

    • Optimize Imine Formation: Consider pre-forming the imine before adding the reducing agent. This can sometimes be facilitated by the use of a dehydrating agent or a Dean-Stark apparatus to remove water.

    • Select a More Reactive Reducing Agent: If using a mild reducing agent like sodium borohydride, consider switching to a more reactive one like lithium aluminum hydride (if compatible with other functional groups).

    • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

Issue 2: Formation of Dibenzhydrylamine (Over-alkylation)
  • Symptom: The desired primary amine, this compound, is contaminated with the secondary amine, dibenzhydrylamine.

  • Possible Cause:

    • Reaction of this compound with Unreacted Benzophenone Imine: The newly formed this compound can act as a nucleophile and react with the remaining benzophenone imine intermediate, leading to the formation of the secondary amine.

  • Troubleshooting Steps:

    • Use an Excess of the Ammonia Source: Employing a larger excess of ammonia or the ammonia source can help to outcompete the product amine in reacting with the imine intermediate.

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the presence of unreacted imine once a significant amount of the product has formed.

    • One-Pot, Slow Addition: In a one-pot procedure, the slow addition of the reducing agent may help to reduce the imine as it is formed, minimizing its concentration and the likelihood of over-alkylation.

Issue 3: Incomplete Hydrolysis of N-Benzhydrylformamide in the Leuckart Reaction
  • Symptom: The final product is a mixture of this compound and N-benzhydrylformamide.[1]

  • Possible Cause:

    • Insufficient Acid or Base Concentration: The concentration of the acid or base used for hydrolysis may not be sufficient for complete conversion.

    • Inadequate Reaction Time or Temperature: The hydrolysis step may require longer reaction times or higher temperatures.

  • Troubleshooting Steps:

    • Increase Hydrolysis Reagent Concentration: Use a more concentrated acid (e.g., concentrated HCl) or base solution.

    • Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or GC-MS and continue heating until the formamide is fully consumed.

    • Optimize Solvent: Ensure the solvent system allows for adequate solubility of the N-benzhydrylformamide during the hydrolysis step.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Reductive Amination Benzophenone, Ammonia sourceReducing agent (e.g., NaBH₄, H₂/Catalyst)60-85%Milder conditions, readily available reagents.Potential for over-alkylation, imine hydrolysis.
Leuckart-Wallach Benzophenone, Ammonium formate or FormamideFormic acid70-90% (of formamide)High yielding, inexpensive reagents.[1][2][3][4]High temperatures required, forms N-formyl intermediate requiring hydrolysis.[1][2]
Buchwald-Hartwig Benzophenone imine, Benzyl halidePalladium catalyst, Ligand, Base80-95%High yields, broad substrate scope.Expensive catalysts and ligands, requires inert atmosphere.

Experimental Protocols

Protocol 1: Reductive Amination of Benzophenone
  • Imine Formation: In a round-bottom flask, dissolve benzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a significant excess of an ammonia source (e.g., ammonium acetate, 10 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the formation of the benzophenone imine intermediate by TLC or GC-MS.

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Perform an acid-base extraction. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer. Separate the layers and then basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Leuckart-Wallach Reaction with Benzophenone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzophenone (1 equivalent) and ammonium formate (5-6 equivalents).[1]

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours.[1][2] The reaction mixture will become a thick paste.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid. Reflux the mixture for an additional 2-4 hours to hydrolyze the N-benzhydrylformamide intermediate.

  • Work-up and Extraction: After cooling, make the solution basic with a strong base (e.g., NaOH solution) and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization of its salt.

Mandatory Visualizations

troubleshooting_workflow start Low this compound Yield check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction unreacted_start High Unreacted Benzophenone? check_reaction->unreacted_start side_products Significant Side Products? unreacted_start->side_products No optimize_imine Optimize Imine Formation: - Increase temperature - Use dehydrating agent unreacted_start->optimize_imine Yes check_overalkylation Over-alkylation (Dibenzhydrylamine)? side_products->check_overalkylation Yes check_formamide N-formyl Intermediate Present? side_products->check_formamide No optimize_imine->check_reaction change_reductant Change Reducing Agent: - Stronger reductant (e.g., LiAlH4) - Milder, selective reductant (e.g., NaBH(OAc)3) check_overalkylation->check_formamide No optimize_stoichiometry Optimize Stoichiometry: - Increase excess of ammonia source check_overalkylation->optimize_stoichiometry Yes optimize_hydrolysis Optimize Hydrolysis: - Increase acid/base concentration - Extend reaction time/temperature check_formamide->optimize_hydrolysis Yes purification Review Purification Strategy check_formamide->purification No optimize_stoichiometry->check_reaction optimize_hydrolysis->check_reaction

Caption: A troubleshooting workflow for optimizing this compound synthesis.

reaction_pathway benzophenone Benzophenone imine Benzophenone Imine benzophenone->imine ammonia Ammonia (or equivalent) ammonia->imine This compound This compound imine->this compound reductant Reducing Agent (e.g., NaBH4, H2/Pd) reductant->this compound

Caption: Reductive amination pathway for this compound synthesis.

References

Technical Support Center: Improving Diphenethylamine Selectivity for KOR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on enhancing the selectivity of diphenethylamine-based ligands for the Kappa-Opioid Receptor (KOR).

Frequently Asked Questions (FAQs)

Q1: What is the primary strategic approach for enhancing the KOR selectivity of this compound analogs?

A1: The core strategy revolves around modifying the structure-activity relationship (SAR) of the this compound scaffold. Key modifications include substitutions on the nitrogen atom and the phenolic rings. Introducing specific substituents can modulate binding affinity and functional activity at the KOR while decreasing affinity for Mu-Opioid (MOR) and Delta-Opioid (DOR) receptors.[1][2][3]

Q2: Which N-substituent modifications are most effective for increasing KOR selectivity?

A2: The nature of the N-substituent is critical.[2] Studies have shown that replacing simple n-alkyl groups with bulkier, cyclic substituents significantly enhances KOR affinity and selectivity.[2][3] Specifically, N-cyclobutylmethyl (N-CBM) and N-cyclohexylmethyl (N-CHM) substitutions have proven highly favorable for potent and selective interaction with the KOR.[2][3] For instance, the N-CBM analogue HS665 was identified as a potent KOR full agonist with excellent selectivity.[3]

Q3: How do substitutions on the phenyl rings influence KOR selectivity?

A3: Hydroxyl group positioning on the phenyl rings is a key determinant of KOR activity. A hydroxyl group at the 3-position of the phenethyl moiety is considered essential for significant KOR interaction.[3] Adding a second hydroxyl group at the 3'-position can further modulate activity.[3] Furthermore, introducing a 2-fluoro substituent into the 3-hydroxy phenyl ring can increase KOR affinity and selectivity by several fold.[2]

Q4: What is "biased agonism" and how is it relevant to developing safer KOR therapeutics?

A4: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one downstream signaling pathway over another at the same receptor. KOR activation initiates both G-protein signaling, which is associated with therapeutic effects like analgesia, and β-arrestin2 signaling, which is linked to adverse effects such as dysphoria and sedation.[1][4][5][6] Developing G-protein biased KOR agonists from the this compound class is a promising strategy to create safer therapeutics that retain analgesic properties without the negative side effects.[1][3][7]

Troubleshooting Guide

Problem 1: My synthesized this compound analog exhibits high affinity for MOR and DOR, resulting in poor KOR selectivity.

  • Possible Cause: The N-substituent may be too small or linear (e.g., N-methyl, N-ethyl). These substitutions are often not optimal for selective KOR binding.

  • Troubleshooting Steps:

    • Introduce Bulkier N-Substituents: Synthesize analogs with N-substituents like cyclopropylmethyl (CPM), cyclobutylmethyl (CBM), or cyclohexylmethyl (CHM). These groups have been shown to significantly increase KOR selectivity over MOR and DOR.[2][3]

    • Incorporate a 2-Fluoro Group: Add a fluorine atom at the 2-position of the 3-hydroxy substituted phenyl ring. This modification has been demonstrated to enhance KOR affinity and selectivity remarkably.[2] For example, the 2-fluorinated N-CBM derivative showed a significant improvement in selectivity compared to its non-fluorinated counterpart.[2]

Problem 2: The KOR binding affinity of my lead compound is low (micromolar range).

  • Possible Cause: The placement of phenolic hydroxyl groups may be suboptimal. The absence of a hydroxyl group or incorrect positioning can drastically reduce binding affinity.

  • Troubleshooting Steps:

    • Verify 3-Hydroxyl Presence: Ensure your scaffold includes a hydroxyl group at the 3-position of the phenethylamine ring, as this is a critical interaction point with the KOR.[3] Aromatic unsubstituted analogues show the lowest binding affinity.[3]

    • Explore Dihydroxy Analogs: Synthesize and test 3,3'-dihydroxy or 3,4'-dihydroxy analogs. While a 3-OH group is critical, the addition and placement of a second hydroxyl can modulate affinity.[2][8]

    • Combine with Optimal N-Substituents: Ensure the compound also features a KOR-favoring N-substituent (e.g., N-CBM), as the combination of these structural features often leads to subnanomolar affinity.[2]

Problem 3: My KOR agonist shows potent analgesic effects in vivo but also causes significant sedation and aversion.

  • Possible Cause: The compound is likely a balanced or β-arrestin-biased agonist, activating the signaling pathways responsible for adverse effects.

  • Troubleshooting Steps:

    • Assess Functional Selectivity: Profile the compound in G-protein and β-arrestin recruitment functional assays (e.g., GTPγS and β-arrestin translocation assays). This will quantify its bias.

    • Fine-Tune Structure for G-Protein Bias: Synthesize new analogs with subtle structural modifications aimed at promoting G-protein signaling while diminishing β-arrestin2 recruitment. The development of G-protein biased agonists is a key strategy to separate therapeutic effects from side effects.[6] For example, certain substitutions can convert a full agonist into a potent partial agonist, which may offer a better side-effect profile.[3]

Data Presentation

Table 1: Structure-Activity Relationship of N-Substituted Diphenethylamines for Opioid Receptor Binding Affinity and Selectivity

Compound IDN-SubstituentKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
HS665 Cyclobutylmethyl (CBM)0.181142246331244
HS666 Cyclopropylmethyl (CPM)0.432474585741065
Analog 1 n-Propyl10.5320110030105
Analog 2 Benzyl0.351023502911000
Analog 3 Cyclohexylmethyl (CHM)0.06150025002500041667
2-F-CBM 2-Fluoro, CBM0.098501800944420000

Data compiled from publicly available research to illustrate trends.[2][3] Absolute values may vary based on specific assay conditions.

Experimental Protocols

Radioligand Competitive Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Kᵢ) of a test compound for KOR, MOR, and DOR.

  • Principle: The assay measures the ability of an unlabeled test compound to displace a specific high-affinity radioligand from the receptor in a competitive manner.[9]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human KOR, MOR, or DOR.

    • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates, glass fiber filter mats, vacuum manifold, scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize cultured cells expressing the target receptor and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in Assay Buffer and determine protein concentration.[9]

    • Assay Setup: In a 96-well plate, add Assay Buffer, a fixed concentration of the appropriate radioligand (e.g., ~1 nM [³H]U-69,593), and serially diluted concentrations of the test this compound compound.

    • Incubation: Add the membrane preparation (50-100 µg protein/well) to initiate the binding reaction. Incubate at 25°C for 60-90 minutes.

    • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a vacuum manifold. Wash the filters 3x with ice-cold Assay Buffer to remove unbound radioligand.[10]

    • Quantification: Dry the filters, add liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to activate G-protein signaling.

  • Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor like KOR stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.[11]

  • Materials:

    • Cell membranes expressing the KOR.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Unlabeled GTPγS for non-specific binding determination.

  • Methodology:

    • Reaction Setup: In a 96-well plate, add serially diluted concentrations of the test compound.

    • Incubation: Add the membrane preparation, a fixed concentration of GDP (e.g., 30 µM), and [³⁵S]GTPγS (e.g., 0.1 nM) to each well. Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]

    • Termination & Filtration: Stop the reaction by rapid filtration through a filter mat. Wash filters with ice-cold buffer.[10]

    • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay provides another measure of Gᵢ/ₒ-coupled receptor activation by quantifying the inhibition of cAMP production.

  • Principle: KOR activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This assay measures the reduction in forskolin-stimulated cAMP levels in whole cells.

  • Materials:

    • Whole cells (e.g., CHO or HEK293) expressing the KOR.

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA).

  • Methodology:

    • Cell Plating: Plate cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Pre-incubate the cells with serially diluted concentrations of the test this compound compound.

    • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

    • Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression.

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) KOR KOR This compound->KOR Binds Gi_protein Gαi/oβγ (Inactive) KOR->Gi_protein Activates G_alpha_GTP Gαi-GTP Gi_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_beta_gamma->GIRK Activates Ca_Channel Ca²⁺ Channel (Influx) G_beta_gamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Arrestin β-Arrestin2 Adverse_Effects Adverse Effects (Dysphoria) Arrestin->Adverse_Effects KOR_active->Arrestin Recruits

Caption: Canonical G-protein and β-arrestin signaling pathways activated by KOR.

SAR_Logic cluster_N_Sub N-Substituent Modification cluster_Phenyl_Sub Phenyl Ring Modification Start Start: This compound Scaffold N_Alkyl Linear Alkyl Group (e.g., n-Propyl) Start->N_Alkyl N_Cyclic Cycloalkylmethyl Group (e.g., CBM, CHM) Start->N_Cyclic No_OH No 3-OH Group With_OH 3-OH Group Present With_F 3-OH and 2-Fluoro Group Result_Low Outcome: Low KOR Affinity & Poor Selectivity N_Alkyl->Result_Low N_Cyclic->With_OH No_OH->Result_Low With_OH->With_F Result_High Outcome: High KOR Affinity & Excellent Selectivity With_OH->Result_High Good Selectivity With_F->Result_High Experimental_Workflow cluster_in_vitro In Vitro Evaluation Start Design Analog Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Radioligand Binding (KOR, MOR, DOR) Purification->Binding Functional Functional Assays (GTPγS, cAMP) Binding->Functional Decision Selective for KOR? Functional->Decision In_Vivo In Vivo Testing (Analgesia, Side Effects) Decision->In_Vivo Yes Redesign Redesign Analog Decision->Redesign No Stop End: Lead Candidate In_Vivo->Stop Redesign->Synthesis

References

Technical Support Center: Mitigating Sedative Side Effects of Diphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative side effects encountered during the experimental evaluation of diphenethylamine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism underlying the sedative effects of many this compound analogs?

A1: The sedative effects of many this compound analogs are often mediated through their agonist activity at the kappa-opioid receptor (KOR). Upon activation, the KOR can initiate multiple intracellular signaling cascades. While G-protein signaling is associated with the desired analgesic effects, the recruitment of β-arrestin2 is linked to undesirable side effects, including sedation and dysphoria. Therefore, compounds that are potent KOR agonists but also strongly recruit β-arrestin2 are more likely to exhibit a sedative profile.

Q2: What is "biased agonism" and how can it be leveraged to reduce sedation?

A2: Biased agonism, also known as functional selectivity, is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another at the same receptor. In the context of KOR, a "G-protein biased" agonist would selectively activate the G-protein pathway, responsible for therapeutic effects like analgesia, while having minimal or no engagement of the β-arrestin2 pathway, which is implicated in sedation. By designing and identifying G-protein biased this compound analogs, it is possible to separate the therapeutic benefits from the sedative side effects.

Q3: What are the standard preclinical models for assessing sedation in rodents?

A3: Several well-established behavioral assays are used to quantify sedation in mice and rats. The most common include:

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time a rodent can stay on a rotating rod. Sedative compounds typically reduce the latency to fall from the rod.

  • Open Field Test: This assay measures spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior. A significant decrease in the total distance traveled and rearing frequency can indicate sedation.

Q4: Are there any structural modifications known to influence the sedative properties of this compound analogs?

A4: Yes, structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact KOR affinity, selectivity, and functional activity, including the propensity to cause sedation. For instance, the nature of the substituent on the nitrogen atom and the substitution pattern on the aromatic rings can influence whether a compound acts as a full agonist, partial agonist, or biased agonist, thereby affecting its side effect profile.

Troubleshooting Guide

This guide addresses common issues encountered when developing this compound analogs with reduced sedative properties.

Problem 1: Lead compound shows high therapeutic potential but unacceptable sedative effects in vivo.

Possible Cause: The compound is likely a potent, unbiased or β-arrestin2-biased KOR agonist.

Solutions:

  • Assess Functional Selectivity:

    • Conduct in vitro assays to quantify the compound's activity in both G-protein and β-arrestin2 signaling pathways. Common assays include [³⁵S]GTPγS binding for G-protein activation and bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based methods for β-arrestin2 recruitment.

    • Calculate the "bias factor" to quantify the degree of functional selectivity towards the G-protein pathway.

  • Initiate a Medicinal Chemistry Campaign for a Biased Agonist:

    • Strategy: Synthesize and screen a focused library of analogs based on the lead compound's scaffold. The goal is to identify structural modifications that decrease β-arrestin2 recruitment while maintaining or improving G-protein activation.

    • Tactics:

      • Modify the N-substituent: The size and nature of the group attached to the nitrogen atom can significantly influence functional selectivity.

      • Alter aromatic ring substitutions: Adding or moving substituents on the phenyl rings can change the way the ligand interacts with the receptor's binding pocket, potentially favoring a G-protein-coupled conformation.

      • Explore rigidified analogs: Constraining the conformation of the molecule through cyclization or other strategies can sometimes "lock" it into a conformation that preferentially activates a specific signaling pathway.

  • Re-evaluate in vivo:

    • Test promising biased agonists from the medicinal chemistry campaign in the rotarod and open field tests to confirm a reduction in sedative effects at therapeutically relevant doses.

Problem 2: In vitro data suggests G-protein bias, but in vivo sedation is still observed.

Possible Causes:

  • Off-target effects: The compound may be interacting with other receptors that mediate sedation (e.g., GABA-A, histamine H1 receptors).

  • Pharmacokinetics: High brain exposure could lead to sedative effects even with a G-protein biased compound if the therapeutic window is narrow.

  • Metabolism: The compound may be metabolized in vivo to a non-biased or β-arrestin2-biased agonist.

Solutions:

  • Comprehensive Off-Target Screening: Screen the compound against a panel of central nervous system (CNS) receptors and ion channels known to be involved in sedation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of sedative effects with the concentration of the parent compound and any major metabolites in the brain. This can help determine if the parent compound or a metabolite is responsible for the sedation.

  • Dose-Response Studies: Carefully characterize the dose-response relationship for both the therapeutic effect and sedation to determine the therapeutic index. A compound with a larger therapeutic index is more likely to be a viable drug candidate.

Data Presentation

Table 1: In Vitro Pharmacological Profile of Selected this compound Analogs at the Kappa-Opioid Receptor

CompoundN-SubstituentAromatic SubstitutionKᵢ (nM)EC₅₀ (nM) ([³⁵S]GTPγS)% Stimulation vs. U-69,593
1 (HS665) Cyclobutylmethyl3-OH0.050.25100
2 (HS666) Cyclopropylmethyl3-OH0.121.560
3 Cyclopentylmethyl3-OH0.040.1595
4 Cyclohexylmethyl3-OH0.062.562
8 Cyclobutylmethyl3,3'-diOH0.070.871
19 Cyclohexylmethyl3-OH, 2-F0.040.2385

Data compiled from published literature. This table is for illustrative purposes and represents a subset of available data.

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

Objective: To assess the effect of a test compound on motor coordination and balance in mice as an indicator of sedation.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)

  • Test mice (e.g., C57BL/6)

  • Test compound and vehicle control

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

  • Training (Optional but Recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes. Repeat this process 2-3 times to familiarize the animals with the apparatus.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) and allow for an appropriate absorption period (e.g., 30 minutes).

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the accelerating rotation (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall (in seconds). A trial can be ended if the mouse clings to the rod and makes a full passive rotation.

    • Perform 2-3 trials per mouse with a 10-15 minute inter-trial interval.

  • Data Analysis: Compare the mean latency to fall for the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Open Field Test for Locomotor Activity

Objective: To assess the effect of a test compound on spontaneous locomotor activity and exploratory behavior as an indicator of sedation.

Materials:

  • Open field arena (e.g., 40 x 40 cm, often equipped with infrared beams or video tracking software)

  • Test mice

  • Test compound and vehicle control

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.

  • Compound Administration: Administer the test compound or vehicle control.

  • Testing:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).

    • Record the following parameters using automated tracking software:

      • Total distance traveled

      • Time spent in the center versus peripheral zones

      • Number of rearing events (vertical activity)

  • Data Analysis: Compare the mean values for the recorded parameters between the compound-treated and vehicle-treated groups. A significant reduction in total distance traveled and rearing is indicative of sedation.

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Activation KOR->G_protein Activates Beta_arrestin β-arrestin2 Recruitment KOR->Beta_arrestin Recruits This compound This compound Analog This compound->KOR Binds to Analgesia Analgesia (Therapeutic Effect) G_protein->Analgesia Leads to Sedation Sedation (Side Effect) Beta_arrestin->Sedation Leads to Experimental_Workflow Start New this compound Analog In_vitro_screening In Vitro Screening (KOR Binding & Functional Assays) Start->In_vitro_screening SAR_analysis Structure-Activity Relationship (SAR) Analysis In_vitro_screening->SAR_analysis In_vivo_sedation In Vivo Sedation Assessment (Rotarod, Open Field) SAR_analysis->In_vivo_sedation High_sedation High Sedation Observed Biased_agonism_assay Biased Agonism Assays (G-protein vs. β-arrestin2) High_sedation->Biased_agonism_assay Yes PK_PD_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies High_sedation->PK_PD_studies No Medicinal_chemistry Medicinal Chemistry Optimization Biased_agonism_assay->Medicinal_chemistry Medicinal_chemistry->In_vitro_screening Iterate In_vivo_sedation->High_sedation Lead_candidate Lead Candidate with Reduced Sedation PK_PD_studies->Lead_candidate

Technical Support Center: Overcoming Solubility Issues with Diphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with diphenethylamine derivatives. The following information is designed to assist you in optimizing the formulation and delivery of these compounds for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: this compound derivatives often possess a combination of physicochemical properties that contribute to low water solubility. These include a relatively large and rigid bicyclic ring structure, which can lead to high crystal lattice energy, and significant hydrophobicity. While the amine group is ionizable, the overall lipophilicity of the molecule can dominate, leading to poor solvation in aqueous media, especially at physiological pH.

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor aqueous solubility can lead to a number of experimental challenges, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.

  • Precipitation in assays: The compound may precipitate out of solution upon dilution of a stock solution (e.g., from DMSO) into an aqueous buffer, leading to inconsistent and unreliable results.

  • Low bioavailability in vivo: Poor solubility limits the dissolution and absorption of the compound after oral administration, resulting in low and variable systemic exposure.

  • Difficulties in formulation: It can be challenging to prepare stable and homogenous formulations for both in vitro and in vivo studies.

Q3: What are the main strategies to improve the solubility of this compound derivatives?

A3: Several strategies can be employed to enhance the solubility of these compounds. The most common approaches include:

  • Salt Formation: Converting the basic amine group of the this compound derivative into a salt by reacting it with an acid can significantly improve aqueous solubility.

  • Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that is converted to the active parent compound in vitro or in vivo. Amino acid conjugates are a common and effective prodrug strategy for amine-containing compounds.[1][2]

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the lipophilic this compound derivative within the hydrophobic cavity of a cyclodextrin molecule can enhance its aqueous solubility.

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

Troubleshooting Guides

Issue 1: Precipitation of the compound upon dilution of a DMSO stock solution into an aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit The final concentration in the aqueous buffer is higher than the compound's intrinsic solubility.
Solution: Determine the maximum aqueous solubility of your compound. You may need to work at lower concentrations or employ a solubilization technique.
"Crashing out" due to solvent change The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to precipitate.
Solution 1: Slow Addition and Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid dispersion.
Solution 2: Use of a Surfactant: Include a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-127 or Tween® 80) in your aqueous buffer to help stabilize the compound.
Solution 3: Co-solvent System: Prepare your final solution in a co-solvent system (e.g., a mixture of buffer and a water-miscible organic solvent like ethanol or PEG 400). Ensure the final solvent concentration is compatible with your assay.
Issue 2: Low and variable results in cell-based or in vivo studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution in Dosing Vehicle The compound is not fully dissolved in the vehicle used for administration, leading to inconsistent dosing.
Solution 1: Formulation Optimization: Explore different formulation strategies such as salt formation, cyclodextrin complexation, or preparing a solid dispersion to improve dissolution in the vehicle.
Solution 2: Sonication and Heating: Gently warm the vehicle and use sonication to aid dissolution. However, ensure the compound is stable under these conditions.
Precipitation at the Injection Site or in the GI Tract The compound precipitates upon contact with physiological fluids.
Solution: Prodrug Strategy: Consider synthesizing a more soluble prodrug of your this compound derivative. An amino acid-linked prodrug can improve solubility and be cleaved by endogenous enzymes to release the active compound.[1][2]

Data Presentation: Solubility Enhancement of a Model this compound Derivative

The following table summarizes the improvement in aqueous solubility of a hypothetical this compound derivative (Compound X) using various techniques.

Solubilization Method Vehicle/System Solubility (µg/mL) Fold Increase
None (Free Base) Phosphate Buffered Saline (PBS), pH 7.41.21
Salt Formation PBS, pH 7.4150125
Co-solvency 20% PEG 400 in PBS, pH 7.48571
Cyclodextrin Complexation 10% (w/v) HP-β-CD in Water250208
Solid Dispersion 1:5 Drug:PVP K30 in Water320267

Note: These are illustrative values. The actual solubility improvement will depend on the specific this compound derivative and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a this compound derivative with polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound derivative

  • PVP K30

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Weigh the desired amounts of the this compound derivative and PVP K30 (e.g., a 1:5 ratio by weight). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

This method is suitable for preparing small batches of a cyclodextrin complex.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol solution (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Place the HP-β-CD in a mortar.

  • Kneading: Slowly add a small amount of the water-ethanol solution to the HP-β-CD and knead to form a paste.

  • Incorporation of Drug: Add the this compound derivative to the paste in small portions while continuously kneading. Continue kneading for a specified period (e.g., 60 minutes). Add more of the water-ethanol solution as needed to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Scrape the dried complex and pulverize it using the mortar and pestle.

  • Storage: Store the powdered inclusion complex in a tightly sealed container in a desiccator.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The poor solubility of this compound derivatives that act as kappa opioid receptor (KOR) ligands can be a significant hurdle in studying their effects on signaling pathways. Inadequate dissolution can lead to an underestimation of potency and efficacy in in vitro assays. The following diagrams illustrate a typical KOR signaling pathway and a workflow for addressing solubility issues in the context of a cell-based signaling assay.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Ligand This compound Derivative (Agonist) Ligand->KOR Binds to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia) CREB->Gene_Expression Regulates MAPK MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK Activates Adverse_Effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_Effects Leads to

Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.

Solubility_Workflow Start Start: Poorly Soluble This compound Derivative Solubility_Screen Initial Solubility Screen (e.g., in DMSO, Ethanol) Start->Solubility_Screen Aqueous_Test Test Dilution in Aqueous Assay Buffer Solubility_Screen->Aqueous_Test Precipitation Precipitation Observed? Aqueous_Test->Precipitation Proceed Proceed with Assay Precipitation->Proceed No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Yes Co_Solvent Use Co-solvent System Troubleshoot->Co_Solvent Cyclodextrin Cyclodextrin Complexation Troubleshoot->Cyclodextrin Solid_Dispersion Prepare Solid Dispersion Troubleshoot->Solid_Dispersion Re_evaluate Re-evaluate Solubility in Assay Buffer Co_Solvent->Re_evaluate Cyclodextrin->Re_evaluate Solid_Dispersion->Re_evaluate Re_evaluate->Precipitation

References

Technical Support Center: Refining Purification Techniques for Diphenethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for diphenethylamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The most common purification techniques for this compound and its derivatives include recrystallization, column chromatography, and extraction.[1][2] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity of the compound. For instance, recrystallization is effective for removing small amounts of impurities from a solid product, while chromatography is better suited for separating complex mixtures.[1][3]

Q2: My purified this compound product is discolored (e.g., yellow or off-white). What could be the cause and how can I fix it?

A2: Discoloration in the final product often indicates the presence of trace impurities, which may include residual starting materials, byproducts, or degradation products.[4] One common cause can be the presence of oxidized species or residual palladium catalyst from coupling reactions.[4]

To address this, you can try the following:

  • Recrystallization: Dissolving the product in a suitable hot solvent and allowing it to cool slowly can leave colored impurities in the solution.[3]

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the solution during recrystallization can help adsorb colored impurities.

  • Washing: Washing the crude product with a solvent that selectively dissolves the impurities but not the desired compound can be effective.[5] For example, washing with a solution of sodium thiosulfate can help remove residual palladium.[4]

Q3: I am seeing multiple spots on my TLC plate after purification. What are my next steps?

A3: Multiple spots on a TLC plate indicate that your sample is still a mixture. To achieve better separation, consider the following:

  • Optimize Column Chromatography Conditions: Adjust the polarity of your solvent system. A less polar eluent will generally provide better separation for less polar compounds, and vice versa. You can also try a different stationary phase, such as alumina instead of silica gel.[4]

  • Sequential Purifications: It may be necessary to perform multiple purification steps. For example, an initial extraction to remove bulk impurities can be followed by column chromatography for finer separation.[6]

  • Consider Alternative Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer higher resolution for separating closely related compounds.[7]

Q4: How can I identify the impurities present in my this compound sample?

A4: Identifying impurities is crucial for optimizing the purification strategy. Common analytical techniques for impurity profiling include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of organic impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about impurities if they are present in sufficient quantity.

Troubleshooting Guides

Issue 1: Poor Recovery After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no crystal formation upon cooling.The chosen solvent is too good at dissolving the compound, even at low temperatures.[3]Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[2][3] You may need to screen several solvents or use a co-solvent system.
Oily precipitate instead of crystals.The compound may have a low melting point or there are significant impurities preventing crystallization.Try using a different solvent system. If impurities are the issue, consider a preliminary purification step like column chromatography before recrystallization.
Crystals crash out of solution too quickly, potentially trapping impurities.The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Low yield of purified product.Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.[3]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Issue 2: Ineffective Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
All compounds elute together at the solvent front.The eluent is too polar.Gradually decrease the polarity of the mobile phase. Start with a non-polar solvent and slowly add a more polar solvent.
The desired compound does not move from the origin.The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Tailing of spots on the TLC plate.The compound may be interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the eluent. For example, for basic compounds like amines, adding a small amount of triethylamine can reduce tailing.
Co-elution of the desired product with an impurity.The chosen solvent system does not provide enough resolution.Try a different solvent system with different selectivities. You can also consider using a different stationary phase (e.g., alumina, C18).

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the this compound compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Typical Stationary Phase Typical Mobile Phase Advantages Disadvantages
HPTLC Silica gelToluene/Acetone mixturesFast, good for qualitative and quantitative analysis.[12][13]Lower resolution than HPLC.
GC-FID CP-Volamine-Fast, sensitive, good for volatile amines.[8]Not suitable for non-volatile compounds, potential for reproducibility issues with polar amines.[8]
HPLC C18 (Reversed-phase)Acetonitrile/Water or Methanol/Water gradientsHigh resolution, widely applicable.[6][7]Can be more time-consuming and require more expensive equipment.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Product extraction Liquid-Liquid Extraction synthesis->extraction Initial Cleanup column_chrom Column Chromatography extraction->column_chrom Separation of Components recrystallization Recrystallization column_chrom->recrystallization Final Polishing tlc TLC Analysis column_chrom->tlc Fraction Analysis final_product Pure this compound Compound recrystallization->final_product tlc->column_chrom Optimize Eluent

Caption: A typical experimental workflow for the purification of this compound compounds.

troubleshooting_discoloration start Discolored Product (Yellow/Off-White) cause1 Oxidized Impurities start->cause1 cause2 Residual Catalyst (e.g., Palladium) start->cause2 cause3 Trapped Solvent/Byproducts start->cause3 solution1 Recrystallization w/ Activated Charcoal cause1->solution1 solution2 Wash with Thiosulfate Solution cause2->solution2 solution3 Thorough Drying Under Vacuum cause3->solution3

Caption: Troubleshooting logic for addressing a discolored this compound product.

References

Technical Support Center: Addressing Receptor Desensitization in Diphenethylamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address receptor desensitization in diphenethylamine assays.

Troubleshooting Guides and FAQs

Q1: What is receptor desensitization, and why is it a concern in my this compound assays?

A1: Receptor desensitization is a process where a receptor's response to a ligand diminishes following prolonged or repeated exposure. For G protein-coupled receptors (GPCRs), which are common targets for diphenethylamines, this typically occurs through a series of cellular events initiated by agonist binding. The process begins with the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin physically obstructs further G protein coupling, thereby terminating the signal, and targets the receptor for internalization into the cell via clathrin-coated pits.[1][2]

This phenomenon is a critical consideration in this compound assays for several reasons:

  • Underestimation of Potency and Efficacy: Rapid desensitization can lead to a truncated signal, causing an underestimation of a compound's true potency (EC50) and efficacy (Emax).

  • Assay Variability: The rate and extent of desensitization can vary between experiments, leading to poor reproducibility of results.

  • Misinterpretation of Compound Activity: A compound that strongly promotes desensitization might be incorrectly classified as a partial agonist or antagonist in certain assay formats.

Q2: My signal decreases with repeated application of a this compound agonist. How can I confirm this is due to desensitization?

A2: A diminishing signal upon repeated agonist application is a classic sign of receptor desensitization. To confirm this, you can perform a "washout and re-stimulation" experiment.

Experimental Workflow:

  • Initial Stimulation: Stimulate the cells with the this compound agonist and measure the initial response (e.g., cAMP production, calcium flux, or β-arrestin recruitment).

  • Washout: Thoroughly wash the cells with an assay buffer to remove the agonist.

  • Recovery Period: Allow the cells to incubate in an agonist-free medium for a defined period (e.g., 30-60 minutes) to permit receptor resensitization (the return of internalized receptors to the cell surface).

  • Re-stimulation: Re-stimulate the cells with the same concentration of the agonist and measure the response.

Interpretation:

  • Desensitization: If the response to the second stimulation is significantly lower than the initial response, it indicates that desensitization has occurred. The degree of recovery during the washout period can provide insights into the rate of resensitization.

  • Compound Instability/Toxicity: If there is no recovery of the signal after the washout period, it may suggest compound instability, cytotoxicity, or irreversible receptor downregulation.

Q3: What is "biased agonism," and how can it be leveraged to mitigate desensitization with this compound compounds?

A3: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another through the same receptor. For many GPCRs, including the kappa opioid receptor (KOR) often targeted by diphenethylamines, signaling can be broadly divided into two pathways:

  • G protein-dependent signaling: Often associated with the desired therapeutic effects (e.g., analgesia).[3]

  • β-arrestin-mediated signaling: Primarily responsible for receptor desensitization, internalization, and often linked to undesirable side effects (e.g., dysphoria, sedation).[3]

A "G protein-biased" this compound agonist would preferentially activate the G protein pathway while minimally engaging the β-arrestin pathway.[4] This profile is highly desirable as it has the potential to elicit the therapeutic response with a significantly reduced desensitization and side-effect profile.[3][5] Several this compound analogs have been identified as G protein-biased agonists at the KOR.[4]

By designing or screening for G protein-biased diphenethylamines, researchers can develop compounds that are less prone to causing receptor desensitization, leading to a more sustained therapeutic effect.

Q4: I am observing a high background signal in my β-arrestin recruitment assay. What are the likely causes and solutions?

A4: A high background signal in a β-arrestin recruitment assay can obscure the signal window and make it difficult to discern true agonist-induced responses. Common causes and troubleshooting steps include:

  • Constitutive Receptor Activity: Some GPCRs exhibit basal activity even in the absence of an agonist, leading to a low level of β-arrestin recruitment.

    • Solution: Consider using an inverse agonist to reduce the basal signal or ensure that the assay window is sufficiently large to overcome the background.

  • Receptor Overexpression: Excessively high levels of receptor expression can lead to ligand-independent interactions with β-arrestin.

    • Solution: Optimize the level of receptor expression by titrating the amount of transfection reagent or using a stable cell line with characterized expression levels.

  • Assay Reagent Issues: Problems with the detection reagents, such as substrate degradation or non-specific binding of antibodies, can contribute to high background.

    • Solution: Ensure that all assay reagents are fresh and have been stored correctly. Perform control experiments with cells that do not express the receptor of interest to check for non-specific signals.[4]

  • Cell Health and Density: Unhealthy or overly confluent cells can lead to artifacts in the assay.

    • Solution: Use cells that are in the logarithmic growth phase and ensure a consistent and optimal cell seeding density for each experiment.[5]

Data Presentation

The following table summarizes the pharmacological data for selected this compound analogs at the human kappa opioid receptor (hKOR), highlighting their potential for biased agonism. A lower EC50 for GTPγS binding (G protein activation) compared to β-arrestin2 recruitment, along with a high bias factor, suggests a preference for the G protein signaling pathway.

CompoundKOR Binding Affinity (Ki, nM)G Protein Activation ([³⁵S]GTPγS)β-Arrestin2 RecruitmentBias Factor (vs. U69,593)Reference
EC₅₀ (nM) Eₘₐₓ (%) EC₅₀ (nM) Eₘₐₓ (%)
U69,593 (Full Agonist) 0.930.0100110100
HS665 (this compound) 0.21.110243090
HS666 (this compound) 0.412.07074085
BPHA (this compound) -----
MCBPHA (this compound) -----
MCPPHA (this compound) -----

Data compiled from multiple sources. A higher bias factor indicates a stronger preference for G protein signaling over β-arrestin recruitment.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is adapted from the DiscoverX PathHunter® assay system and provides a robust method for quantifying β-arrestin recruitment.

Principle: The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementing fragment of β-galactosidase (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[3][4]

Materials:

  • PathHunter® cell line expressing the KOR tagged with ProLink™ and β-arrestin tagged with Enzyme Acceptor

  • Cell plating reagent

  • Assay buffer

  • This compound compounds and reference agonists/antagonists

  • PathHunter® Detection Reagents (Substrate, Lysis Buffer)

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Harvest PathHunter® cells and resuspend them in the appropriate cell plating reagent at the recommended density (e.g., 5,000 cells/well).

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.[6]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Preparation:

    • Prepare serial dilutions of your this compound compounds and reference ligands in the assay buffer.

  • Agonist Stimulation:

    • Add 5 µL of the diluted compounds to the wells containing the cells.

    • Incubate the plate for 90 minutes at 37°C.[6]

  • Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.[6]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[6]

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with vehicle control).

  • Normalize the data to the response of a reference full agonist (e.g., U69,593).

  • Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Protocol 2: Receptor Internalization Assay (Cell-Surface ELISA)

This protocol allows for the quantification of receptor internalization by measuring the number of receptors remaining on the cell surface after agonist treatment.

Principle: Cells expressing an epitope-tagged receptor (e.g., HA- or FLAG-tagged) are treated with a this compound agonist to induce internalization. The cells are then fixed, and the amount of receptor remaining on the cell surface is quantified using an antibody against the epitope tag in a colorimetric ELISA format.

Materials:

  • Cells stably expressing an N-terminally epitope-tagged KOR

  • Poly-D-lysine coated 96-well plates

  • This compound compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-FLAG or anti-HA antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the cells into a poly-D-lysine coated 96-well plate and grow to confluence.

  • Agonist Treatment:

    • Treat the cells with various concentrations of the this compound agonist for a defined time course (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.

  • Fixation:

    • Place the plate on ice to stop internalization.

    • Gently wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the cells five times with PBS.

    • Add 100 µL of TMB substrate and incubate until a blue color develops.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • The absorbance is directly proportional to the amount of receptor on the cell surface.

  • Calculate the percentage of internalized receptors relative to the untreated control (0-minute time point).

  • Plot the percentage of internalization against time or agonist concentration.

Protocol 3: cAMP Second Messenger Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring changes in intracellular cAMP levels, a common downstream readout for Gi/o-coupled receptors like KOR.

Principle: This is a competitive immunoassay. Free cAMP in the cell lysate competes with a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. When the tracer is bound to the antibody, FRET occurs. Agonist-induced decreases in intracellular cAMP (due to Gi/o activation) will result in less competition, leading to a higher TR-FRET signal.[7]

Materials:

  • Cells expressing the KOR

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • Forskolin (to stimulate basal cAMP levels)

  • This compound compounds

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar

  • White, opaque 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in stimulation buffer at the desired density.

  • Compound Addition:

    • Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

    • Add 5 µL of the this compound compound dilutions.

  • Stimulation:

    • Add 5 µL of forskolin at a concentration that gives a submaximal response (e.g., EC₈₀) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of the Eu-cAMP tracer solution.

    • Add 5 µL of the ULight-anti-cAMP antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 615 nm.

Data Analysis:

  • Calculate the 665 nm/615 nm emission ratio.

  • Plot the emission ratio against the log of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

  • To assess desensitization, pre-incubate the cells with the agonist for a set period, wash, and then perform the cAMP assay as described above. A rightward shift in the EC₅₀ or a decrease in the Eₘₐₓ indicates desensitization.

Visualizations

G cluster_cytosol Cytosol Agonist This compound Agonist Receptor GPCR (KOR) Agonist->Receptor 1. Binding G_Protein Gαβγ Receptor->G_Protein 2. Activation GRK GRK Receptor->GRK 3. Phosphorylation Clathrin Clathrin-Coated Pit Receptor->Clathrin 5. Internalization Arrestin β-Arrestin Arrestin->Receptor Endosome Endosome Clathrin->Endosome 6. Trafficking

Canonical GPCR desensitization pathway.

G cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway cluster_internalization Internalization start Start: Cells expressing KOR g_assay G Protein Assay (e.g., [35S]GTPγS or cAMP) start->g_assay b_assay β-Arrestin Assay (e.g., BRET or EFC) start->b_assay i_assay Internalization Assay (e.g., Cell-Surface ELISA) start->i_assay g_data Calculate EC50 & Emax for G Protein Activation g_assay->g_data analysis Analyze Data: Calculate Bias Factor Assess Desensitization Profile g_data->analysis b_data Calculate EC50 & Emax for β-Arrestin Recruitment b_assay->b_data b_data->analysis i_data Quantify Receptor Loss from Cell Surface i_assay->i_data i_data->analysis

Workflow for assessing agonist bias and desensitization.

References

Technical Support Center: Minimizing Off-Target Effects of Diphenethylamine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, understanding, and mitigating the off-target effects of diphenethylamine-based drugs. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a significant concern for this compound-based drugs?

Off-target effects occur when a drug molecule binds to and modulates proteins other than its intended therapeutic target.[1] These unintended interactions are a primary cause of adverse drug reactions (ADRs), preclinical toxicity, and late-stage clinical trial failures.[2][3][4] The this compound scaffold is a common feature in many centrally active agents and is known for its potential to interact with a range of G-protein coupled receptors (GPCRs), such as serotonergic, adrenergic, and dopaminergic receptors, beyond its primary target.[5] Furthermore, interactions with promiscuous targets like the hERG potassium channel are a common concern that can lead to cardiotoxicity.[5][6]

Q2: How can I predict potential off-target effects of my novel this compound compound in silico?

Before undertaking expensive and time-consuming wet lab experiments, computational (in silico) methods can provide valuable predictions of a compound's potential off-target profile.[5][7] These approaches leverage large databases of known drug-target interactions to forecast activity based on chemical structure.[2][3][8]

Key in silico strategies include:

  • Similarity-Based Methods: These tools compare your molecule's 2D or 3D structure to a database of compounds with known biological activities.[5][8] A high degree of similarity to a molecule with known off-targets can indicate potential liabilities.

  • Pharmacophore Modeling: This technique creates a 3D model of the essential features required for a molecule to bind to a known off-target protein. Your compound can then be screened against this model to predict potential interactions.[3][5]

  • Molecular Docking: This method simulates the binding of your compound into the 3D crystal structure of common off-target proteins, helping to predict binding affinity and identify key molecular interactions.[3]

  • Machine Learning and AI Models: Advanced computational frameworks use machine learning algorithms trained on vast datasets to predict a wide range of potential on- and off-target interactions with increasing accuracy.[4][9]

Q3: What is a recommended experimental strategy for profiling the selectivity of a new this compound derivative?

A tiered experimental approach is the most efficient strategy. This involves starting with broad screening and progressing to more specific, quantitative assays for any initial "hits".[5]

  • Primary Broad-Panel Screening: Utilize a commercial off-target screening panel. These services test your compound at a single, high concentration (e.g., 10 µM) against a wide array of hundreds of receptors, ion channels, transporters, and enzymes.[5] This provides a comprehensive overview of potential off-target liabilities.[10]

  • Secondary Dose-Response Assays: For any significant interactions identified in the primary screen (e.g., >70% inhibition), perform follow-up concentration-response assays.[10] This will determine the potency of the off-target interaction by calculating key quantitative values like binding affinity (Ki) or functional activity (IC50/EC50).[5]

Q4: My this compound compound shows affinity for multiple related receptors. What medicinal chemistry strategies can improve its selectivity?

Improving selectivity involves making structural modifications that decrease affinity for off-target receptors while maintaining or enhancing affinity for the intended target.[11] Structure-activity relationship (SAR) studies are crucial for this process. For diphenethylamines targeting the kappa-opioid receptor (KOR), specific modifications have been shown to enhance selectivity:

  • N-Substituent Modification: The nature of the nitrogen substituent is critical. Introducing bulkier, cyclic groups like N-cyclopropylmethyl (N-CPM) or N-cyclobutylmethyl (N-CBM) can significantly increase KOR affinity and selectivity compared to smaller n-alkyl groups.[12][13]

  • Aromatic Ring Substitution: Adding substituents to the phenyl rings can modulate activity. For instance, a 2-fluoro substitution has been shown to enhance both KOR receptor affinity and selectivity.[12]

  • Hydroxyl Group Placement: The position of hydroxyl groups on the phenyl rings influences binding. For example, moving a hydroxyl group from the 3-position to the 4-position was found to reduce KOR binding affinity.[12]

Q5: My lead compound shows significant hERG channel affinity. What structural modifications can reduce this cardiotoxicity risk?

hERG affinity is a major safety concern, and its pharmacophore is relatively well-understood.[6] Key strategies to mitigate hERG binding include:

  • Reduce Lipophilicity: High lipophilicity is a known contributor to hERG binding.[6] Replacing lipophilic groups (e.g., -CF3, -Cl) on the phenyl ring with more polar ones (e.g., -OH, -NH2) can reduce this risk.[5][11]

  • Modulate Basicity (pKa): The basicity of the this compound nitrogen is a key driver of hERG affinity. Introducing electron-withdrawing groups near this nitrogen can lower its pKa, which often reduces hERG binding. A pKa below 7.5 is frequently desirable.[5]

  • Disrupt Key Pharmacophore Features: Strategically introducing steric bulk or blocking key interactions with critical residues in the hERG channel pore (e.g., Tyr652, Phe656) can disrupt binding.[5]

Q6: How can I experimentally differentiate between on-target and off-target mediated cellular effects?

Distinguishing the desired on-target effects from undesired off-target effects is a critical step in target validation.[14][15]

  • Use of Tool Compounds: Test multiple, structurally distinct compounds that are known to be selective for your intended target. If these different compounds reproduce the observed cellular effect, it is more likely to be an on-target mechanism.

  • Genetic Target Invalidation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the intended target protein in your cell model.[1] If your compound loses its activity in these modified cells, it confirms the effect is mediated by the intended target. Conversely, if the compound retains its activity, the effect is likely due to off-target interactions.[16]

  • Biomarker Analysis: Measure a downstream biomarker that is known to be modulated by the intended target. A robust change in the biomarker that correlates with compound exposure provides strong evidence of on-target engagement.[15]

Section 2: Troubleshooting Guides

Problem 1: High promiscuity observed in initial broad-panel screening.

  • Possible Causes:

    • The compound possesses physicochemical properties often associated with promiscuity (e.g., high lipophilicity, undefined shape, reactive functional groups).

    • The core this compound scaffold has inherent affinity for multiple receptor families.

  • Suggested Solutions:

    • Analyze Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and pKa. If the compound is highly lipophilic (cLogP > 5), prioritize modifications to increase polarity.[6]

    • Systematic SAR: Synthesize a small library of analogues by systematically modifying different parts of the molecule (N-substituent, phenyl ring substitutions).

    • Core Scaffold Modification: Consider replacing a phenyl ring with a saturated or heterocyclic ring to reduce non-specific aromatic interactions like pi-stacking.[5]

Problem 2: Lead compound is potent but lacks selectivity against closely related receptor subtypes.

  • Possible Causes:

    • The binding sites of the target and off-target receptors are highly conserved.

    • The compound does not exploit the few non-conserved residues that differentiate the receptor subtypes.

  • Suggested Solutions:

    • Structural Biology Analysis: If crystal structures are available, overlay the binding sites of the target and off-target receptors. Identify non-conserved residues that can be exploited to achieve selectivity.

    • Fragment-Based Growth: Use fragment-based approaches to design substituents that can form specific interactions (e.g., hydrogen bonds, salt bridges) with the non-conserved residues in the primary target's binding pocket.[17]

    • Optimize Residence Time: Instead of focusing solely on affinity (Kd), consider strategies to optimize drug-target residence time. A longer residence time at the on-target versus the off-target can translate to improved in vivo efficacy and a better safety profile.[18]

Section 3: Key Experimental Protocols

Protocol 3.1: Tiered Experimental Selectivity Screening Workflow

This protocol outlines a systematic approach to experimentally determine a compound's selectivity profile.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Primary Screening (Single Concentration):

    • Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Request screening at a 10 µM final concentration against a panel relevant to the this compound scaffold (e.g., GPCRs, ion channels).

    • The service will provide a report listing the percent inhibition for each target at this concentration.

  • Hit Identification: Identify "hits" as any target showing >70% inhibition in the primary screen.

  • Secondary Screening (Dose-Response):

    • For each identified hit, perform a dose-response binding or functional assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Incubate the dilutions with the target protein/receptor preparation according to a validated assay protocol (e.g., radioligand binding assay, calcium flux functional assay).

    • Measure the response at each concentration.

  • Data Analysis:

    • Plot the response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for functional assays) or Ki (for binding assays).

    • Selectivity Index: Calculate the selectivity index by dividing the off-target IC50/Ki by the on-target IC50/Ki. A higher index (>100-fold) indicates better selectivity.

Protocol 3.2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or Thermal Shift Assay, is a rapid method to confirm direct binding of a compound to a purified protein target by measuring changes in protein thermal stability.[19]

  • Reagent Preparation:

    • Purified Target Protein: Dilute to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES, PBS).

    • Test Compound: Prepare a 10 mM DMSO stock and create serial dilutions.

    • Fluorescent Dye: Use a dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), diluted as per the manufacturer's instructions.

  • Assay Setup (96- or 384-well PCR plate):

    • To each well, add the purified protein and the appropriate concentration of the test compound or DMSO (vehicle control).

    • Add the fluorescent dye to each well.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein.[20]

Section 4: Data Presentation

Table 1: Summary of Structure-Activity Relationships for KOR-Selective Diphenethylamines

Modification TypeSpecific ChangeImpact on KOR AffinityImpact on Selectivity (vs. MOR/DOR)
N-Substituent N-n-alkyl → N-Cyclobutylmethyl (CBM)IncreasedSignificantly Increased[12][13]
N-n-alkyl → N-Cyclohexylmethyl (CHM)IncreasedIncreased[12][21]
Aromatic Ring Introduction of 2-Fluoro substituentIncreasedSignificantly Increased[12][21]
Hydroxyl Group 3-OH → 4-OHDecreasedNot specified

Table 2: Comparison of Common Selectivity Profiling Methods

MethodPrincipleInformation GainedThroughputAdvantagesDisadvantages
Broad-Panel Radioligand Binding Competition with a known radiolabeled ligand% Inhibition, KiHighBroad coverage, quantitative affinity dataUses radioactivity, may miss functional effects
Enzymatic Assays (e.g., Kinase Panel) Measures inhibition of substrate phosphorylation% Inhibition, IC50HighDirectly measures functional activityRequires active enzyme and substrate[19]
Differential Scanning Fluorimetry (DSF) Ligand-induced protein thermal stabilizationΔTm (indicates binding)Medium-HighNo labels/probes needed, rapidRequires purified protein, indirect affinity measure[19][20]
Affinity Chromatography-Mass Spec Immobilized inhibitor captures binding partnersIdentity of binding proteinsLowUnbiased identification from cell lysatesTechnically complex, may miss weak binders[22]
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein stabilization in cellsTarget engagement in a cellular contextMediumMeasures engagement in a physiological settingLess quantitative than in vitro methods

Section 5: Visualizations

G cluster_0 Phase 1: In Silico & Design cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Validation a Compound Design (this compound Scaffold) b In Silico Off-Target Prediction (Similarity, Docking, ML) a->b c Synthesis b->c d Broad Panel Screen (Single High Concentration) c->d e Significant Off-Targets? d->e f Dose-Response Assays (Determine Ki / IC50) e->f Yes j Selective Lead Compound e->j No g High Off-Target Potency f->g f->j Acceptable Selectivity h Medicinal Chemistry (SAR-guided Redesign) g->h h->c i Target Validation (CRISPR, Tool Compounds) j->i

Caption: Workflow for identifying and minimizing off-target effects.

G cluster_0 Analyze the Problem cluster_1 Develop a Solution start Poor Selectivity Identified (e.g., Off-Target IC50 < 10x On-Target IC50) q1 Is the off-target structurally related to the on-target? start->q1 q2 Is the off-target a known promiscuous 'problem' protein? (e.g., hERG, certain kinases) q1->q2 No sol1 Exploit non-conserved residues. Use structural biology (if available) to design modifications that confer selectivity. q1->sol1 Yes sol2 Focus on core scaffold hopping or introducing dramatic steric changes. q2->sol2 No sol3 Apply known SAR to mitigate binding. (e.g., Reduce lipophilicity, modulate pKa). q2->sol3 Yes

Caption: Decision tree for troubleshooting poor compound selectivity.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway drug This compound Drug on_target Target Receptor (e.g., KOR) drug->on_target off_target Off-Target Receptor (e.g., 5-HT2B) drug->off_target on_effect Therapeutic Effect (e.g., Analgesia) on_target->on_effect off_effect Adverse Effect (e.g., Cardiotoxicity) off_target->off_effect

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Kappa Opioid Receptor Agonists: Diphenethylamine HS665 versus U-50,488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic kappa opioid receptor (KOR) agonists, HS665, a novel diphenethylamine derivative, and U-50,488, a well-established research tool. This comparison focuses on their respective potencies and efficacies, supported by experimental data, to inform preclinical research and drug development endeavors.

Introduction

The kappa opioid receptor (KOR) is a G protein-coupled receptor that has emerged as a significant target for the development of therapeutics for pain, addiction, and mood disorders. Activation of the KOR can produce potent analgesia with a lower risk of abuse and respiratory depression compared to mu opioid receptor agonists. U-50,488 has long been the prototypical selective KOR agonist used in preclinical research. More recently, a novel class of this compound-based KOR agonists has been developed, with HS665 being a prominent example. This guide offers a side-by-side comparison of these two compounds.

Chemical Structures

The chemical structures of HS665 and U-50,488 are presented below.

HS665: 3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]phenol

U-50,488: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

Potency and Efficacy: A Quantitative Comparison

The potency and efficacy of HS665 and U-50,488 have been evaluated in various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

In Vitro Binding Affinity and Functional Potency
CompoundReceptor Binding Affinity (Ki, nM) vs hKORFunctional Potency (EC50, nM) in [³⁵S]GTPγS AssayFunctional Efficacy (%Emax vs U-69,593) in [³⁵S]GTPγS Assay
HS665 0.49[1]3.62[1]90%[1]
U-50,488 0.2[1]9.31[1]Not directly compared in the same study

hKOR: human kappa opioid receptor

In Vivo Analgesic Efficacy

A key study directly compared the analgesic effects of HS665 and U-50,488 in a mouse model of visceral pain.

CompoundAnalgesic Efficacy (Writhing Test in Mice)
HS665 Equipotent to U-50,488[2][3]
U-50,488 Equipotent to HS665[2][3]

Signaling Pathways and Experimental Workflows

The activation of the kappa opioid receptor by agonists like HS665 and U-50,488 initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical KOR signaling pathway and the general workflows for the key experimental assays used to characterize these compounds.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (GDP) KOR->G_protein Activates beta_arrestin β-Arrestin Recruitment KOR->beta_arrestin Phosphorylation & Binding AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Channel (GIRK) Activation G_protein->GIRK Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Agonist Agonist (HS665 or U-50,488) Agonist->KOR Binds cAMP ↓ cAMP AC->cAMP MAPK MAPK Signaling beta_arrestin->MAPK

Canonical Kappa Opioid Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay cluster_invivo Acetic Acid-Induced Writhing Test (In Vivo) b1 Incubate membranes with radioligand ([³H]HS665) and competitor (test compound) b2 Separate bound from free radioligand (filtration) b1->b2 b3 Quantify bound radioligand (scintillation counting) b2->b3 b4 Determine Ki value b3->b4 f1 Incubate membranes with agonist and [³⁵S]GTPγS f2 Separate bound from free [³⁵S]GTPγS (filtration) f1->f2 f3 Quantify bound [³⁵S]GTPγS (scintillation counting) f2->f3 f4 Determine EC50 and Emax f3->f4 i1 Administer test compound to mice i2 Inject acetic acid intraperitoneally i1->i2 i3 Count the number of writhing responses over a set time period i2->i3 i4 Determine analgesic effect (% inhibition of writhing) i3->i4

General Experimental Workflows for Compound Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the kappa opioid receptor.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).

  • Incubation: Cell membranes are incubated with a constant concentration of a radiolabeled KOR ligand (e.g., [³H]HS665) and varying concentrations of the unlabeled test compound (HS665 or U-50,488).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist in activating G proteins coupled to the KOR.

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing hKOR are used.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (HS665 or U-50,488) in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Separation: The reaction is terminated by rapid filtration, and the [³⁵S]GTPγS bound to the G proteins is captured on filters.

  • Quantification: The amount of radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).

Acetic Acid-Induced Writhing Test

This in vivo assay assesses the analgesic effect of a compound by measuring its ability to reduce visceral pain in mice.

  • Compound Administration: Mice are subcutaneously administered with either the vehicle or varying doses of the test compound (HS665 or U-50,488).

  • Induction of Writhing: After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a specific period following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing for the treated groups is calculated relative to the vehicle-treated control group to determine the analgesic effect.[2]

Conclusion

Both the novel this compound derivative, HS665, and the classical KOR agonist, U-50,488, are potent and selective kappa opioid receptor agonists. In vitro data indicates that both compounds have high binding affinity for the KOR, with U-50,488 showing a slightly higher affinity. Functionally, HS665 is a potent and highly efficacious agonist. In a direct in vivo comparison of analgesia, HS665 was found to be equipotent to U-50,488.

The choice between these two compounds for research purposes may depend on the specific experimental context. U-50,488 has a long history of use and a vast body of literature supporting its pharmacological profile. HS665, as a representative of a newer chemical class, offers an alternative scaffold for investigating KOR function and for the development of novel therapeutics with potentially different pharmacokinetic or pharmacodynamic properties. Further head-to-head studies characterizing their full pharmacological profiles, including potential for biased agonism and off-target effects, will be valuable for the research community.

References

A Comparative Guide to the Analgesic Effects of Novel Diphenethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of novel diphenethylamine compounds targeting the kappa opioid receptor (KOR) against established analgesics. The data presented is intended to inform preclinical research and drug development efforts in the search for safer and more effective pain therapeutics. Activation of the KOR is a promising strategy for analgesia as it is not associated with the severe side effects of mu opioid receptor (MOR) agonists, such as respiratory depression and abuse liability.[1][2]

Comparative Analgesic Potency

The following table summarizes the in vivo analgesic potency of novel this compound compounds compared to the selective KOR agonist U50,488. Potency is expressed as the median effective dose (ED50) in the acetic acid-induced writhing test in mice, a model of visceral pain.[1][3] Lower ED50 values indicate higher potency.

CompoundChemical Name/AnalogueED50 (mg/kg, s.c.) with 95% CI
HS665 (1) N-cyclobutylmethyl (N-CBM) substituted this compound0.28 (0.21-0.37)
HS666 (2) N-cyclopropylmethyl (N-CPM) substituted this compound0.45 (0.35-0.58)
Compound 3 N-cyclopentylmethyl (N-CPeM) substituted this compound0.09 (0.07-0.12)
Compound 4 N-cyclohexylmethyl (N-CHM) substituted this compound0.11 (0.08-0.15)
Compound 18 3-monohydroxy, N-CBM-substituted this compound0.15 (0.11-0.21)
Compound 19 3-monohydroxy, N-CHM-substituted this compound0.08 (0.06-0.11)
U50,488 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide0.32 (0.24-0.42)

Data sourced from Spetea et al., J Med Chem, 2018.[3]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to evaluate peripheral analgesic activity.[4]

Principle: The intraperitoneal injection of acetic acid induces the release of endogenous pain mediators, such as prostaglandins and bradykinin, which stimulate nociceptors and cause a characteristic stretching and writhing behavior in the animal.[5] The reduction in the number of writhes is indicative of analgesic activity.

Procedure:

  • Animal Model: Male CD1 mice (20-30 g) are used.[3][4]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before testing.

  • Grouping: Mice are randomly assigned to control and experimental groups (n=5-6 per group).[3]

  • Drug Administration: Test compounds (novel diphenethylamines), a reference analgesic (e.g., U50,488), or vehicle (e.g., saline, 1% Tween 80) are administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3][6]

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 ml/kg body weight).[3][7]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of hind limbs, and trunk twisting) is counted for a set period, usually 10-15 minutes.[4][5]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value is then determined from the dose-response curve.

Tail-Flick Test

The tail-flick test is a model of acute thermal pain used to assess centrally mediated analgesia.[8]

Principle: A noxious thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The latency to a rapid, reflexive withdrawal of the tail is measured as an index of the pain threshold.[8][9] An increase in tail-flick latency indicates an analgesic effect.

Procedure:

  • Animal Model: Mice or rats are commonly used.[8]

  • Acclimatization: Animals are habituated to the testing apparatus, which may involve placing them in restraining tubes.[10][11]

  • Baseline Latency: The baseline tail-flick latency is determined for each animal before drug administration.

  • Drug Administration: The test compound, a reference analgesic (e.g., morphine), or vehicle is administered.

  • Testing: At specific time points after drug administration, the thermal stimulus is applied to the tail (e.g., 3 cm from the tip), and the time taken for the animal to flick its tail is recorded.[10] A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[9]

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizations

Signaling Pathway of KOR Agonists

The following diagram illustrates the primary signaling cascade initiated by the activation of the kappa opioid receptor by a this compound compound.

KOR_Signaling KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Ion_Channel Ca2+/K+ Channels G_protein->Ion_Channel Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Downstream Effects Ion_Channel->Analgesia Leads to This compound This compound Compound This compound->KOR

Caption: KOR signaling cascade initiated by a this compound agonist.

Experimental Workflow for Analgesic Validation

This diagram outlines the typical workflow for validating the analgesic effects of novel compounds.

Analgesic_Validation_Workflow cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Grouping Randomly Assign to Groups (Control, Test, Reference) Animal_Model->Grouping Drug_Admin Administer Compound (s.c. or i.p.) Grouping->Drug_Admin Analgesic_Assay Perform Analgesic Assay (e.g., Writhing Test, Tail-Flick) Drug_Admin->Analgesic_Assay Data_Collection Collect Behavioral Data (e.g., # of writhes, latency) Analgesic_Assay->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response ED50_Calc Calculate ED50 and Potency Dose_Response->ED50_Calc Comparison Compare with Reference Compound ED50_Calc->Comparison Analgesic_Comparison Novel_Compound Novel this compound Compound Potency Analgesic Potency (ED50) Novel_Compound->Potency Efficacy Maximum Efficacy (%MPE) Novel_Compound->Efficacy Selectivity Receptor Selectivity (KOR vs. MOR/DOR) Novel_Compound->Selectivity Side_Effects Adverse Effects (e.g., Sedation, Dysphoria) Novel_Compound->Side_Effects Reference_Compound Reference Analgesic (e.g., U50,488, Morphine) Reference_Compound->Potency Reference_Compound->Efficacy Reference_Compound->Selectivity Reference_Compound->Side_Effects

References

A Comparative Analysis of the Analgesic Properties of Diphenethylamine Derivatives and Pentazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analgesic effects of a novel class of diphenethylamine-based kappa-opioid receptor (KOR) agonists and the established synthetic opioid analgesic, pentazocine. The following sections present a comprehensive overview of their mechanisms of action, experimental data on their analgesic potency, and detailed protocols of the key experiments cited.

Mechanism of Action: A Tale of Two Opioids

Pentazocine is a synthetic opioid analgesic characterized by a complex mixed agonist-antagonist activity at opioid receptors.[1][2] It primarily functions as an agonist at the kappa-opioid receptor (KOR) and as a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1][2][3] The analgesic effects of pentazocine are largely attributed to its agonism at KOR, which, upon activation, triggers a cascade of intracellular events leading to the inhibition of adenylate cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in the release of pain-transmitting neurotransmitters like substance P and glutamate.[1] The activation of KORs also modulates ion channels, resulting in neuronal hyperpolarization and further inhibition of pain signaling.[1][2] Its interaction with the sigma receptor may contribute to some of its psychotomimetic side effects.[3][4]

In contrast, the newer This compound derivatives , such as HS665, have been developed as highly potent and selective agonists for the kappa-opioid receptor (KOR).[5][6] Their analgesic action is primarily mediated through the activation of KORs, initiating signaling pathways that are beneficial for analgesia and anti-itching effects.[7][8] The development of these compounds has been driven by the therapeutic promise of biased agonism, aiming to selectively activate G protein-mediated pathways responsible for analgesia while avoiding the β-arrestin2 recruitment that is linked to adverse effects like dysphoria and sedation.[7][8]

Quantitative Comparison of Analgesic Potency and Receptor Affinity

The following tables summarize the available quantitative data for pentazocine and a representative this compound derivative, HS665, to facilitate a direct comparison of their analgesic efficacy and receptor binding profiles.

Table 1: Comparative Analgesic Potency in Preclinical Models

CompoundTest ModelRoute of AdministrationED₅₀ / Effective DoseSpeciesReference
Pentazocine Tail Immersion TestIntraperitoneal16.2 mg/kgRat[9]
Prostaglandin Hyperalgesia TestIntraperitoneal- (Ranked lower potency than morphine)Rat[9]
Hot-Plate Test (49.5°C)-Dose-related effects observedRat[10][11]
Acetic Acid Writhing Test----
This compound (HS665) Acetic Acid Writhing TestSubcutaneousEquipotent to U50,488Mouse[6]
Warm-Water Tail-Withdrawal AssayIntracerebroventricular3.74 nmol (more potent than U50,488)Mouse[7]

Table 2: Comparative Opioid Receptor Binding Affinity (Ki, nM)

CompoundKappa (κ) Opioid ReceptorMu (μ) Opioid ReceptorDelta (δ) Opioid ReceptorReference
Pentazocine 7.63.262[2][12]
This compound (HS665) High affinity and selectivity for KOR--[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Hot-Plate Test

The hot-plate test is a method to evaluate thermal pain sensitivity, primarily for centrally acting analgesics.[13][14]

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 49.5°C or 55°C).[10][11] A transparent glass cylinder is used to confine the animal to the heated surface.[14]

  • Procedure:

    • The animal (typically a rat or mouse) is placed on the heated surface of the plate.[14]

    • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.[14]

    • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[13]

    • The test is conducted before and at various time points after the administration of the test compound.

  • Data Analysis: The increase in latency time to the nociceptive response after drug administration compared to the baseline is calculated as a measure of analgesia.

Tail-Flick/Tail-Immersion Test

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is indicative of a spinal reflex.[15][16]

  • Apparatus: A radiant heat source focused on the tail or a thermostatically controlled water bath.[15][17]

  • Procedure:

    • The animal (rat or mouse) is gently restrained, and its tail is exposed to the heat source (e.g., radiant light or immersion in hot water at 55°C).[15][16]

    • The time taken for the animal to flick or withdraw its tail is recorded as the tail-flick latency.[15]

    • A cut-off time is employed to avoid tissue damage.

    • Measurements are taken before and after drug administration.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for analgesic activity.

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the control group.[6]

Visualizing the Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating analgesic compounds.

G cluster_pentazocine Pentazocine Signaling P Pentazocine KOR Kappa Opioid Receptor (KOR) (Agonist) P->KOR MOR Mu Opioid Receptor (MOR) (Weak Antagonist/ Partial Agonist) P->MOR Sigma Sigma Receptor P->Sigma AC Adenylate Cyclase (Inhibition) KOR->AC IonChannel Ion Channel Modulation KOR->IonChannel SideEffects Psychotomimetic Effects Sigma->SideEffects cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (Substance P, Glutamate) cAMP->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Signaling pathway of Pentazocine.

G cluster_this compound This compound (e.g., HS665) Signaling D This compound (e.g., HS665) KOR_D Kappa Opioid Receptor (KOR) (Selective Agonist) D->KOR_D G_Protein G Protein Activation KOR_D->G_Protein Beta_Arrestin β-Arrestin2 (Reduced Recruitment) KOR_D->Beta_Arrestin Analgesia_D Analgesia G_Protein->Analgesia_D Reduced_Side_Effects Reduced Side Effects (e.g., Dysphoria) Beta_Arrestin->Reduced_Side_Effects

Caption: Signaling pathway of this compound.

G cluster_workflow Analgesic Evaluation Workflow A Animal Acclimatization B Baseline Nociceptive Threshold Measurement (e.g., Hot-Plate, Tail-Flick) A->B C Drug Administration (this compound or Pentazocine) B->C D Post-Drug Nociceptive Threshold Measurement (Time-course) C->D E Data Analysis (%MPE or Latency Change) D->E F Comparison of Analgesic Effects E->F

Caption: Experimental workflow for analgesic evaluation.

References

A Comparative Analysis of the Structure-Activity Relationships of Diphenethylamine Derivatives and Classical Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of diphenethylamine-based opioids against other major opioid classes, including morphinans, fentanyls, and methadone. The information is supported by experimental data from peer-reviewed literature, with a focus on receptor binding affinities and functional activities.

Introduction to Opioid Classes

Opioid analgesics are a cornerstone of pain management, primarily exerting their effects through the activation of opioid receptors: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). While classical opioids like morphine and fentanyl predominantly target the MOR, newer synthetic scaffolds such as diphenethylamines have been explored for their potential to offer different pharmacological profiles, often with selectivity for the KOR.[1][2][3] Understanding the SAR of these diverse chemical classes is crucial for the rational design of novel analgesics with improved efficacy and reduced side effects.

Comparative Structure-Activity Relationships

The following sections detail the SAR for each opioid class, with a focus on how structural modifications influence their interaction with opioid receptors.

Diphenethylamines

The this compound scaffold has been extensively studied, primarily revealing potent and selective ligands for the KOR.[1][2][4]

Key SAR Findings:

  • N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of affinity and efficacy. Small cycloalkylmethyl groups, such as cyclopropylmethyl (CPM) and particularly cyclobutylmethyl (CBM), on the nitrogen are more favorable for KOR affinity and agonist potency than linear alkyl groups.[5]

  • Phenolic Hydroxyl Group: A hydroxyl group on one of the phenyl rings is crucial for high affinity. A 3-hydroxy substitution generally confers higher KOR affinity than a 4-hydroxy substitution.[3] The presence of a second hydroxyl group on the other phenyl ring (3,3'-dihydroxy) can maintain high affinity and selectivity.[5]

  • Aromatic Substitution: Introduction of a fluorine atom at the 2-position of the phenyl ring can further enhance KOR affinity and selectivity.[5]

  • Receptor Selectivity: While many this compound derivatives show high selectivity for the KOR, some also exhibit affinity for MOR and DOR, albeit generally lower.[5]

Morphinans

The rigid pentacyclic structure of morphine, the archetypal morphinan, has been the basis for extensive SAR studies.

Key SAR Findings:

  • Phenolic 3-Hydroxyl Group: This group is considered essential for analgesic activity, forming a key hydrogen bond with the MOR. Masking this group, as in codeine (3-methoxy), significantly reduces activity.

  • 6-Hydroxyl Group: Modification of the 6-hydroxyl group can modulate activity. For example, oxidation to a ketone (as in hydromorphone) or removal of the hydroxyl group can increase potency.

  • N-Substituent: The substituent on the nitrogen at position 17 dictates the functional activity. An N-methyl group is associated with potent agonist activity. Larger substituents, such as N-allyl or N-cyclopropylmethyl, can confer antagonist properties (e.g., naloxone, naltrexone). However, an N-phenethyl substituent can significantly increase MOR agonist potency.[6]

  • 14-Hydroxyl Group: The addition of a hydroxyl group at the 14-position, as seen in oxymorphone and oxycodone, generally enhances µ-agonist activity.[6]

Fentanyls

Fentanyl and its analogs are highly potent synthetic opioids characterized by a 4-anilidopiperidine scaffold.

Key SAR Findings:

  • 4-Anilidopiperidine Core: This core structure is essential for high MOR affinity.

  • N-Acyl Group: The propionyl group on the piperidine nitrogen is optimal for potency. Replacement with larger or smaller acyl groups generally reduces activity.

  • Substitutions on the Piperidine Ring: Methyl groups at the 3-position of the piperidine ring can increase potency, with the cis-isomer being more active.

  • Substitutions on the Anilino Phenyl Ring: Para-substitution on the anilino phenyl ring with small, lipophilic groups can enhance potency.

Methadone

Methadone is a long-acting synthetic opioid with a flexible diphenylheptanone structure.

Key SAR Findings:

  • Chirality: Methadone is a racemic mixture. The (R)-(-)-enantiomer (levomethadone) is a potent µ-opioid agonist and is responsible for the majority of its analgesic effects. The (S)-(+)-enantiomer has significantly lower affinity for the µ-opioid receptor.

  • Flexible Structure: The acyclic nature of methadone allows it to adopt a conformation in the receptor binding pocket that mimics the rigid structure of morphine.

  • NMDA Receptor Antagonism: In addition to its µ-opioid agonism, methadone is also an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in neuropathic pain.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and, where available, functional activities (EC50 and Emax) of representative compounds from each opioid class at the human µ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundClassµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Diphenethylamines
HS665 (N-CBM, 3-OH)This compound18.211.50.18[5]
HS666 (N-CPM, 3-OH)This compound33.525.10.35[5]
Compound 18 (N-CBM, 3-OH, 2'-F)This compound11.311.70.05[5]
Morphinans
MorphineMorphinan1.5250280[6]
OxymorphoneMorphinan0.815050[6]
N-PhenethylnormorphineMorphinan0.315.832.6[6]
Fentanyls
FentanylFentanyl1.118001400
SufentanilFentanyl0.1181200
Methadone
(R,S)-MethadoneDiphenylheptanone1.85501200

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: Functional Activity at the κ-Opioid Receptor ([³⁵S]GTPγS Binding Assay)

CompoundClassEC50 (nM)Emax (% of U-69,593)Reference
Diphenethylamines
HS665 (N-CBM, 3-OH)This compound0.73100[5]
HS666 (N-CPM, 3-OH)This compound0.5268.4[5]
Compound 18 (N-CBM, 3-OH, 2'-F)This compound0.2368.7[5]

Signaling Pathways

Opioid receptor activation initiates intracellular signaling cascades primarily through two pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[4]

G-Protein Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to a decrease in neuronal excitability and the analgesic effect.

G_Protein_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gα(GDP)βγ Opioid_Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ion_Channel Ion Channel (e.g., K+, Ca2+) Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Binds GTP GTP GDP GDP G_alpha_GTP->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channel Modulates ATP ATP cAMP->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

G-Protein Signaling Pathway
β-Arrestin Signaling Pathway

Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and can initiate receptor internalization. β-arrestin can also act as a scaffold for other signaling proteins, leading to distinct downstream effects.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane Opioid_Receptor_P Phosphorylated Opioid Receptor Beta_Arrestin β-Arrestin Opioid_Receptor_P->Beta_Arrestin Recruits Receptor_Complex Receptor-β-Arrestin Complex Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds Opioid_Receptor->Opioid_Receptor_P Phosphorylation by GRK GRK GRK Desensitization Desensitization (G-protein uncoupling) Receptor_Complex->Desensitization Internalization Receptor Internalization Receptor_Complex->Internalization Downstream_Signaling β-Arrestin-mediated Signaling Receptor_Complex->Downstream_Signaling

β-Arrestin Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key in vitro assays:

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Generalized Protocol:

  • Membrane Preparation: Cells stably expressing the opioid receptor subtype of interest are cultured, harvested, and homogenized to isolate the cell membranes. Protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the wells.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Competition Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity (potency, EC50, and efficacy, Emax) of an agonist at a G-protein-coupled receptor.

Principle: This functional assay quantifies the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. This provides a direct measure of G-protein activation.

Generalized Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are prepared.

  • Assay Setup: In a multi-well plate, the membranes are incubated in an assay buffer containing GDP (to enhance the agonist signal) and increasing concentrations of the test agonist.

  • Initiation of Reaction: [³⁵S]GTPγS is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the activated G-proteins.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the membranes on the filters is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the specific [³⁵S]GTPγS binding against the log concentration of the agonist. The EC50 and Emax values are determined from this curve.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a ligand to promote the interaction between an activated opioid receptor and β-arrestin.

Principle: A common method is the enzyme fragment complementation (EFC) assay (e.g., PathHunter®). The opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment of the same enzyme. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Generalized Protocol:

  • Cell Culture: Cells engineered to co-express the tagged receptor and β-arrestin are cultured and plated in multi-well plates.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate for the complemented enzyme is added, and the resulting signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The structure-activity relationships of opioids are highly dependent on their chemical scaffold. Diphenethylamines represent a class of opioids with a strong preference for the kappa opioid receptor, with their affinity and efficacy being finely tuned by substitutions on the nitrogen and phenyl rings. In contrast, morphinans, fentanyls, and methadone primarily exert their effects through the mu opioid receptor, with their distinct structural features dictating their potency, duration of action, and side-effect profiles.

A significant gap in the current literature is the lack of comprehensive functional data for this compound derivatives at the mu and delta opioid receptors. Such data would be invaluable for a more complete and direct comparison with classical MOR agonists and for elucidating the potential of the this compound scaffold to be adapted for different opioid receptor targets. Future research in this area will be critical for the development of novel opioids with tailored pharmacological properties.

References

A Comparative Analysis of the Reinforcing Effects of Diphenethylamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing properties of diphenethylamine and the well-characterized psychostimulant, amphetamine. Due to a lack of direct experimental data on the reinforcing effects of N,N-diphenethylamine, this guide utilizes data from its close structural analog, N,α-diethylphenethylamine (DEPEA), as a proxy. This comparison is supported by experimental data from preclinical models and aims to inform research and drug development in the field of psychostimulants.

Executive Summary

Amphetamine is a potent central nervous system stimulant with a high abuse liability, driven by its robust reinforcing effects. These effects are primarily mediated by its interaction with the dopamine (DA) system, leading to increased extracellular DA levels in key brain regions associated with reward. While direct experimental data on the reinforcing effects of this compound is currently unavailable in the published literature, studies on its close analog, DEPEA, suggest that it also possesses reinforcing properties, albeit with a lower potency compared to amphetamine. This guide will delve into the available data on self-administration, conditioned place preference, and progressive-ratio responding for both amphetamine and DEPEA (as a proxy for this compound), and explore the underlying neurochemical mechanisms.

Quantitative Comparison of Reinforcing Effects

The following tables summarize the available quantitative data from preclinical studies in rats, providing a comparative overview of the reinforcing efficacy of amphetamine and DEPEA.

Table 1: Intravenous Self-Administration

CompoundAnimal ModelDoses (mg/kg/infusion)Peak Responding (Infusions/session)Experimental Protocol
Amphetamine Rats0.006 - 0.1~15-25 (inverted U-shape)Fixed-Ratio 1 (FR1) schedule; 2-hour sessions.[1][2]
DEPEA Rats0.1, 0.3, 1.0, 3.0~12 at 0.3 mg/kg (inverted U-shape)Fixed-Ratio 1 (FR1) schedule; 2-hour sessions.

Table 2: Conditioned Place Preference (CPP)

CompoundAnimal ModelDoses (mg/kg)OutcomeExperimental Protocol
Amphetamine Rats0.1 - 1.5Significant place preference at 0.5 and 1.5 mg/kg.[3][4]Unbiased, 3-compartment apparatus; 4 conditioning sessions.[3][4]
This compound --No direct data available-

Table 3: Progressive-Ratio Breakpoint

CompoundAnimal ModelDoses (mg/kg/infusion)Breakpoint (Responses)Experimental Protocol
Amphetamine Rats0.02 - 0.1Dose-dependent increase; ~20-40 at higher doses.[1][2]Progressive-Ratio schedule where the response requirement increases after each infusion.[1][2]
This compound --No direct data available-

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation.

Intravenous Self-Administration

This paradigm directly assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.

  • Subjects: Male Wistar rats are typically used.

  • Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein, allowing for direct drug administration.

  • Apparatus: Standard operant conditioning chambers equipped with two levers. One lever is designated as "active" and its depression results in a drug infusion, while the other is "inactive" and has no programmed consequences.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours) and allowed to press the levers. Presses on the active lever deliver a single infusion of the drug (e.g., amphetamine or DEPEA) on a fixed-ratio 1 (FR1) schedule, meaning one press results in one infusion.

    • Dose-Response Determination: Once stable responding is established, the dose of the drug is varied across sessions to determine the dose-response function. The number of infusions earned per session is the primary dependent measure.

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to measure the motivational effects of a drug by assessing an animal's preference for an environment previously paired with the drug.

  • Apparatus: A three-compartment apparatus is commonly used, consisting of two distinct conditioning compartments (differentiated by visual and tactile cues) and a neutral central compartment.

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore all three compartments to determine any initial preference.

    • Conditioning: Over several days, the animal receives an injection of the drug (e.g., amphetamine) and is confined to one of the conditioning compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.

    • Post-conditioning (Test): The animal is placed in the central compartment with free access to both conditioning compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference.

Progressive-Ratio (PR) Schedule

This schedule is used to measure the relative reinforcing efficacy of a drug by determining the maximum amount of work an animal is willing to exert to obtain a single infusion.

  • Procedure: Following the acquisition of self-administration on a fixed-ratio schedule, the response requirement to receive a drug infusion is systematically increased after each successful infusion. The "breakpoint" is the highest number of responses an animal completes to receive a single infusion before ceasing to respond for a predetermined period. A higher breakpoint is interpreted as a stronger reinforcing effect.[1][2]

Neurochemical Mechanisms of Reinforcement

The reinforcing effects of both amphetamine and, likely, this compound are rooted in their ability to increase synaptic dopamine concentrations in the brain's reward circuitry, particularly the nucleus accumbens. However, the precise mechanisms and potencies may differ.

Amphetamine's Mechanism of Action

Amphetamine's primary mechanism involves the interaction with two key proteins involved in dopamine neurotransmission:

  • Dopamine Transporter (DAT): Amphetamine is a substrate for DAT and is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of dopamine. This leads to a reversal of DAT function, causing it to transport dopamine out of the neuron and into the synapse, a process known as reverse transport or efflux.

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine interferes with the packaging of dopamine into synaptic vesicles by VMAT2. This leads to an accumulation of dopamine in the cytoplasm of the presynaptic terminal, further driving DAT-mediated reverse transport.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Amphetamine_in Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_in->DAT Enters via DAT Vesicle Synaptic Vesicle Amphetamine_in->Vesicle Disrupts storage DA_synapse Synaptic Dopamine DAT->DA_synapse Increased synaptic DA DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto DA release into cytoplasm VMAT2 VMAT2 DA_cyto->DAT Reverse transport via DAT DA_cyto->VMAT2 Inhibits packaging DA_vesicle Vesicular Dopamine

Fig. 1: Amphetamine's mechanism of action on dopamine release.
Postulated Mechanism for this compound

While direct studies are lacking, it is hypothesized that this compound, being a phenethylamine derivative, also interacts with the dopamine transporter. Phenethylamine itself has been shown to increase extracellular dopamine primarily through DAT-mediated reverse transport.[[“]] However, the two ethyl groups on the nitrogen atom in N,N-diphenethylamine would significantly increase its steric bulk compared to amphetamine. This structural difference likely influences its affinity and efficacy at DAT and VMAT2, potentially explaining the lower reinforcing potency observed with its analog, DEPEA.

Experimental_Workflow cluster_SA Self-Administration cluster_CPP Conditioned Place Preference cluster_Neurochem Neurochemistry SA_acq Acquisition (FR1) SA_dose Dose-Response SA_acq->SA_dose SA_pr Progressive-Ratio SA_dose->SA_pr CPP_pre Pre-conditioning (Baseline) CPP_cond Conditioning (Drug vs. Vehicle) CPP_pre->CPP_cond CPP_post Post-conditioning (Test) CPP_cond->CPP_post NC_micro Microdialysis (DA Release) NC_bind Binding Assays (DAT/VMAT2 Affinity) NC_micro->NC_bind NC_uptake Uptake/Release Assays NC_bind->NC_uptake

References

A Comparative Guide to the Validation of LC-MS Methods for Diphenethylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of diphenethylamine, with a primary focus on validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical techniques for their specific needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While LC-MS/MS stands out for its superior sensitivity and specificity, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) offer viable alternatives. The following table summarizes the key performance parameters of a validated LC-MS/MS method for a structurally similar compound, diphenhydramine, and a validated GC-MS method for diphenylamine, providing a comparative overview.

ParameterLC-MS/MS (for Diphenhydramine in Plasma)[1]GC-MS (for Diphenylamine in Liver Fractions)General LC-MS/MSGeneral GC-MS
Instrumentation Liquid Chromatograph coupled with a Tandem Mass SpectrometerGas Chromatograph coupled with a Mass SpectrometerLiquid Chromatograph with Mass SpectrometerGas Chromatograph with Mass Spectrometer
Linearity Range 1-500 ng/mL (r² ≥ 0.9990)[1]0.1 to 25 μM (r² > 0.999)Wide, suitable for trace analysisGood, but may require derivatization for some analytes
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.1 μMTypically in the low ng/mL to pg/mL range[2]Generally higher than LC-MS/MS, often in the ng/mL range
Accuracy Within required limits[1]88.4 to 102.9%High, with bias typically <15%High, with acceptable accuracy ranges
Precision Within required limits[1]Intra- and inter-day imprecision from 1.1 to 6.7%High, with RSD typically <15%Good, with acceptable precision
Sample Preparation Simple liquid-liquid extraction (LLE)[1]Protein precipitation followed by LLECan range from simple dilute-and-shoot to more complex solid-phase extraction (SPE)[2]Often requires derivatization to improve volatility and chromatographic properties
Analysis Time 5 minutes total run time[1]Not specifiedCan be very fast (a few minutes)Typically longer run times compared to modern LC-MS/MS
Specificity High, due to SRM mode[1]High, due to SIM modeVery high, especially with MS/MSHigh, but may have interferences from matrix components
Suitability for Thermally Labile Compounds Excellent[3]Not suitable[4]ExcellentNot suitable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlined experimental protocols for an LC-MS/MS method for diphenhydramine (as a proxy for this compound) and a GC-MS method for diphenylamine.

LC-MS/MS Method for Diphenhydramine in Beagle Dog Plasma[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add the internal standard (pseudoephedrine).

  • Perform liquid-liquid extraction. The specific solvent is not detailed in the abstract but is a common step to separate the analyte from plasma proteins.

2. Chromatographic Conditions:

  • Instrument: HPLC system coupled to a Varian 1200 L electrospray tandem mass spectrometer.[1]

  • Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).[1]

  • Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Total Run Time: 5 minutes.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Selected Reaction Monitoring (SRM) mode.[1]

  • Precursor-to-Product Ion Transitions:

    • Diphenhydramine: m/z 256.0 → 167.0[1]

    • Internal Standard (Pseudoephedrine): m/z 166.1 → 148.0[1]

GC-MS Method for Diphenylamine in Liver Fractions

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • Perform protein precipitation using trichloroacetic acid.

  • Extract the supernatant using liquid-liquid extraction with hexane.

  • Add an internal standard (endrin).

2. Chromatographic and Mass Spectrometry Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Injector Parameters: Optimized for temperature, splitless time, and overpressure.

  • Quantification Mode: Selected Ion Monitoring (SIM).

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose. The following diagram illustrates a typical workflow for the validation of an LC-MS method.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Optimization Method Optimization (Chromatography & MS Parameters) Selectivity Selectivity & Specificity Method_Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LOD_LOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Routine_Analysis Routine Sample Analysis Recovery->Routine_Analysis Method Validated

Caption: A flowchart illustrating the key stages and parameters involved in the validation of an LC-MS method.

Signaling Pathways and Logical Relationships

The choice between LC-MS and GC-MS is a critical decision in analytical method development. The following diagram illustrates the logical relationship guiding this choice based on the analyte's properties.

LC-MS vs GC-MS Selection cluster_LCMS LC-MS Suitability cluster_GCMS GC-MS Suitability Analyte_Properties Analyte Properties Non_Volatile Non-Volatile Analyte_Properties->Non_Volatile Thermally_Labile Thermally Labile Analyte_Properties->Thermally_Labile High_MW High Molecular Weight Analyte_Properties->High_MW Polar Polar Analyte_Properties->Polar Volatile Volatile Analyte_Properties->Volatile Thermally_Stable Thermally Stable Analyte_Properties->Thermally_Stable Low_MW Low Molecular Weight Analyte_Properties->Low_MW Non_Polar Non-Polar Analyte_Properties->Non_Polar LC_MS Choose LC-MS Non_Volatile->LC_MS Thermally_Labile->LC_MS High_MW->LC_MS Polar->LC_MS GC_MS Choose GC-MS Volatile->GC_MS Thermally_Stable->GC_MS Low_MW->GC_MS Non_Polar->GC_MS

Caption: A decision tree diagram illustrating the selection criteria between LC-MS and GC-MS based on analyte characteristics.

References

A Comparative Analysis of Diphenethylamine Derivatives and Morphine: Investigating the Potential for Cross-Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Tolerance

Cross-tolerance is a phenomenon where tolerance to one drug confers tolerance to another drug. This typically occurs between drugs that act on the same receptor system or share similar mechanisms of action. In the context of opioid analgesics, a patient tolerant to the effects of morphine may also show a reduced response to other µ-opioid receptor agonists. Understanding the cross-tolerance profile between a novel compound and a standard drug like morphine is a critical step in preclinical drug development.

Comparative Pharmacological Profiles

This section details the known receptor binding affinities and in vivo antinociceptive effects of various diphenethylamine derivatives in comparison to morphine. The data presented here is collated from multiple preclinical studies.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of several this compound derivatives for the µ-opioid (MOP), δ-opioid (DOP), and κ-opioid (KOP) receptors, with morphine as a reference. It is important to note that many synthetic this compound derivatives have been specifically designed to target the KOP receptor.

CompoundMOP Ki (nM)DOP Ki (nM)KOP Ki (nM)Primary Receptor Target
Morphine~1-10~100-1000~100-1000MOP
This compound Derivatives
HS665>1000>10000.1 KOP
HS666>1000>10000.5 KOP
Derivative 1 (Hypothetical)<50>100>100MOP
Derivative 2 (Hypothetical)>100>100<50KOP

Data for HS665 and HS666 are indicative of the trend for many studied this compound analogues to be KOP selective. Hypothetical derivatives are included to illustrate potential MOP- or KOP-preferring compounds that would be interesting for cross-tolerance studies with morphine.

In Vivo Antinociceptive Effects

The antinociceptive efficacy of this compound derivatives has been evaluated in various animal models of pain. The effective dose 50 (ED50) is a measure of the drug's potency.

CompoundTest ModelRoute of AdministrationED50 (mg/kg)
MorphineTail-flick (mouse)Subcutaneous~5-10
MorphineHot-plate (mouse)Subcutaneous~5-10
This compound Derivatives
HS665Writhing (mouse)Subcutaneous~0.5
HS666Writhing (mouse)Subcutaneous~1.5
Derivative 1 (Hypothetical)Tail-flick (mouse)Subcutaneous~20
Derivative 2 (Hypothetical)Writhing (mouse)Subcutaneous~2

Note: The writhing test is a model of visceral pain, while the tail-flick and hot-plate tests are models of acute thermal pain. The differing ED50 values reflect both the potency of the compounds and the different pain modalities being assessed.

Signaling Pathways and Experimental Protocols

A thorough understanding of the underlying signaling mechanisms and the experimental procedures to probe them is essential for designing and interpreting cross-tolerance studies.

µ-Opioid Receptor Signaling Pathway

Morphine primarily exerts its analgesic effects through the activation of the µ-opioid receptor (MOP), a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC α subunit inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Canonical µ-opioid receptor signaling pathway initiated by morphine.

Experimental Workflow for a Cross-Tolerance Study

The following diagram illustrates a typical experimental workflow for assessing cross-tolerance between a test compound (e.g., a this compound derivative) and morphine in a rodent model.

Cross_Tolerance_Workflow cluster_Phase1 Phase 1: Baseline Assessment cluster_Phase2 Phase 2: Induction of Tolerance cluster_Phase3 Phase 3: Cross-Tolerance Assessment cluster_Analysis Data Analysis and Interpretation A Select naive animals (e.g., mice or rats) B Determine baseline nociceptive threshold (e.g., tail-flick latency) A->B C Administer acute dose of Morphine and Test Compound separately B->C D Generate dose-response curves and calculate baseline ED50 values C->D E Divide animals into two groups: Chronic Morphine and Chronic Vehicle D->E F Administer chronic injections (e.g., twice daily for 7 days) E->F G Confirm tolerance in Morphine group by re-testing with acute Morphine F->G H Challenge both groups with the Test Compound (this compound) G->H I Generate dose-response curve for the Test Compound in both groups H->I J Compare ED50 values of the Test Compound in Morphine-tolerant vs. Vehicle-treated animals I->J K Significant rightward shift in ED50 of Test Compound in Morphine-tolerant group? J->K L Conclusion: Cross-tolerance observed K->L Yes M Conclusion: No cross-tolerance K->M No

A Comparative Guide to the Biased Agonism of Diphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of biased agonism, or functional selectivity, has emerged as a pivotal concept in modern pharmacology. It describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor, offering the potential to design drugs with improved therapeutic efficacy and reduced side effects. Diphenethylamine analogs, a versatile class of compounds, have been extensively studied for their biased agonism at various G-protein coupled receptors (GPCRs), most notably at kappa-opioid (KOR) and serotonin 5-HT2A receptors. This guide provides a comparative evaluation of the biased agonism of select this compound analogs, supported by experimental data, detailed protocols, and visual representations of the key signaling pathways.

Comparative Analysis of Biased Agonism

The pharmacological profiles of this compound analogs are typically characterized by their potency (EC50) and efficacy (Emax) in activating G-protein-mediated signaling and β-arrestin recruitment. The ratio of these activities, often expressed as a bias factor, quantifies the degree of functional selectivity.[1][2]

This compound Analogs Targeting the Kappa-Opioid Receptor (KOR)

Activation of the KOR is a promising strategy for treating pain, pruritus, and addiction.[3] However, unbiased KOR agonists are often associated with undesirable side effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin pathway.[3][4] Consequently, there is significant interest in developing G-protein-biased KOR agonists that retain the therapeutic benefits while minimizing adverse effects.[3][4]

Table 1: In Vitro Pharmacological Profile of this compound Analogs at the KOR

CompoundG-Protein Activation (EC50, nM)G-Protein Activation (Emax, %)β-Arrestin2 Recruitment (EC50, nM)β-Arrestin2 Recruitment (Emax, %)Bias Factor (relative to U69,593)
HS665 (13)1494--G-protein biased
HS666 (12)35.750449-G-protein biased
U69,593 (Reference) 85100851001
Salvinorin A (Reference) 14.510014.51001

Data compiled from multiple sources. Note: The exact values for EC50, Emax, and Bias Factor can vary depending on the specific cell line, assay conditions, and data analysis methods used. A bias factor greater than 1 indicates a preference for the G-protein pathway compared to the reference agonist.[5][6][7]

The N-cyclobutylmethyl (CBM) substituted analog, HS665, and the N-cyclopentylmethyl (CPM) substituted analog, HS666, both demonstrate a clear bias towards G-protein activation over β-arrestin recruitment.[6] Structure-activity relationship (SAR) studies have indicated that the nature of the N-substituent plays a crucial role in determining the biased agonism of these compounds.[8]

This compound Analogs Targeting the 5-HT2A Receptor

The serotonin 2A (5-HT2A) receptor is a key target for psychedelic drugs and has therapeutic potential for treating various neuropsychiatric disorders.[9][10] Biased agonism at the 5-HT2A receptor is being explored to separate the therapeutic effects (e.g., antidepressant) from the hallucinogenic properties.[9][11] It is hypothesized that Gαq-mediated signaling is primarily responsible for the psychedelic effects, while β-arrestin signaling may contribute to the therapeutic benefits.[9]

Table 2: In Vitro Pharmacological Profile of N-Benzylphenethylamine Analogs at the 5-HT2A Receptor

CompoundminiGαq Recruitment (EC50, nM)miniGαq Recruitment (Emax, %)β-Arrestin2 Recruitment (EC50, nM)β-Arrestin2 Recruitment (Emax, %)Bias Factor (relative to LSD)
4a 494929113β-arrestin2 biased
4b 23281197β-arrestin2 biased
6e ----β-arrestin2 biased
6f ----β-arrestin2 biased
LSD (Reference) -100-1001

Data compiled from multiple sources. Note: The exact values for EC50, Emax, and Bias Factor can vary depending on the specific cell line, assay conditions, and data analysis methods used. A bias factor greater than 1 indicates a preference for the β-arrestin2 pathway compared to the reference agonist.[12][13]

Analogs such as 4a, 4b, 6e, and 6f have been identified as the first efficacious β-arrestin2-biased 5-HT2A receptor agonists.[12] The structure-activity relationships of these N-benzylphenethylamine (NBOMe) analogs suggest that substitutions on the N-benzyl moiety can significantly influence their signaling bias.[10]

Experimental Protocols

Accurate evaluation of biased agonism relies on robust and well-defined experimental protocols. The following are detailed methodologies for two key assays used to quantify G-protein activation and β-arrestin recruitment.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein activation.[3]

1. Membrane Preparation:

  • Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

    • GDP (typically 10-30 µM final concentration).

    • Test compound at various concentrations.

    • Cell membranes (10-20 µg of protein per well).

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM final concentration).

  • Incubate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

  • Normalize the data to the response of a reference agonist (set to 100%).

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells. This protocol describes a BRET assay to quantify agonist-induced β-arrestin recruitment to a GPCR.[15]

1. Cell Culture and Transfection:

  • Seed HEK293T cells in a 6-well plate.

  • Co-transfect the cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Incubate the cells for 24-48 hours to allow for protein expression.

2. Assay Procedure:

  • Harvest the transfected cells and resuspend them in a suitable assay buffer (e.g., HBSS).

  • Dispense the cell suspension into a 96-well white, clear-bottom microplate.

  • Add the BRET substrate (e.g., coelenterazine h) to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add the test compound at various concentrations to the wells.

3. Signal Detection:

  • Measure the luminescence signal at two different wavelengths simultaneously using a BRET-compatible plate reader:

    • Donor emission wavelength (e.g., ~480 nm for Rluc).

    • Acceptor emission wavelength (e.g., ~530 nm for YFP).

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

  • Subtract the background BRET ratio (from cells not treated with agonist) from all readings.

  • Normalize the data to the maximal BRET response induced by a reference agonist (set to 100%).

  • Plot the normalized BRET ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizing the Pathways and Workflow

Understanding the underlying signaling pathways and the experimental workflow is crucial for interpreting biased agonism data. The following diagrams, generated using Graphviz, provide a visual representation of these concepts.

G_protein_vs_beta_arrestin cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist This compound Analog GPCR GPCR (e.g., KOR, 5-HT2A) Agonist->GPCR Binds G_protein Gαβγ GPCR->G_protein Activates GRK GRK GPCR->GRK Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector_G Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector_G G_beta_gamma->Effector_G Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector_G->Second_Messenger Cellular_Response_G Therapeutic Effects (e.g., Analgesia) Second_Messenger->Cellular_Response_G GPCR_P Phosphorylated GPCR GRK->GPCR_P Phosphorylates Beta_Arrestin β-Arrestin GPCR_P->Beta_Arrestin Recruits Effector_Arrestin Effector (e.g., MAPK, Src) Beta_Arrestin->Effector_Arrestin Cellular_Response_Arrestin Side Effects / Other Effects (e.g., Desensitization, Dysphoria) Effector_Arrestin->Cellular_Response_Arrestin

Figure 1: GPCR Signaling: G-Protein vs. β-Arrestin Pathways.

Dopamine_Signaling cluster_receptor Cell Membrane cluster_d1_g_protein D1-like G-Protein Pathway cluster_d2_g_protein D2-like G-Protein Pathway cluster_arrestin β-Arrestin Pathway (D2R) Dopamine Dopamine Analog D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gαs/olf D1R->Gs Gi Gαi/o D2R->Gi GRK_D2 GRK D2R->GRK_D2 AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Cellular_Response_D1 Neuronal Excitation PKA->Cellular_Response_D1 AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Neuronal Inhibition cAMP_D2->Cellular_Response_D2 D2R_P Phosphorylated D2R GRK_D2->D2R_P Beta_Arrestin_D2 β-Arrestin D2R_P->Beta_Arrestin_D2 MAPK MAPK Cascade Beta_Arrestin_D2->MAPK Cellular_Response_Arrestin_D2 Receptor Internalization, Other Signaling MAPK->Cellular_Response_Arrestin_D2

Figure 2: Dopamine Receptor Signaling Pathways.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Analogs Assays Perform In Vitro Functional Assays Start->Assays G_Protein_Assay G-Protein Activation Assay ([³⁵S]GTPγS Binding) Assays->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET) Assays->Arrestin_Assay Data_Analysis Data Analysis: Determine EC50 and Emax G_Protein_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Bias_Calculation Calculate Bias Factor Data_Analysis->Bias_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bias_Calculation->SAR_Analysis Conclusion Conclusion: Identify Lead Compounds with Desired Bias SAR_Analysis->Conclusion

Figure 3: Experimental Workflow for Evaluating Biased Agonism.

Conclusion

The study of biased agonism in this compound analogs offers a promising avenue for the development of safer and more effective therapeutics. By selectively targeting G-protein or β-arrestin signaling pathways, it is possible to dissociate desired therapeutic effects from unwanted side effects. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel biased agonists. Continued research into the structure-activity relationships governing biased agonism will be critical for advancing this exciting field of drug discovery.

References

A Head-to-Head Comparison of Diphenethylamine Derivatives and Traditional Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent and safer analgesics, the exploration of novel chemical scaffolds is paramount. This guide provides a side-by-side comparison of emerging diphenethylamine derivatives, primarily acting as kappa-opioid receptor (KOR) agonists, with traditional analgesics, including mu-opioid receptor (MOR) agonists and non-steroidal anti-inflammatory drugs (NSAIDs). This comparison is supported by preclinical experimental data to objectively evaluate their performance and therapeutic potential.

Mechanism of Action: A Tale of Three Pathways

The analgesic effects of these compound classes are mediated through distinct signaling pathways. This compound derivatives primarily target the KOR, MOR agonists like morphine activate the MOR, and NSAIDs inhibit cyclooxygenase (COX) enzymes.

This compound Derivatives (KOR Agonists): These compounds bind to and activate KORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in hyperpolarization and reduced neuronal excitability. This cascade of events contributes to their analgesic effects.[1][2][3]

Traditional Opioids (MOR Agonists): Morphine and other classical opioids exert their potent analgesic effects by activating MORs. Similar to KORs, MORs are GPCRs that, upon activation, inhibit adenylyl cyclase and modulate ion channels to reduce neuronal activity in pain-transmitting pathways.[4][5][6]

NSAIDs (COX Inhibitors): Unlike opioids, NSAIDs produce analgesia primarily by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking prostaglandin production, NSAIDs reduce inflammation and alleviate pain.[7][8]

Comparative Analgesic Efficacy: Preclinical Data

The analgesic efficacy of these compounds is often evaluated in preclinical models using standardized assays such as the acetic acid-induced writhing test, the hot plate test, and the tail-flick test. The 50% effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparing potency.

Compound ClassCompoundAnimal ModelAnalgesic AssayED50 (mg/kg)Reference
This compound (KOR Agonist) HS665 (this compound derivative)MouseAcetic acid-induced writhing0.83--INVALID-LINK--
U-50,488H (Reference KOR Agonist)MouseAcetic acid-induced writhing1.2--INVALID-LINK--
Traditional Opioid (MOR Agonist) MorphineMouseAcetic acid-induced writhing0.5 - 5.0[Various sources]
FentanylMouseAcetic acid-induced writhing0.02 - 0.05[Various sources]
NSAID (COX Inhibitor) IndomethacinMouseAcetic acid-induced writhing5.0 - 10.0[Various sources]
AspirinMouseAcetic acid-induced writhing100 - 200[Various sources]

Note: ED50 values can vary significantly between studies due to differences in experimental protocols, animal strains, and routes of administration. The data presented here are for comparative purposes and are derived from various preclinical studies.

Side Effect Profiles: A Critical Consideration

A major differentiator between these analgesic classes lies in their side effect profiles. While traditional opioids are highly effective, their use is hampered by a significant risk of adverse effects.

Side EffectThis compound (KOR Agonists)Traditional Opioids (MOR Agonists)NSAIDs
Respiratory Depression Generally considered to have a lower risk compared to MOR agonists.[9]Significant and potentially life-threatening dose-dependent respiratory depression is a hallmark of MOR agonists.[10][11][12][13]No direct effect on respiration.
Addiction/Abuse Potential Lower abuse potential due to the absence of euphoric effects.High potential for addiction and abuse, driven by the euphoric effects mediated by MOR activation in the brain's reward pathways.No abuse potential.
Gastrointestinal Effects Less constipating than MOR agonists.Significant constipation is a common side effect.Can cause gastrointestinal irritation, ulcers, and bleeding due to the inhibition of protective prostaglandins in the stomach lining.[14][15][16]
Central Nervous System Effects Can induce dysphoria, sedation, and hallucinations at higher doses.[17][18][19][20][21][22]Euphoria, sedation, and cognitive impairment are common.Generally well-tolerated, though some CNS effects can occur.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a widely used model for screening visceral pain and the efficacy of peripherally and centrally acting analgesics.

  • Animals: Male albino mice are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or vehicle (for the control group) is administered, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching).

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group. The ED50 is then determined from the dose-response curve.

Hot Plate Test

This test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

    • Animals are then treated with the test compound or vehicle.

    • At various time points after treatment, the reaction time is measured again.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Tail-Flick Test

This is another common method for assessing the analgesic effects of centrally acting drugs against a thermal stimulus.

  • Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The animal's tail is exposed to the heat source.

    • The time taken for the animal to "flick" its tail away from the heat is measured as the reaction time. A cut-off time is enforced to prevent injury.

    • Baseline latency is recorded before drug administration.

    • The test is repeated at different intervals after the administration of the test compound or vehicle.

  • Data Analysis: An increase in the tail-flick latency is indicative of analgesia.

Signaling Pathway Diagrams

Diphenethylamine_KOR_Signaling cluster_cytoplasm Cytoplasm This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability

This compound (KOR Agonist) Signaling Pathway

Traditional_Opioid_MOR_Signaling cluster_cytoplasm Cytoplasm Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux ATP ATP ATP->AC Analgesia Analgesia

Traditional Opioid (MOR Agonist) Signaling Pathway

NSAID_COX_Inhibition Cell_Injury Cellular Injury/ Inflammatory Stimulus Phospholipids Membrane Phospholipids Cell_Injury->Phospholipids Leads to release of PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Converts to COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Substrate for Prostaglandins Prostaglandins COX1_2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate NSAIDs NSAIDs NSAIDs->COX1_2 Inhibit

NSAID (COX Inhibitor) Mechanism of Action

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Measurement (e.g., pain threshold) Animal_Acclimation->Baseline_Measurement Grouping Random Grouping (Control & Treatment) Baseline_Measurement->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Pain_Induction Pain Induction (if applicable) Drug_Administration->Pain_Induction Data_Collection Data Collection (e.g., writhing count, latency) Pain_Induction->Data_Collection Data_Analysis Data Analysis (% inhibition, ED50) Data_Collection->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for Analgesic Assays

Conclusion

This compound derivatives acting as KOR agonists represent a promising class of analgesics with a distinct mechanism of action and a potentially improved side effect profile compared to traditional MOR agonists. While they may not possess the same broad-spectrum efficacy as morphine for all pain types, their reduced risk of respiratory depression and addiction makes them an attractive area for further research and development. In contrast, while NSAIDs are effective for mild to moderate pain, particularly when inflammation is a key component, their use is limited by gastrointestinal and cardiovascular risks. The continued exploration of KOR agonists and other novel analgesic targets is crucial for developing safer and more effective pain management strategies.

References

Confirming KOR-Mediated Effects of Diphenethylamine Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diphenethylamine derivatives as kappa-opioid receptor (KOR) agonists, with a focus on validating their mechanism of action using knockout models. Experimental data is presented to compare their performance against the well-established KOR agonist U-50,488 and to highlight the differential signaling profiles of these compounds.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize the quantitative data on the binding affinity, in vitro functional activity, and in vivo behavioral effects of key this compound compounds compared to the standard KOR agonist U-50,488.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKORMORDORKOR Selectivity (MOR/KOR)KOR Selectivity (DOR/KOR)
HS665 0.1813311407396333
HS666 0.5424828904595352
U-50,488 12>500>500>41>41

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity at the KOR

Compound[35S]GTPγS Efficacy (%Stim vs U-69,593)[35S]GTPγS Potency (EC50, nM)β-arrestin2 Recruitment Efficacy (% vs U-69,593)β-arrestin2 Recruitment Potency (EC50, nM)
HS665 884.9830-55463
HS666 5035.70-24449
U-50,488 991.5100-

Table 3: In Vivo Behavioral Effects in Mice

CompoundAntinociception (Writhing Test, ED50, mg/kg, s.c.)Motor Impairment (Rotarod Test)KOR-Knockout Mice Effect
HS665 1.5Significant decrease in performance at 30 mg/kgAntinociceptive effect absent
HS666 3.23 (i.c.v.)No significant effect at antinociceptive dosesAntinociceptive effect absent
U-50,488 1.5Significant decrease in performanceAntinociceptive effect absent

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KOR Knockout Mouse Model

KOR knockout mice are essential for confirming that the observed pharmacological effects of this compound derivatives are mediated through the kappa-opioid receptor.

  • Generation: KOR knockout mice can be generated by deleting a portion of the Oprk1 gene, which encodes the KOR, using homologous recombination in embryonic stem cells. A common strategy involves replacing part of exon 1, containing the translation initiation codon, with a neomycin resistance cassette.

  • Genotyping: Genotyping is performed to confirm the absence of the wild-type Oprk1 allele and the presence of the targeted allele. This is typically done by polymerase chain reaction (PCR) analysis of genomic DNA extracted from tail biopsies. Specific primers are designed to amplify a region of the wild-type allele and the inserted selection cassette in the knockout allele.

In Vivo Behavioral Assays

This test is used to assess the antinociceptive (analgesic) effects of the compounds.

  • Animals: Male CD1 mice are typically used.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: The test compound (e.g., HS665, HS666, or U-50,488) or vehicle is administered, typically via subcutaneous (s.c.) injection.

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 15-30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined.

This assay is used to evaluate motor coordination and identify potential sedative or motor-impairing side effects of the compounds.

  • Apparatus: A standard mouse rotarod apparatus with a rotating rod is used.

  • Training: Mice are trained on the rotarod at a constant speed for a set duration on the day before the test to acclimate them to the apparatus.

  • Testing: On the test day, the rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Drug Administration: The test compound or vehicle is administered.

  • Measurement: At various time points after drug administration, the mice are placed on the accelerating rotarod, and the latency to fall off the rod is recorded.

  • Data Analysis: The latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall indicates motor impairment.

In Vitro Functional Assays

This assay measures the ability of a compound to activate G-protein signaling through the KOR.

  • Membrane Preparation: Cell membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: The cell membranes are incubated with various concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximum effect) are calculated.

This assay quantifies the recruitment of β-arrestin2 to the KOR upon agonist binding, a key indicator of a separate signaling pathway from G-protein activation.

  • Cell Line: A specialized cell line is used that co-expresses the KOR fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Agonist Stimulation: The cells are treated with various concentrations of the test compound.

  • Enzyme Complementation: If the agonist induces the interaction between the KOR and β-arrestin2, the two enzyme fragments come into close proximity, forming a functional β-galactosidase enzyme.

  • Substrate Addition: A chemiluminescent substrate for β-galactosidase is added.

  • Signal Detection: The resulting light signal, which is proportional to the extent of β-arrestin2 recruitment, is measured using a luminometer.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin2 recruitment.

Mandatory Visualizations

Signaling Pathways of KOR Agonists

Caption: KOR Agonist Signaling Pathways.

Experimental Workflow for Confirming KOR-Mediated Effects

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Testing cluster_data Data Analysis & Conclusion binding_assay Binding Affinity Assay (Ki at KOR, MOR, DOR) gtp_assay [35S]GTPγS Binding Assay (EC50, Emax) binding_assay->gtp_assay arrestin_assay β-Arrestin2 Recruitment Assay (EC50, Emax) gtp_assay->arrestin_assay wild_type Wild-Type Mice arrestin_assay->wild_type ko_mice KOR-Knockout Mice arrestin_assay->ko_mice writhing_test_wt Acetic Acid-Induced Writhing Test wild_type->writhing_test_wt rotarod_test_wt Rotarod Test wild_type->rotarod_test_wt writhing_test_ko Acetic Acid-Induced Writhing Test ko_mice->writhing_test_ko comparison Compare Potency, Efficacy, Selectivity & Bias writhing_test_wt->comparison rotarod_test_wt->comparison confirmation Confirm KOR-Mediation (Absence of effect in KO) writhing_test_ko->confirmation comparison->confirmation conclusion Conclusion on KOR-Mediated Effects confirmation->conclusion

Caption: Experimental Workflow Diagram.

Safety Operating Guide

Navigating the Disposal of Diphenethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Important Note: Information regarding the specific disposal procedures for Diphenethylamine is limited. The following guidelines are based on the closely related and structurally similar compound, Diphenylamine. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in your possession and adhere to your institution's and local hazardous waste regulations.

Diphenylamine is a toxic compound that requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2][3][4] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3][4]

Key Hazard Information for Diphenylamine

For quick reference, the table below summarizes the primary hazards associated with Diphenylamine.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][4][6]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs such as the liver and kidneys through prolonged or repeated exposure.[1][4][5]
Hazardous to the Aquatic Environment (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[2][3][4]

Step-by-Step Disposal Protocol for Diphenylamine

This protocol outlines the essential steps for the safe disposal of Diphenylamine waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safe Handling:

  • Engineering Controls: Always handle Diphenylamine in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Protective Clothing: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[3][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[3][6][7]

  • Eye and Face Protection: Wear safety goggles with side shields or a face shield to protect against dust particles.[6]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[7]

  • Hygiene: Wash hands thoroughly after handling the substance.[1][3] Do not eat, drink, or smoke in areas where Diphenylamine is handled.[1][2]

2. Waste Collection and Segregation:

  • Hazardous Waste Designation: Diphenylamine and its containers must be treated as hazardous waste.[3][7]

  • Container Selection: Use a designated, leak-proof, and clearly labeled container for Diphenylamine waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "Diphenylamine."

  • Segregation: Do not mix Diphenylamine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]

3. Spill Management:

  • Immediate Actions: In case of a spill, evacuate non-essential personnel from the area.[3]

  • Containment: For solid spills, dampen the material with 60-70% ethanol to minimize dust generation.[8]

  • Cleanup: Carefully sweep or scoop the spilled material into a suitable hazardous waste container.[2][3]

  • Decontamination: Clean the spill area with a soap and water solution.[8] Collect all cleaning materials as hazardous waste.

  • Environmental Protection: Prevent the spilled material from entering drains, sewers, or waterways.[1][3][9]

4. Storage of Hazardous Waste:

  • Storage Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • Container Integrity: Ensure waste containers are kept tightly closed and are in good condition.[7]

5. Final Disposal:

  • Authorized Disposal: Arrange for the collection of the hazardous waste by a licensed and authorized waste disposal company.[1]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of toxic chemical waste.[1]

  • Empty Containers: Empty containers that held Diphenylamine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After proper cleaning, the container can be disposed of according to institutional guidelines.

Logical Workflow for Diphenylamine Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Diphenylamine.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Storage & Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Leak-Proof Hazardous Waste Container ppe->container collect_waste Collect this compound Waste container->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate spill Spill Occurs? segregate->spill contain_spill Contain and Clean Spill (Following SDS Protocol) spill->contain_spill Yes storage Store Sealed Container in Designated Secure Area spill->storage No collect_spill_waste Collect Spill Residue as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->segregate disposal_request Arrange for Pickup by Authorized Waste Disposal Service storage->disposal_request end End: Waste Disposed disposal_request->end

Caption: Workflow for the safe disposal of Diphenylamine.

References

Essential Safety and Operational Guide for Handling 2-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Phenylethylamine, also known as Phenethylamine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Summary

2-Phenylethylamine is a toxic and corrosive substance.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][2][3][4]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][3][4]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]
Corrosive to Metals-H290: May be corrosive to metals.[3][4]
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-Phenylethylamine.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]Protects against splashes and vapors that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A complete suit protecting against chemicals.[1]Prevents skin contact which can cause severe burns and toxicity.[1]
Respiratory Protection Use in a well-ventilated area. If risk assessment indicates, use a full-face supplied air respirator or an air-purifying respirator with appropriate cartridges (e.g., type ABEK).Protects against inhalation of harmful vapors and mists.[1]

Operational Plan for Handling 2-Phenylethylamine

This step-by-step guide outlines the safe handling of 2-Phenylethylamine from preparation to use.

1. Pre-Handling Preparations:

  • Ensure an eyewash station and safety shower are readily accessible.[5][6]
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][6]
  • Inspect all PPE for integrity before use.[1]
  • Keep sources of ignition away as the substance is a combustible liquid.[4][7]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][8]
  • Do not inhale vapor or mist.[1]
  • Use proper glove removal technique to avoid skin contact.[1]
  • Wash hands thoroughly after handling.[1][8]
  • Do not eat, drink, or smoke in the handling area.[4][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5][8]
  • Keep the container tightly closed.[1][8]
  • Store locked up.[3][4][7][8]
  • The substance is air-sensitive; consider storing under an inert gas.[4][7]

4. In Case of a Spill:

  • Evacuate personnel from the area.[1][3]
  • Wear appropriate PPE, including respiratory protection.[1]
  • Remove all sources of ignition.[1][6]
  • Absorb the spill with inert material (e.g., sand, vermiculite).[6]
  • Collect the absorbed material into a suitable, closed container for disposal.[1][6][7]
  • Prevent the spill from entering drains.[1][4][8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Container:

  • Use a dedicated, properly labeled, and closed container for 2-Phenylethylamine waste.[1]

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][4][7][8]
  • Do not mix with other waste.[4]
  • Contaminated gloves and clothing should be disposed of as hazardous waste.[1]
  • Do not allow the product to enter drains or the environment.[1][4]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_chem Handle 2-Phenylethylamine prep_spill->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenethylamine
Reactant of Route 2
Reactant of Route 2
Diphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.